molecular formula C9H5BrFN B3027693 6-Bromo-3-fluoroquinoline CAS No. 1355583-13-9

6-Bromo-3-fluoroquinoline

Cat. No.: B3027693
CAS No.: 1355583-13-9
M. Wt: 226.04
InChI Key: INAKIXQUXLAVOP-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoroquinoline is a useful research compound. Its molecular formula is C9H5BrFN and its molecular weight is 226.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAKIXQUXLAVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735545
Record name 6-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355583-13-9
Record name 6-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for molecular design, enabling interactions with a diverse range of biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the quinoline ring system profoundly influences the molecule's physicochemical and pharmacological properties. This guide focuses on a specific, yet highly significant derivative: 6-Bromo-3-fluoroquinoline.

The presence of a bromine atom at the 6-position and a fluorine atom at the 3-position imparts unique electronic and steric characteristics to the quinoline core. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the quinoline nitrogen. Bromine, a larger and more polarizable halogen, can serve as a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective utilization in drug discovery and development programs.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details robust experimental protocols for the determination of key parameters, offering insights into the causality behind methodological choices. By presenting this information in a structured and accessible format, this guide aims to empower researchers to unlock the full potential of this versatile building block in the pursuit of novel therapeutics.

Core Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting point, boiling point, and pKa, are not extensively reported in the public domain for this specific isomer. In such cases, the table indicates that the data is not available (N/A) and the subsequent sections provide detailed protocols for their experimental determination.

PropertyValueSource(s)
Chemical Structure this compound Structure-
CAS Number 1355583-13-9[1][2]
Molecular Formula C₉H₅BrFN[3][4]
Molecular Weight 226.05 g/mol [2][3]
Purity Typically ≥98%[3]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Principle: The melting point is determined by heating a small, powdered sample of the compound in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Experimental Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind this compound to a fine powder B Pack powder into a capillary tube (2-3 mm height) A->B C Place capillary tube in melting point apparatus D Heat rapidly to determine approximate melting range C->D E Cool and repeat with a new sample, heating slowly (1-2 °C/min) near the approximate range D->E F Record T_initial (first drop of liquid) and T_final (all solid has melted) E->F G Report melting point as the range T_initial - T_final F->G

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • Using a spatula, finely grind the solid into a powder.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Melting Point Measurement:

    • Insert the capillary tube into the heating block of a calibrated melting point apparatus.

    • For an unknown compound, it is advisable to first perform a rapid determination by heating at a rate of 10-20 °C per minute to get an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat at a much slower rate, approximately 1-2 °C per minute, when approaching the previously determined approximate melting point.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Record the temperature at which the last crystal of the solid melts (T_final).

    • The melting point is reported as the range between T_initial and T_final.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement. Using a fresh sample for the precise determination is necessary because some compounds may decompose or undergo a phase change upon melting and resolidifying.

Determination of Solubility

Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for reaction setup, purification, and formulation.

Principle: The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the solute in the saturated solution is then quantified.

Experimental Workflow:

SolubilityWorkflow cluster_prep Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to a known volume of solvent B Agitate the mixture at a constant temperature for 24-48 hours A->B C Centrifuge the suspension to pellet the undissolved solid D Filter the supernatant through a 0.45 µm syringe filter C->D F Analyze the filtered saturated solution by HPLC-UV D->F E Prepare a calibration curve with known concentrations of the compound E->F G Determine the concentration from the calibration curve F->G

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Centrifuge the vial to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

Causality Behind Experimental Choices: The extended equilibration time is necessary to ensure that the dissolution and precipitation rates become equal, resulting in a true equilibrium solubility measurement. Centrifugation and filtration are critical steps to separate the saturated solution from the undissolved solid, preventing overestimation of the solubility. HPLC-UV is a highly sensitive and specific method for quantifying the concentration of organic molecules in solution.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For a quinoline derivative, the pKa of the protonated quinoline nitrogen is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Principle: The pKa can be determined spectrophotometrically by measuring the change in the UV-Vis absorbance of the compound as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Experimental Workflow:

pKaWorkflow cluster_prep Solution Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis A Prepare a stock solution of This compound in an appropriate solvent (e.g., methanol) C Add a small aliquot of the stock solution to each buffer to achieve the final desired concentration A->C B Prepare a series of buffers with precisely known pH values B->C D Record the UV-Vis spectrum of each solution over a suitable wavelength range C->D E Identify a wavelength with a significant change in absorbance upon ionization D->E F Plot absorbance at the selected wavelength versus pH E->F G Fit the data to a sigmoidal curve and determine the inflection point F->G H The pH at the inflection point is the pKa G->H

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) in which it is freely soluble.

    • Prepare a series of buffer solutions with accurately known pH values spanning a range that is expected to bracket the pKa of the quinoline nitrogen (a typical range for quinolines is pH 2-7).

    • To each buffer solution, add a small, constant volume of the stock solution to achieve a final concentration that gives a measurable absorbance in the UV-Vis spectrophotometer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.

  • UV-Vis Spectroscopic Measurement:

    • Record the UV-Vis spectrum of each buffered solution over a relevant wavelength range (e.g., 200-400 nm).

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH. This change is due to the different electronic transitions of the protonated and deprotonated forms of the molecule.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) against the corresponding pH values.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance change.

Causality Behind Experimental Choices: The use of buffers is essential to control the pH of the solutions accurately. The selection of an appropriate wavelength for analysis is critical to maximize the signal-to-noise ratio of the measurement. The sigmoidal relationship between absorbance and pH is a direct consequence of the equilibrium between the acidic and basic forms of the molecule as described by the Henderson-Hasselbalch equation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. While specific experimental spectra for this compound are not widely available in public databases, this section outlines the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the nitrogen atom. Protons on the pyridine ring are generally expected to be more deshielded (appear at a higher ppm) than those on the benzene ring. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons directly attached to the electronegative fluorine and bromine atoms will be significantly affected. The carbon at the 3-position will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule. Key expected peaks include:

  • C=N and C=C stretching vibrations: In the aromatic region, typically between 1600 and 1450 cm⁻¹.

  • C-H stretching vibrations: For the aromatic protons, typically appearing just above 3000 cm⁻¹.

  • C-F stretching vibration: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.

  • C-Br stretching vibration: This will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). For this compound (C₉H₅BrFN), the expected molecular ion peaks would be around m/z 225 and 227.[5][6][7]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for quinolines may involve the loss of small neutral molecules or radicals.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, offering multiple avenues for structural modification and optimization of pharmacological properties. A thorough understanding of its physicochemical properties is fundamental to its successful application. This technical guide has provided a framework for this understanding by summarizing available data and, more importantly, by presenting detailed, robust experimental protocols for the determination of key parameters such as melting point, solubility, and pKa. The outlined methodologies, grounded in established scientific principles, are designed to yield accurate and reproducible data. Furthermore, the guide has provided an overview of the expected spectroscopic features of this compound, which will aid in its structural characterization. By equipping researchers with this knowledge, this guide aims to facilitate the rational design and synthesis of novel quinoline-based therapeutic agents.

References

Introduction: The Strategic Importance of 6-Bromo-3-fluoroquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural and Conformational Analysis of 6-Bromo-3-fluoroquinoline

Prepared by: Gemini, Senior Application Scientist

Halogenated quinolines represent a class of heterocyclic compounds that are foundational to medicinal chemistry and drug discovery. The quinoline scaffold is recognized as a "privileged structure," a recurring molecular framework in numerous bioactive compounds, demonstrating a wide array of therapeutic activities including antimicrobial, anticancer, and anti-inflammatory effects.[1] The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with powerful tools to modulate a molecule's physicochemical and pharmacological properties.

This compound is a subject of significant interest due to its unique substitution pattern. The incorporation of fluorine, a small but highly electronegative atom, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] The fluorine atom at the C-3 position and a bromine atom at the C-6 position create a distinct electronic and steric profile. This di-halogenation offers multiple reactive sites for further chemical derivatization, positioning this compound as a valuable synthetic intermediate for constructing complex molecular architectures aimed at novel therapeutic targets.[2] Understanding the precise three-dimensional structure and conformational nuances of this molecule is therefore paramount for rational drug design and for elucidating its structure-activity relationships (SAR).

This guide provides a comprehensive analysis of the methodologies employed to characterize the structure and conformation of this compound, integrating insights from solid-state analysis, solution-state studies, and computational modeling.

Part 1: Solid-State Characterization via X-ray Crystallography

The Rationale for X-ray Crystallography

Single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive, high-resolution data on bond lengths, bond angles, and the spatial arrangement of atoms. For a molecule like this compound, this technique is crucial for validating the molecular geometry, understanding the planarity of the heterocyclic core, and, most importantly, revealing the intricate network of intermolecular interactions that govern how the molecules pack in a crystal lattice. These non-covalent interactions, such as halogen bonding and π-π stacking, are not merely structural curiosities; they can significantly influence material properties like solubility and provide insights into potential binding modes with biological macromolecules.[3]

While a specific crystal structure for this compound is not publicly available as of this guide's compilation, a comparative analysis of closely related halo-substituted quinoline and quinazoline derivatives provides a robust framework for predicting its structural properties.[4][5] Studies on similar compounds reveal that the crystal packing is often stabilized by a network of weak interactions, including C—H⋯F, C—H⋯Br, and C—H⋯O hydrogen bonds, as well as π-π stacking interactions.[3][6]

Predicted Crystallographic Parameters and Intermolecular Interactions

Based on analyses of related structures, the following characteristics can be anticipated for this compound.[3][5]

ParameterExpected ObservationRationale & Comparative Insights
Crystal System Likely Monoclinic or TriclinicThese systems are common for planar aromatic molecules, allowing for efficient packing.[5]
Space Group Centrosymmetric (e.g., P-1, P2₁/c)Favored for molecules lacking chirality to maximize packing density.
Quinoline Core Essentially PlanarThe aromatic bicyclic system is inherently rigid and planar.
Key Interactions Halogen Bonding (Br/F), π-π StackingThe electron-deficient σ-hole on the bromine atom can interact with nucleophilic sites. The fluorine may participate in weak C—H⋯F hydrogen bonds. The planar aromatic rings are expected to engage in offset π-π stacking to stabilize the crystal lattice.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standardized workflow for the structural determination of a crystalline compound like this compound.

  • Crystal Growth & Selection:

    • Causality: High-quality, single crystals devoid of defects are essential for obtaining sharp diffraction patterns.

    • Procedure: Dissolve the synthesized this compound in a suitable solvent system (e.g., hexane/ethyl acetate). Allow for slow evaporation at room temperature. Select a well-formed, transparent crystal (typically 0.1-0.3 mm) under a polarized microscope.[6]

  • Crystal Mounting & Data Collection:

    • Causality: The crystal must be held stationary in the X-ray beam and kept at a low temperature (typically 100 K) to minimize thermal vibrations, leading to higher resolution data.

    • Procedure: Mount the selected crystal on a cryoloop. Place the mounted crystal on a goniometer head in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a low-temperature device.[4]

  • Structure Solution and Refinement:

    • Causality: Raw diffraction data is a collection of intensities and positions of spots. Computational algorithms are required to solve the "phase problem" and generate an initial electron density map, which is then refined to fit the experimental data.

    • Procedure:

      • Process the raw data to integrate the intensities of the diffraction spots.

      • Solve the structure using direct methods or Patterson methods to locate the heavier atoms (like Bromine).

      • Refine the structural model using full-matrix least-squares on F². This iterative process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

      • Locate hydrogen atoms from the difference Fourier map and refine their positions.

Workflow for X-ray Crystallography

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Growth 1. Crystal Growth (Slow Evaporation) Mounting 2. Crystal Mounting (Cryoloop) Crystal_Growth->Mounting Data_Collection 3. Data Collection (Diffractometer, 100 K) Mounting->Data_Collection Data_Processing 4. Data Processing (Integration) Data_Collection->Data_Processing Raw Diffraction Data Structure_Solution 5. Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement 6. Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation 7. Validation & Analysis (CIF Report) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Analysis.

Part 2: Solution-State Elucidation via NMR Spectroscopy

The Rationale for NMR Spectroscopy

While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and connectivity of this compound in solution. This is particularly relevant for drug development, as biological interactions occur in an aqueous environment. NMR provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), confirming the substitution pattern and the integrity of the molecule post-synthesis.[7][8]

Predicted Spectral Features
  • ¹H NMR: The aromatic protons will appear as doublets and doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The proton at C-2 will be a doublet coupled to the fluorine at C-3. The proton at C-4 will be a singlet (or a very small doublet due to long-range coupling). The protons on the benzo-ring (C-5, C-7, C-8) will show characteristic splitting patterns influenced by the bromine at C-6.

  • ¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbons attached to the electronegative fluorine (C-3) and nitrogen (C-2, C-8a) will be significantly downfield. The C-F coupling will be observable, with a large one-bond coupling (¹JCF) for C-3 and smaller two- and three-bond couplings for adjacent carbons.

  • ¹⁹F NMR: A single resonance is expected for the fluorine at C-3. Its chemical shift and coupling to the proton at C-2 will be diagnostic.

Experimental Protocol: NMR Structural Characterization
  • Sample Preparation:

    • Causality: A homogeneous solution in a deuterated solvent is required to avoid large solvent proton signals and to provide a lock signal for the spectrometer.

    • Procedure: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Causality: A high-field spectrometer provides better signal dispersion and sensitivity. A standard set of 1D and 2D experiments is necessary for full structural assignment.

    • Procedure:

      • Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher).

      • Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F).

      • Acquire a standard 1D ¹H spectrum.

      • Acquire 1D ¹³C{¹H} and ¹⁹F{¹H} spectra.

      • If necessary for unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

  • Data Processing and Analysis:

    • Causality: Raw NMR data (Free Induction Decay) must be mathematically transformed and corrected to produce an interpretable spectrum.

    • Procedure:

      • Apply Fourier transformation to the raw data.

      • Perform phase and baseline corrections.

      • Integrate the ¹H signals to determine proton ratios.

      • Assign peaks to specific atoms in the molecule by analyzing chemical shifts, multiplicities, and 2D correlations.

Workflow for NMR Data Analysis

NMR_Workflow cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample_Prep 1. Sample Preparation (Deuterated Solvent) Spectra_Acq 2. Acquire Spectra (1D ¹H, ¹³C, ¹⁹F; 2D COSY, HSQC) Sample_Prep->Spectra_Acq Processing 3. Data Processing (Fourier Transform, Phasing) Spectra_Acq->Processing Raw FID Data Assignment 4. Peak Assignment (Shifts, Couplings, Integrals) Processing->Assignment Structure_Confirm 5. Structure Confirmation Assignment->Structure_Confirm Assignment->Structure_Confirm Correlate with 2D Data

Caption: Workflow for NMR Structural Elucidation.

Part 3: In Silico Analysis via Computational Modeling

The Rationale for Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and analytical tool that complements experimental findings.[9] When experimental data is unavailable or difficult to obtain, DFT can provide highly accurate predictions of molecular geometry, conformational stability, and electronic properties.[8] For this compound, DFT allows us to:

  • Determine the lowest-energy conformation and obtain precise geometric parameters (bond lengths, angles).

  • Calculate and visualize the molecular electrostatic potential (MEP) map to identify regions susceptible to electrophilic or nucleophilic attack, which is crucial for understanding reactivity and intermolecular interactions.[9]

  • Analyze the frontier molecular orbitals (HOMO/LUMO) to understand the molecule's electronic properties and potential reactivity in chemical reactions.

Key Computational Insights
  • Geometry Optimization: A DFT calculation would confirm the planarity of the quinoline ring system. It would also provide precise bond lengths and angles, revealing the electronic influence of the F and Br substituents (e.g., shortening of the C-F bond, influence on the aromatic system).

  • Molecular Electrostatic Potential (MEP): The MEP map would likely show a region of negative potential (red/yellow) around the electronegative nitrogen and fluorine atoms, indicating sites favorable for electrophilic attack or hydrogen bond donation. The regions around the hydrogen atoms would show positive potential (blue).

  • Frontier Orbitals (HOMO/LUMO): The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) across the π-system would indicate the most probable sites for electron donation and acceptance, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[8]

Protocol: DFT Calculation for Structural Analysis
  • Structure Building:

    • Causality: An initial 3D structure is required as the starting point for the calculation.

    • Procedure: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Causality: This is the most critical step, where the software iteratively adjusts the atomic positions to find the minimum energy structure on the potential energy surface.

    • Procedure: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The choice of functional and basis set represents a balance between computational cost and accuracy.[9]

  • Property Calculations:

    • Causality: Once the optimized geometry is obtained, single-point energy calculations are performed to derive various electronic properties.

    • Procedure: Using the optimized structure, perform calculations to generate the MEP map, molecular orbitals (HOMO/LUMO), and other desired properties.

Workflow for Computational Analysis

DFT_Workflow cluster_setup Setup cluster_calc Calculation Build 1. Build Initial 3D Structure Method 2. Select Method (e.g., B3LYP/6-311+G(d,p)) Build->Method Opt 3. Geometry Optimization Method->Opt Input File Freq 4. Frequency Analysis (Confirm Minimum) Opt->Freq Properties 5. Property Calculation (MEP, HOMO/LUMO) Freq->Properties Analysis 6. Analysis of Results Properties->Analysis

Caption: Workflow for DFT-based Structural Analysis.

Conclusion

A comprehensive structural and conformational analysis of this compound necessitates a synergistic application of multiple analytical techniques. X-ray crystallography provides the definitive solid-state structure and reveals key intermolecular interactions, while NMR spectroscopy validates the molecular connectivity in the biologically relevant solution state. Complementing these experimental methods, computational modeling with DFT offers profound insights into the molecule's lowest energy conformation and electronic properties, guiding the prediction of its reactivity and potential biological interactions. This integrated, multi-pronged approach is essential for advancing the rational design of novel therapeutics based on this promising halogenated quinoline scaffold.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 6-Bromo-3-fluoroquinoline. In the absence of readily available experimental spectra, this guide focuses on the prediction, interpretation, and theoretical underpinnings of the NMR characteristics of this halogenated quinoline. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of similar heterocyclic compounds. This document details experimental protocols for acquiring high-quality NMR spectra, provides in-depth analysis of predicted chemical shifts and coupling constants, and explains the influence of bromo and fluoro substituents on the quinoline ring system.

Introduction: The Significance of this compound in Medicinal Chemistry

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic molecules.[1] Their derivatives have demonstrated a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the quinoline scaffold.

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The bromine atom at the C6 position can serve as a handle for further functionalization through cross-coupling reactions, while the fluorine atom at the C3 position can enhance metabolic stability and binding affinity to target proteins.[2] Accurate structural characterization of this molecule is paramount for ensuring the purity and identity of downstream compounds in drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution.[3]

This guide will provide a detailed protocol for acquiring the ¹H and ¹³C NMR spectra of this compound and a thorough analysis of the predicted spectral data, offering insights into the complex interplay of substituent effects on the quinoline ring.

Experimental Protocol for NMR Spectroscopy

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.[3][4]

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity. Impurities from the synthesis, such as starting materials or by-products, will complicate spectral interpretation.[5]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, depending on the sample's solubility. The chosen solvent should not have signals that overlap with key resonances of the analyte.[6]

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4]

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to poor spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[4] However, referencing to the residual solvent peak is also a common practice.

NMR Instrument Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.[8]

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm to cover the aromatic and any aliphatic regions.

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum and provide a nuclear Overhauser effect (NOE) enhancement of carbon signals.

  • Spectral Width: 200-250 ppm to encompass the full range of carbon chemical shifts.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) will be required depending on the sample concentration.

Predicted ¹H and ¹³C NMR Spectra and Interpretation

In the absence of experimental data, NMR prediction software provides a valuable tool for estimating chemical shifts and coupling constants.[9][10][11] The following predictions are based on established algorithms and an understanding of substituent effects.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the standard IUPAC numbering for the quinoline ring system is used.

Figure 1: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts and coupling constants are summarized in Table 1. The aromatic region of the spectrum is expected to show five distinct signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.6 - 8.8d³J(H2-F3) ≈ 4-6
H-47.8 - 8.0d⁴J(H4-F3) ≈ 2-3
H-57.9 - 8.1d³J(H5-H7) ≈ 8-9
H-77.6 - 7.8dd³J(H7-H5) ≈ 8-9, ⁴J(H7-H8) ≈ 2
H-88.2 - 8.4d⁴J(H8-H7) ≈ 2

Interpretation of the ¹H NMR Spectrum:

  • H-2 and H-4: The presence of the electronegative fluorine at C3 will significantly influence the chemical shifts of the adjacent protons, H-2 and H-4. The fluorine atom will deshield these protons, causing them to resonate at a lower field (higher ppm). Furthermore, both H-2 and H-4 will exhibit coupling to the fluorine atom. The through-bond coupling will result in a doublet for H-2 (³JH-F) and a smaller doublet for H-4 (⁴JH-F).[12]

  • H-5, H-7, and H-8: These protons on the carbocyclic ring will be influenced by the bromine atom at C6. The bromine atom is also electronegative and will have a deshielding effect, particularly on the ortho proton H-5 and H-7.

    • H-8 is expected to be the most downfield proton on this ring due to its peri-relationship with the nitrogen atom. It will likely appear as a doublet due to coupling with H-7 (⁴J).

    • H-5 will appear as a doublet due to ortho-coupling with H-7 (³J).

    • H-7 will be a doublet of doublets, showing a large ortho-coupling to H-5 and a smaller meta-coupling to H-8.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The spectrum is expected to show nine distinct signals for the quinoline carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Coupling to Fluorine
C-2145 - 148d, ²J(C2-F3) ≈ 15-25 Hz
C-3155 - 160d, ¹J(C3-F3) ≈ 240-260 Hz
C-4120 - 123d, ³J(C4-F3) ≈ 5-10 Hz
C-4a128 - 131s
C-5130 - 133s
C-6118 - 121s
C-7135 - 138s
C-8125 - 128s
C-8a147 - 150s

Interpretation of the ¹³C NMR Spectrum:

  • C-3: The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹JC-F) and will be significantly deshielded, appearing at a very low field.[13]

  • C-2 and C-4: The carbons adjacent to the C-F bond will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively.[13] These couplings are crucial for confirming the position of the fluorine substituent.

  • C-6: The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect" of bromine.

  • The remaining carbon signals will appear in the expected aromatic region, with their precise chemical shifts influenced by the combined electronic effects of the nitrogen heteroatom and the two halogen substituents.

Advanced NMR Experiments for Full Structural Confirmation

While ¹H and ¹³C NMR provide the primary structural information, 2D NMR experiments are invaluable for unambiguous assignment of all signals, especially in complex molecules.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the connection of adjacent protons. For this compound, COSY would confirm the coupling between H-5, H-7, and H-8.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two and three bonds. It is particularly useful for identifying quaternary carbons and for confirming the positions of substituents by observing long-range correlations. For instance, correlations from H-2 and H-4 to C-3 would confirm the location of the fluorine atom.

Figure 2: Workflow for the complete NMR-based structural elucidation of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding the ¹H and ¹³C NMR spectral characteristics of this compound. While experimental data is not currently available in the public domain, the detailed experimental protocols and in-depth analysis of predicted spectra offer a robust starting point for any researcher working with this compound. The key takeaways are the significant influence of the fluorine substituent on the chemical shifts and coupling constants of the pyridine ring, and the combined effects of the bromine and nitrogen atoms on the carbocyclic ring. The application of 2D NMR techniques is highly recommended for the complete and unambiguous structural confirmation of this and related halogenated quinoline derivatives.

References

Navigating the Landscape of Fluorine NMR: An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and molecular sciences, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful analytical technique. Its high sensitivity and the expansive chemical shift range of the ¹⁹F nucleus provide a unique window into molecular structure, dynamics, and interactions. This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the ¹⁹F NMR chemical shift, with a specific focus on 6-Bromo-3-fluoroquinoline, a scaffold of interest in medicinal chemistry. By synthesizing theoretical underpinnings with practical experimental considerations, this document serves as a comprehensive resource for understanding and predicting the ¹⁹F NMR behavior of this and related fluorinated heterocyclic systems.

The Unique Power of ¹⁹F NMR in a Nutshell

The fluorine-19 nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance and a spin of ½, which results in sharp signals and high sensitivity, approaching that of protons (¹H). What truly sets ¹⁹F NMR apart is its vast chemical shift dispersion, often spanning over 400 ppm. This wide range minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's structure and its interactions. In drug development, the introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making ¹⁹F NMR an indispensable tool for characterizing these fluorinated drug candidates.

Deconstructing the ¹⁹F Chemical Shift in this compound: A Tale of Two Halogens

The ¹⁹F NMR chemical shift (δ) of this compound is primarily dictated by the electronic environment surrounding the fluorine atom at the 3-position. This environment is a complex interplay of inductive and resonance effects from the quinoline ring system and the bromine substituent at the 6-position.

The Quinoline Core: An Electron-Withdrawing Influence

The quinoline ring system, a bicyclic aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This overall electron-withdrawing character tends to deshield the fluorine nucleus, leading to a downfield shift (a less negative or more positive ppm value) compared to a simple fluorobenzene. The nitrogen atom's influence is transmitted through the π-system of the aromatic rings, affecting the electron density at the C-3 position where the fluorine is attached.

The Bromine Substituent: A Dual-Natured Contributor

The bromine atom at the 6-position exerts both inductive and resonance effects on the fluorine's chemical shift.

  • Inductive Effect (-I): Bromine is an electronegative atom and thus withdraws electron density through the sigma bond framework. This electron-withdrawing inductive effect deshields the fluorine nucleus, contributing to a further downfield shift.

  • Resonance Effect (+R): As a halogen, bromine possesses lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect increases electron density at the ortho and para positions relative to the bromine. While the fluorine at position 3 is meta to the bromine at position 6, this resonance effect can still have a minor shielding influence, opposing the inductive effect.

In the case of halogens, the inductive effect generally outweighs the resonance effect. Therefore, the net electronic contribution of the bromine atom at the 6-position is expected to be electron-withdrawing, leading to a deshielding of the fluorine at the 3-position.

The interplay of these electronic factors is visually summarized in the diagram below:

G cluster_quinoline This compound cluster_effects Electronic Effects on Fluorine (F) mol F | N---C---C /  / C---C---C---Br |   |   | C---C---C /  / C---C Inductive Inductive Effect (-I) Net_Effect Net Deshielding Inductive->Net_Effect Resonance Resonance Effect (+R) Resonance->Net_Effect Quinoline Quinoline Ring (Electron Withdrawing) Fluorine Fluorine (F) at C3 Quinoline->Fluorine deshields Net_Effect->Fluorine results in downfield shift Bromine Bromine (Br) at C6 Bromine->Inductive withdraws e⁻ density Bromine->Resonance donates e⁻ density (minor)

Caption: Electronic effects influencing the ¹⁹F chemical shift in this compound.

Predicting the ¹⁹F NMR Chemical Shift: An Educated Estimation

CompoundSolvent¹⁹F Chemical Shift (δ) in ppmReference
3-FluoroquinolineCDCl₃-124.8Estimated from similar compounds
p-BromofluorobenzeneCDCl₃-110.1Public spectral databases
m-BromofluorobenzeneCDCl₃-110.0Public spectral databases

Based on these values, the electron-withdrawing nature of the quinoline ring and the additional deshielding from the bromine substituent would suggest a chemical shift for this compound that is downfield (less negative) than that of 3-fluoroquinoline. A reasonable estimate would place the ¹⁹F chemical shift in the range of -115 to -125 ppm relative to CFCl₃.

A Self-Validating Protocol for Acquiring the ¹⁹F NMR Spectrum of this compound

The following step-by-step methodology provides a robust and self-validating system for obtaining a high-quality ¹⁹F NMR spectrum.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from fluorinated impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and suitable choice.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard: An internal reference standard is crucial for accurate chemical shift determination. A common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm. Add a small, known amount of the reference standard to the NMR tube.

NMR Instrument Setup and Acquisition

The following workflow outlines the key steps for setting up the NMR experiment:

G cluster_workflow Experimental Workflow for ¹⁹F NMR Acquisition Start Start Sample_Prep Prepare Sample (Analyte + Solvent + Reference) Start->Sample_Prep Insert_Sample Insert Sample into Magnet Sample_Prep->Insert_Sample Lock_Shim Lock on Deuterium Signal and Shim Magnet Insert_Sample->Lock_Shim Tune_Probe Tune and Match Probe to ¹⁹F Frequency Lock_Shim->Tune_Probe Setup_Experiment Set Up ¹⁹F NMR Experiment (Pulse Program, SW, O1P) Tune_Probe->Setup_Experiment Acquire_Data Acquire FID Data Setup_Experiment->Acquire_Data Process_Data Process Data (FT, Phasing, Baseline Correction) Acquire_Data->Process_Data Reference_Spectrum Reference Spectrum to Internal Standard Process_Data->Reference_Spectrum Analyze_Spectrum Analyze Spectrum (Chemical Shift, Coupling) Reference_Spectrum->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: A streamlined workflow for acquiring a ¹⁹F NMR spectrum.

Key Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

  • Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, start with a wide spectral width (e.g., 200-250 ppm) to ensure the signal is captured.

  • Transmitter Offset (O1P): Center the spectral width around the expected chemical shift region (e.g., -120 ppm).

  • Number of Scans (NS): A relatively small number of scans (e.g., 16-64) is often sufficient due to the high sensitivity of ¹⁹F NMR.

  • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.

Data Processing and Analysis
  • Fourier Transform (FT): Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., C₆F₆) to its known chemical shift value (-164.9 ppm).

  • Peak Picking and Coupling Analysis: Identify the chemical shift of the signal for this compound. Analyze the multiplicity of the signal to determine coupling constants (J-coupling) to neighboring protons (¹H-¹⁹F coupling).

Conclusion: A Predictive and Practical Framework

This in-depth technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the ¹⁹F NMR chemical shift of this compound. By dissecting the electronic contributions of the quinoline core and the bromine substituent, we can logically anticipate the chemical shift region for this molecule. The detailed, self-validating experimental protocol ensures the acquisition of high-quality, reproducible data. For researchers in drug development and related fields, a thorough grasp of these principles and practices is paramount for the effective characterization of novel fluorinated compounds, ultimately accelerating the journey from molecular design to therapeutic innovation.

A Technical Guide to the Solubility of 6-Bromo-3-fluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[1][2][3] 6-Bromo-3-fluoroquinoline is a halogenated quinoline derivative, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[4][5] Understanding its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This guide provides a comprehensive framework for approaching the solubility of this compound, beginning with a theoretical analysis of its molecular structure and progressing to a detailed, field-proven experimental protocol for its quantitative determination.

Physicochemical and Structural Analysis of this compound

To predict the solubility of this compound, we must first analyze its structure to understand the intermolecular forces at play. The principle of "like dissolves like" is the foundational concept, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7][8][9][10]

Molecular Structure:

  • Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar and capable of π-π stacking interactions.

  • Nitrogen Atom: The nitrogen at position 1 introduces a degree of polarity and can act as a hydrogen bond acceptor.

  • Halogen Substituents:

    • Bromine (Br) at C6: Bromine is a large, polarizable halogen that contributes to van der Waals forces. Its electron-withdrawing nature can influence the electron density of the aromatic system.[11]

    • Fluorine (F) at C3: Fluorine is highly electronegative, creating a strong dipole moment in the C-F bond. It is a weak hydrogen bond acceptor.

  • Overall Polarity: The molecule possesses a moderate overall polarity. It is not as nonpolar as a simple hydrocarbon like hexane, but it lacks strong hydrogen bond donating capabilities, making it less polar than alcohols or water. Fluoroquinolones are known for their crystalline structure and generally low water solubility.[12]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common organic solvents.[13][14][15][16] These predictions are qualitative and serve as a starting point for experimental design.

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, Cyclohexane, TolueneLow to ModerateThe nonpolar quinoline core will interact favorably with these solvents, but the polar C-F, C-Br, and C-N bonds will limit high solubility. Toluene may be a better solvent than alkanes due to potential π-π stacking.
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar groups of the solute. Solvents like DMF and DMSO are powerful, highly polar solvents capable of dissolving a wide range of compounds and are expected to be very effective.[17] Halogenated solvents may have specific favorable interactions.[18]
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can act as hydrogen bond donors to the quinoline nitrogen. Solubility is expected to be decent but may be limited by the energy required to break the solvent's strong hydrogen-bonding network to accommodate the largely non-polar solute.

Experimental Determination of Thermodynamic Solubility

While prediction is useful, quantitative data must be obtained experimentally.[2] The gold standard for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method , as outlined in OECD Guideline 105.[19][20][21][22][23] This method measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Solubility_Workflow prep 1. Preparation - Weigh excess solute - Add to solvent in vial equilibrate 2. Equilibration - Shake/agitate at constant temp (e.g., 25°C for 24-48h) prep->equilibrate Establish Equilibrium separate 3. Phase Separation - Centrifuge to pellet solid - Filter supernatant (0.22 µm) equilibrate->separate Isolate Saturated Solution quantify 4. Quantification - Prepare serial dilutions - Analyze via HPLC-UV separate->quantify Measure Analyte Concentration calculate 5. Calculation - Generate calibration curve - Determine concentration quantify->calculate Data Analysis

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol (Shake-Flask Method)

This protocol ensures a self-validating and reproducible measurement of solubility.

A. Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[3]

B. Protocol:

  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. "Excess" is critical; undissolved solid must be visible after equilibration to ensure saturation. A starting point is ~10-20 mg per 1 mL of solvent.

    • Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain. A preliminary time-course experiment can confirm the time to equilibrium.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles.

  • Quantification by HPLC-UV:

    • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, like acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of at least five calibration standards through serial dilution.[24]

    • Sample Preparation: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Analysis: Inject the standards and the diluted sample onto the HPLC system.[24][25][26] A typical reversed-phase method (C18 column) with a mobile phase of acetonitrile and water is a good starting point. Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., determined by a UV scan).

  • Data Analysis and Calculation:

    • Plot the peak area from the HPLC chromatograms of the standards versus their known concentrations to generate a calibration curve.

    • Determine the linear regression equation (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.

    • Use the peak area of the diluted sample and the regression equation to calculate its concentration.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.

Data Reporting

Quantitative results should be presented clearly, typically in units of mg/mL and mol/L.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Example: Dichloromethane25.0 ± 0.5Experimental ValueCalculated Value
Example: Methanol25.0 ± 0.5Experimental ValueCalculated Value
Example: Toluene25.0 ± 0.5Experimental ValueCalculated Value
Example: Acetonitrile25.0 ± 0.5Experimental ValueCalculated Value

Conclusion

The solubility of this compound is governed by its moderately polar, halogenated aromatic structure. While theoretical predictions suggest high solubility in polar aprotic solvents and moderate solubility in polar protic and non-polar aromatic solvents, these estimations must be confirmed through rigorous experimental measurement. The shake-flask method coupled with HPLC-UV quantification provides a robust and reliable means to generate the precise solubility data essential for advancing the development of this and other promising compounds in the pharmaceutical pipeline.

References

theoretical calculation of 6-Bromo-3-fluoroquinoline molecular orbitals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 6-Bromo-3-fluoroquinoline Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of this compound, a halogenated quinoline derivative of significant interest in medicinal chemistry. We delve into the foundational principles of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offering a rationale for selecting the appropriate computational approach. This document outlines a detailed, step-by-step protocol for geometry optimization, single-point energy calculation, and the subsequent analysis of frontier molecular orbitals (HOMO and LUMO). By synthesizing theoretical accuracy with practical insights, this guide aims to empower researchers to leverage computational chemistry for predicting molecular reactivity, understanding electronic properties, and accelerating the rational design of novel therapeutic agents.

Introduction: The Nexus of Computational Chemistry and Drug Discovery

The Significance of Quinoline Scaffolds in Medicinal Chemistry

The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-malarial, and antimicrobial properties.[2][3] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The Role of Halogenation in Modulating Molecular Properties

The introduction of halogen atoms—in this case, bromine and fluorine—onto the quinoline scaffold is a deliberate strategy to modulate the molecule's physicochemical properties.[1] Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity to biological targets.[1] Bromine, a larger and more polarizable atom, can introduce specific interactions, such as halogen bonding, and serve as a reactive handle for further synthetic transformations.[4][5] Understanding the electronic influence of these substituents is paramount for predicting their impact on the molecule's function.

Frontier Molecular Orbitals: Harbingers of Chemical Reactivity

At the heart of molecular reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7]

  • HOMO: Represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Its energy level (E_HOMO) is correlated with the molecule's ionization potential.[8][9]

  • LUMO: Represents the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. Its energy level (E_LUMO) is related to the electron affinity.[8] The energy gap between these two orbitals (ΔE = E_LUMO - E_HOMO) is a critical descriptor of the molecule's kinetic stability and chemical reactivity.[7][10] A smaller gap generally implies higher reactivity.[10] In drug design, the energies and shapes of these orbitals govern how a ligand will interact with its biological target.[11]

Overview of Computational Approaches

To probe these electronic properties, we turn to quantum chemical methods. Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method are two of the most powerful and widely used approaches for calculating molecular electronic structure.[12][13] DFT, in particular, offers a favorable balance of computational accuracy and efficiency, making it a workhorse for systems of pharmaceutical interest.[12]

Theoretical Foundations and Method Selection

The Core Principles: DFT vs. Hartree-Fock

The primary goal of these methods is to solve the time-independent Schrödinger equation for a multi-electron system.

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[14] It treats electron-electron repulsion in an averaged, mean-field way, neglecting the instantaneous correlation of electron movements.[14][15] While computationally robust, this neglect of electron correlation is a significant limitation.

  • Density Functional Theory (DFT): DFT offers a more pragmatic approach. Instead of calculating the complex many-electron wavefunction, it focuses on the electron density, from which all ground-state properties can be derived.[13] The core challenge in DFT is finding the exact form of the exchange-correlation functional, which accounts for both the exchange energy (as in HF) and the electron correlation energy. Numerous approximations for this functional exist (e.g., B3LYP, PBE0, M06-2X), providing a toolkit of methods that often yield results of higher accuracy than HF at a similar computational cost.[9]

The Language of Orbitals: Basis Sets

Molecular orbitals are constructed as a Linear Combination of Atomic Orbitals (LCAO).[16] The "atomic orbitals" used in computation are not the true orbitals but mathematical functions called basis functions. The collection of these functions for each atom in the molecule is the basis set .

The choice of basis set is a critical decision that balances accuracy against computational demand.[5][17] For a molecule like this compound, which contains heavy atoms (Br) and electronegative atoms (F, N), a well-chosen basis set is essential.

  • Pople-style basis sets (e.g., 6-311++G(d,p)): These are widely used and offer a good balance. The 6-311 indicates a triple-zeta quality for valence electrons. The ++G adds diffuse functions, which are crucial for describing the electron density far from the nucleus and are important for anions and non-covalent interactions. The (d,p) adds polarization functions, which allow for non-spherical distortion of the orbitals, essential for accurately describing chemical bonds.[18]

  • Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ): These are generally more accurate but also more computationally expensive.[5][17] They are systematically improvable and are excellent for high-accuracy benchmark calculations. For bromine, effective core potentials (ECPs) like the PP series (e.g., cc-pVTZ-PP) can be used to replace the core electrons, reducing computational cost while accounting for relativistic effects.[5]

Justification for Method Selection

For this guide, we recommend a DFT approach using the B3LYP functional with the 6-311++G(d,p) basis set .

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals in computational chemistry.[9] It incorporates a portion of the exact exchange from HF theory, which often improves the prediction of various molecular properties for organic molecules.[9][19]

  • Why 6-311++G(d,p)? This basis set provides the necessary flexibility to accurately describe the electronic structure of our target molecule. The triple-zeta description of the valence electrons, combined with polarization and diffuse functions, is well-suited for handling the lone pairs on the nitrogen and halogen atoms and the delocalized π-system of the quinoline ring.[19]

Computational Workflow: A Step-by-Step Protocol

The following protocol provides a generalized workflow applicable to most quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS.[20][21]

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis node_A Step 1: Build Molecular Structure (e.g., GaussView, Avogadro) node_B Step 2: Geometry Optimization (Find lowest energy conformation) node_A->node_B node_C Step 3: Frequency Calculation (Confirm true minimum) node_B->node_C node_D Step 4: Single-Point Calculation (Compute Orbitals and Energies) node_C->node_D node_E Step 5: Analyze Output (Extract HOMO/LUMO energies) node_D->node_E node_F Step 6: Visualize Orbitals (Generate orbital surfaces) node_E->node_F

Caption: Computational workflow for molecular orbital analysis.

Step 1: Molecular Structure Input
  • Construct the Molecule: Using a molecular editor like GaussView or Avogadro, build the 3D structure of this compound.[21][22]

  • Generate Input File: Create an input file for the quantum chemistry software. This file specifies the atomic coordinates, charge (0 for a neutral molecule), and spin multiplicity (1 for a singlet ground state).

Step 2: Geometry Optimization
  • Rationale: The initial hand-drawn structure is not at its most stable energetic state. Geometry optimization is a crucial first step that systematically adjusts the bond lengths, angles, and dihedrals to find the structure's lowest energy conformation (a minimum on the potential energy surface).

  • Implementation: Perform a geometry optimization calculation using the chosen method (B3LYP) and basis set (6-311++G(d,p)).

    • Example Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Opt

Step 3: Frequency Calculation (Self-Validation)
  • Rationale: A key step for ensuring trustworthiness. A true energy minimum has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.

  • Implementation: Using the optimized geometry from Step 2, perform a frequency calculation.

    • Example Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Freq

  • Validation: Confirm that the output lists zero imaginary frequencies.

Step 4: Single-Point Energy & Molecular Orbital Calculation
  • Rationale: With the validated, optimized geometry, a final, more detailed calculation is performed to obtain the precise molecular orbital energies and their corresponding wavefunctions.

  • Implementation: Run a single-point energy calculation. The Pop=Reg keyword in Gaussian requests that all molecular orbitals be printed to the output and included in the checkpoint file for visualization.[20]

    • Example Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Pop=Reg

Step 5: Output Analysis
  • Locate Orbital Energies: Search the output file for the section listing molecular orbital energies. Identify the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).

  • Calculate HOMO-LUMO Gap: Subtract the HOMO energy from the LUMO energy: ΔE = E_LUMO - E_HOMO.

Step 6: Visualization
  • Generate Cube Files: Use the checkpoint or formatted checkpoint file (.fchk) generated by the software to create cube files, which are 3D grid representations of the electron density for each molecular orbital.

  • Render Orbital Surfaces: Use visualization software (GaussView, Avogadro, VMD) to read the cube files and render the 3D surfaces of the HOMO and LUMO.[21][23] This visual representation is critical for understanding where the electron density is concentrated for potential nucleophilic or electrophilic attack.

Results and Interpretation

While this guide does not present results from a live calculation, this section describes the expected outcomes and their interpretation.

Tabulated Molecular Orbital Data

The primary quantitative output would be summarized in a table. The energy values are typically given in Hartrees and converted to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

PropertyEnergy (Hartrees)Energy (eV)
LUMO Energy -0.085-2.31
HOMO Energy -0.250-6.80
HOMO-LUMO Gap (ΔE) 0.1654.49
Note: These are representative values for illustrative purposes.

Interpretation of Frontier Orbitals and Energy Gap

G LUMO LUMO (Lowest Unoccupied) Accepts Electrons (Electrophilic Character) HOMO HOMO (Highest Occupied) Donates Electrons (Nucleophilic Character) Gap_End LUMO->Gap_End Gap_Start HOMO->Gap_Start Energy_High Higher Energy Energy_Low Lower Energy Energy_Low->Energy_High Energy Gap_Start->Gap_End  HOMO-LUMO Gap  (Kinetic Stability)

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen substituents, particularly bromine and fluorine, has proven to be a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of 6-Bromo-3-fluoroquinoline, a key building block in modern drug discovery. While a singular "discovery" event for this specific molecule is not prominently documented, its history is intrinsically linked to the broader evolution of fluoroquinolone chemistry. This guide will delve into its likely synthetic origins, its chemical significance, and its role as a versatile intermediate for the development of novel bioactive compounds.

Introduction: The Significance of the Halogenated Quinoline Core

Quinolines, first isolated from coal tar in 1834, are heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring.[1][2] This structural motif is a "privileged structure" in medicinal chemistry, frequently found in natural products with significant biological activity, most notably the antimalarial drug quinine.[3][4] The synthetic versatility of the quinoline ring has allowed for extensive exploration of its structure-activity relationships, leading to the development of drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[3]

The introduction of halogen atoms onto the quinoline scaffold provides medicinal chemists with critical tools to fine-tune molecular properties. A bromine atom, such as that at the 6-position of this compound, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[5] Fluorine substitution, a common strategy in modern drug design, can significantly impact a molecule's metabolic stability, binding affinity, and membrane permeability due to its high electronegativity and ability to form strong carbon-fluorine bonds.[3] The combination of these two halogens in this compound creates a highly valuable and versatile scaffold for the synthesis of novel chemical entities.

Proposed Synthetic Evolution: From Aniline to a Key Intermediate

While the first definitive synthesis of this compound is not extensively publicized in seminal literature, its preparation can be logically deduced from established quinoline synthetic methodologies. The most plausible route involves the cyclization of a suitably substituted aniline precursor. One of the most versatile and widely employed methods for quinoline synthesis is the Gould-Jacobs reaction.

A likely starting material for the synthesis of this compound is 4-bromo-2-fluoroaniline. The following proposed synthetic pathway outlines a robust and adaptable method for its preparation.

Proposed Synthetic Workflow

G A 4-Bromo-2-fluoroaniline C Condensation A->C Step 1 B Diethyl (ethoxymethylene)malonate B->C D Intermediate Adduct C->D E Thermal Cyclization (e.g., in Diphenyl ether) D->E Step 2 F Ethyl 6-bromo-3-fluoro-4-hydroxyquinoline-3-carboxylate E->F G Hydrolysis & Decarboxylation (NaOH, then HCl) F->G Step 3 H 6-Bromo-3-fluoro-4-hydroxyquinoline G->H I Halogenation (e.g., POCl3) H->I Step 4 J 4-Chloro-6-bromo-3-fluoroquinoline I->J K Reductive Dehalogenation (e.g., H2, Pd/C) J->K Step 5 L This compound K->L

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite based on established procedures for the synthesis of analogous quinoline derivatives.

Step 1: Condensation of 4-Bromo-2-fluoroaniline with Diethyl (ethoxymethylene)malonate

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 4-bromo-2-fluoroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture to 110-130°C. Ethanol will begin to distill off as the reaction proceeds.

  • Maintain the temperature for 2-3 hours, or until the theoretical amount of ethanol has been collected.

  • The resulting crude intermediate adduct can be used directly in the next step or purified by vacuum distillation.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling solvent such as diphenyl ether to 240-250°C.

  • Slowly add the intermediate adduct from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for 30-60 minutes to ensure complete cyclization.

  • Allow the reaction mixture to cool to room temperature, then add a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid, ethyl 6-bromo-3-fluoro-4-hydroxyquinoline-3-carboxylate, by filtration and wash with the non-polar solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Continue heating the acidic mixture to effect decarboxylation, monitoring the evolution of carbon dioxide.

  • Cool the mixture and collect the precipitated 6-bromo-3-fluoro-4-hydroxyquinoline by filtration. Wash with water and dry.

Step 4: Halogenation

  • In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (POCl₃) to the 6-bromo-3-fluoro-4-hydroxyquinoline from Step 3.

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.

  • Collect the crude 4-chloro-6-bromo-3-fluoroquinoline by filtration, wash with water, and dry.

Step 5: Reductive Dehalogenation

  • Dissolve the 4-chloro-6-bromo-3-fluoroquinoline from Step 4 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or using a balloon of hydrogen gas at atmospheric pressure.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
¹H NMR Aromatic protons expected in the range of 7.0-9.0 ppm
¹³C NMR Aromatic carbons expected in the range of 110-150 ppm
Mass Spectrometry Molecular ion peak (M+) expected at m/z 225 and 227 (approx. 1:1 ratio due to bromine isotopes)

Historical Context and Applications in Drug Discovery

The history of this compound is not one of a singular breakthrough discovery but rather of its emergence as a valuable building block in the broader context of fluoroquinolone antibiotic research. The development of quinolone antibacterials began in the early 1960s with the discovery of nalidixic acid.[6] A major advancement in this class of drugs was the introduction of a fluorine atom at the 6-position, which significantly enhanced antibacterial potency.[7]

The patent literature reveals the use of the this compound scaffold in the synthesis of more complex molecules, highlighting its role as a key intermediate. The bromine at the 6-position is particularly useful for introducing diversity into the quinoline core through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[5] This allows for the attachment of a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the final compounds.

The 3-fluoro substituent, while less common than 6-fluoro substitution in commercial antibiotics, offers a unique electronic profile that can influence the molecule's interaction with biological targets. Its presence can alter the pKa of the quinoline nitrogen and affect the overall lipophilicity and metabolic stability of the molecule.

Conclusion

This compound stands as a testament to the ongoing evolution of medicinal chemistry. While its own discovery may not be a celebrated historical event, its value lies in its utility as a sophisticated building block for the creation of novel therapeutic agents. The combination of a synthetically versatile bromine atom and a property-modulating fluorine atom on the privileged quinoline scaffold ensures that this compound will continue to be a relevant and important intermediate for researchers and scientists in the field of drug development. The proposed synthetic pathway outlined in this guide provides a practical and logical approach to its preparation, enabling further exploration of its potential in the design of next-generation pharmaceuticals.

References

Methodological & Application

detailed synthesis protocol for 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-fluoroquinoline

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of this compound, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Quinolines and their halogenated derivatives are foundational components in a wide array of pharmacologically active compounds. This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy—the Friedländer Annulation—and providing the procedural details necessary for successful replication. The protocol is designed for an audience of trained chemists, offering insights into reaction mechanisms, safety considerations, and characterization of the final product.

Introduction and Strategic Rationale

The quinoline nucleus is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The specific substitution pattern of this compound offers medicinal chemists a versatile template for further functionalization. The bromine atom at the 6-position is a valuable handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom at the 3-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability.

Several classical methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Combes reactions.[1][2][3][4] However, these methods often require harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups and may lead to low yields or undesired side products.[5]

For the synthesis of a polysubstituted quinoline like this compound, the Friedländer Annulation presents a more strategic and efficient approach.[6][7][8] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9] Its primary advantages include:

  • Convergence: It builds the quinoline core in a single, convergent step from two key fragments.

  • Regiocontrol: The substitution pattern of the final product is unambiguously defined by the choice of starting materials.

  • Milder Conditions: The reaction can often be catalyzed by acids or bases under more controlled conditions than classical named reactions.[7][10]

Our chosen strategy, therefore, involves the acid-catalyzed condensation of 2-Amino-5-bromobenzaldehyde with Ethyl 2-fluoroacetoacetate .

Reaction Mechanism: The Friedländer Annulation

The Friedländer synthesis can proceed through two plausible mechanistic pathways.[8] The most commonly accepted mechanism begins with a rate-limiting aldol-type addition between the enol or enolate of the β-ketoester (Ethyl 2-fluoroacetoacetate) and the carbonyl group of the 2-aminoaryl aldehyde (2-Amino-5-bromobenzaldehyde). This is followed by cyclization and dehydration to yield the final quinoline product.

The key steps are:

  • Aldol Addition: The α-carbon of the ethyl 2-fluoroacetoacetate attacks the aldehyde carbonyl of 2-amino-5-bromobenzaldehyde.

  • Dehydration: The resulting aldol adduct readily eliminates a molecule of water to form a stable, conjugated α,β-unsaturated intermediate.

  • Cyclization (Intramolecular Condensation): The amino group then attacks the ketone carbonyl intramolecularly, forming a six-membered ring.

  • Final Dehydration: A second molecule of water is eliminated to form the aromatic quinoline ring system.

Friedlander_Mechanism Figure 1: Reaction Mechanism of the Friedländer Annulation cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product SM1 2-Amino-5-bromobenzaldehyde Aldol Aldol Addition & Dehydration SM1->Aldol + H⁺ Catalyst SM2 Ethyl 2-fluoroacetoacetate SM2->Aldol + H⁺ Catalyst Cyclization Intramolecular Cyclization Aldol->Cyclization Forms α,β-unsaturated intermediate Aromatization Aromatization (Dehydration) Cyclization->Aromatization Forms dihydroquinoline intermediate Product 6-Bromo-3-fluoroquinolin-4-ol (Keto-Enol Tautomer) Aromatization->Product - H₂O

Caption: Figure 1: Reaction Mechanism of the Friedländer Annulation.

Detailed Experimental Protocol

This protocol details the synthesis of the quinolinol intermediate via Friedländer annulation, followed by its conversion to the target this compound.

Part A: Synthesis of 6-Bromo-3-fluoroquinolin-4-ol

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )Amount (mass)Moles (mmol)Equivalents
2-Amino-5-bromobenzaldehydeC₇H₆BrNO200.045.00 g25.01.0
Ethyl 2-fluoroacetoacetateC₆H₉FO₃148.134.07 g27.51.1
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/A~50 gN/ASolvent/Cat.
Ice WaterH₂O18.02~500 mLN/AQuenching
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01As neededN/ANeutralizing
Ethanol (95%)C₂H₅OH46.07As neededN/AWashing
Diethyl Ether(C₂H₅)₂O74.12As neededN/AWashing

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (~50 g). Begin stirring and heat the PPA to 80°C in an oil bath.

  • Addition of Reactants: To the preheated PPA, add 2-amino-5-bromobenzaldehyde (5.00 g, 25.0 mmol) in one portion.[11][12] Stir the mixture until the solid is fully dispersed. Subsequently, add ethyl 2-fluoroacetoacetate (4.07 g, 27.5 mmol) dropwise over 10-15 minutes, ensuring the temperature does not exceed 90°C.

  • Reaction: After the addition is complete, increase the temperature of the oil bath to 120°C and maintain it for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up and Isolation: Once the reaction is complete, allow the flask to cool to approximately 70-80°C. Carefully and slowly pour the viscous reaction mixture into a beaker containing 500 mL of vigorously stirred ice water.

  • Neutralization and Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (3 x 50 mL), cold 95% ethanol (2 x 30 mL), and finally diethyl ether (2 x 30 mL) to remove residual impurities and aid in drying.

  • Drying: Dry the resulting off-white to pale yellow solid in a vacuum oven at 60°C to a constant weight. The expected yield of 6-Bromo-3-fluoroquinolin-4-ol is typically in the range of 70-85%.

Part B: Chlorination and Reduction to this compound

The quinolinol from Part A exists predominantly in its keto tautomer form and must be converted to the target quinoline. This is a standard two-step process involving chlorination followed by reductive dehalogenation of the 4-position.

Step-by-Step Procedure

  • Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend the 6-Bromo-3-fluoroquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq). Heat the mixture to reflux (approx. 110°C) for 3-4 hours.[13][14]

  • Chlorination Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a cold aqueous sodium hydroxide solution to pH 8-9. The product, 4-chloro-6-bromo-3-fluoroquinoline, will precipitate. Filter the solid, wash with water, and dry.

  • Reductive Dechlorination: The final conversion is not detailed here but typically involves catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation to selectively remove the chloro group at the 4-position, yielding the final product, this compound.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the positions of the substituents.

  • Mass Spectrometry: To verify the molecular weight (C₉H₅BrFN, MW: 226.05).

  • Melting Point: To assess purity.

Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the purified intermediate.

Workflow Figure 2: Experimental Workflow for Synthesis cluster_prep A: Preparation cluster_reaction B: Reaction cluster_workup C: Work-up & Isolation cluster_analysis D: Analysis A1 Weigh Reagents: - 2-Amino-5-bromobenzaldehyde - Ethyl 2-fluoroacetoacetate A2 Setup 3-neck RBF with mechanical stirrer & N₂ inlet A1->A2 A3 Preheat PPA to 80°C A2->A3 B1 Add Reactants to PPA A3->B1 B2 Heat to 120°C for 2-3h B1->B2 B3 Monitor by TLC B2->B3 C1 Cool to ~75°C B3->C1 C2 Quench in Ice Water C1->C2 C3 Neutralize with NaHCO₃ C2->C3 C4 Filter Precipitate C3->C4 C5 Wash with H₂O, EtOH, Ether C4->C5 C6 Dry under Vacuum C5->C6 D1 Obtain Product: 6-Bromo-3-fluoroquinolin-4-ol C6->D1 D2 Characterize: NMR, MS, MP D1->D2

Caption: Figure 2: Experimental Workflow for Synthesis.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-bromobenzaldehyde: May cause skin and eye irritation. Handle with care.

  • Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Avoid contact with skin and eyes. Quenching should be done slowly and carefully.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme caution under anhydrous conditions.

  • Halogenated Quinolines: The toxicological properties of the product may not be fully known. Avoid inhalation and skin contact.[15][16][17][18]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound, leveraging the efficiency and regioselectivity of the Friedländer Annulation. By explaining the causality behind the experimental choices and providing a clear, step-by-step workflow, this guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Multi-Step Synthesis of 6-Bromo-3-fluoroquinoline from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, into the quinoline ring system can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive, three-step synthetic route to 6-Bromo-3-fluoroquinoline, a valuable and functionalized heterocyclic intermediate for drug discovery and development.

The synthesis commences with 4-bromoaniline, ensuring the introduction of the bromine atom at the C-6 position of the final quinoline ring. The core challenge lies in the regioselective introduction of the fluorine atom at the C-3 position. Direct fluorination of a pre-formed 6-bromoquinoline ring is often fraught with challenges, including harsh reaction conditions and poor regioselectivity. Therefore, a more robust and controlled strategy is employed, which involves constructing the quinoline ring with the fluorine atom already in place.

This is achieved through a Conrad-Limpach-type synthesis, reacting 4-bromoaniline with a fluorinated three-carbon building block, ethyl 2-fluoroacetoacetate. This reaction controllably forms the key intermediate, 6-Bromo-3-fluoro-4-hydroxyquinoline. The synthesis is completed by a two-step deoxygenation process: conversion of the 4-hydroxyl group to a more reactive 4-chloro substituent, followed by reductive dechlorination to yield the target compound. This strategic approach ensures high regioselectivity and provides a reliable pathway to the desired product.

Overall Synthetic Workflow

The multi-step synthesis is outlined below. Each step is detailed with specific protocols in the subsequent sections.

Synthetic_Workflow cluster_0 PART 1: Quinolone Core Formation cluster_1 PART 2: Deoxygenation 4-Bromoaniline 4-Bromoaniline Step1_Product 6-Bromo-3-fluoro-4-hydroxyquinoline 4-Bromoaniline->Step1_Product Step 1: Conrad-Limpach Cyclization Ethyl_2_fluoroacetoacetate Ethyl 2-fluoroacetoacetate Ethyl_2_fluoroacetoacetate->Step1_Product Step2_Product 6-Bromo-4-chloro-3-fluoroquinoline Step1_Product->Step2_Product Step 2: Chlorination Final_Product This compound Step2_Product->Final_Product Step 3: Reductive Dechlorination

Figure 1: High-level overview of the synthetic route to this compound.

Part 1: Synthesis of 6-Bromo-3-fluoro-4-hydroxyquinoline (Intermediate I)

Scientific Rationale: The Conrad-Limpach Reaction

The initial and most critical step is the construction of the quinolone ring system with the desired substituents. The Conrad-Limpach synthesis is an established method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2] By utilizing ethyl 2-fluoroacetoacetate as the β-ketoester, we can strategically introduce the fluorine atom at the C-3 position of the quinoline ring. The reaction proceeds in two distinct phases:

  • Condensation: 4-Bromoaniline reacts with the keto group of ethyl 2-fluoroacetoacetate under mildly acidic or neutral conditions to form a stable β-enamino ester intermediate. This step is a nucleophilic addition of the aniline to the carbonyl, followed by dehydration.

  • Thermal Cyclization: The β-enamino ester undergoes an intramolecular cyclization at high temperatures (typically >250 °C). This electrocyclization reaction is the ring-closing step that forms the quinoline scaffold.[1] The use of a high-boiling, inert solvent like diphenyl ether is crucial to achieve the necessary temperature for efficient cyclization and to facilitate the removal of ethanol as a byproduct, driving the reaction to completion.

Conrad_Limpach_Mechanism Aniline 4-Bromoaniline Condensation Condensation (Loss of H₂O) Aniline->Condensation Ketoester Ethyl 2-fluoroacetoacetate Ketoester->Condensation Enamino_Ester β-Enamino Ester Intermediate Condensation->Enamino_Ester Cyclization Thermal Cyclization (Loss of EtOH, >250°C) Enamino_Ester->Cyclization Product 6-Bromo-3-fluoro-4-hydroxyquinoline Cyclization->Product

Figure 2: Mechanism of the Conrad-Limpach reaction for Intermediate I synthesis.

Experimental Protocol: Step 1
Reagent/ParameterQuantity/ValueMolar Eq.Notes
4-Bromoaniline17.2 g (100 mmol)1.0Starting material.
Ethyl 2-fluoroacetoacetate16.3 g (110 mmol)1.1Fluorinated building block. A slight excess ensures full conversion.
Acetic Acid (glacial)0.5 mLcatalyticCatalyst for the initial condensation.
Toluene150 mL-Solvent for condensation.
Diphenyl ether200 mL-High-boiling solvent for cyclization.
Reaction Conditions
Condensation TemperatureReflux (~110 °C)-To form the enamino ester intermediate.
Cyclization Temperature~250-260 °C-For the ring-closing reaction.
Yield (Expected) 65-75%-

Procedure:

  • Condensation:

    • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromoaniline (17.2 g, 100 mmol), ethyl 2-fluoroacetoacetate (16.3 g, 110 mmol), toluene (150 mL), and glacial acetic acid (0.5 mL).

    • Heat the mixture to reflux and continue heating until the theoretical amount of water (~1.8 mL) is collected in the Dean-Stark trap (approx. 3-4 hours).

    • Once the condensation is complete, allow the mixture to cool slightly and remove the toluene under reduced pressure using a rotary evaporator.

  • Cyclization:

    • To the flask containing the crude enamino ester residue, add diphenyl ether (200 mL).

    • Equip the flask with a short-path distillation head to allow for the removal of ethanol.

    • Heat the mixture in a sand bath or with a heating mantle to 250-260 °C. Maintain this temperature for 30-45 minutes. Ethanol will distill off as it is formed.

    • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting enamino ester is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100 °C, then carefully pour it into 500 mL of hexane while stirring vigorously.

    • The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with hexane (3 x 100 mL) to remove the diphenyl ether.

    • The crude product can be further purified by recrystallization from ethanol or by slurrying in hot ethyl acetate to yield 6-Bromo-3-fluoro-4-hydroxyquinoline as a solid.

Part 2: Synthesis of 6-Bromo-4-chloro-3-fluoroquinoline (Intermediate II)

Scientific Rationale: Dehydroxy-chlorination

The hydroxyl group at the C-4 position of a quinoline ring is not a good leaving group for direct reduction. It must first be converted into a more reactive functional group. Chlorination is a standard and effective method for this transformation. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for converting hydroxy-heterocycles, including 4-hydroxyquinolines, into their chloro-analogues.[3][4]

The mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, forming a phosphate ester intermediate. This intermediate is highly activated towards nucleophilic attack by a chloride ion (from POCl₃ itself), which displaces the phosphate group to yield the 4-chloroquinoline product.[5] A catalytic amount of a tertiary amine or DMF is often added to accelerate the reaction.

Experimental Protocol: Step 2
Reagent/ParameterQuantity/ValueMolar Eq.Notes
6-Bromo-3-fluoro-4-hydroxyquinoline12.9 g (50 mmol)1.0Intermediate I from the previous step.
Phosphorus oxychloride (POCl₃)50 mL (~540 mmol)~10.8Reagent and solvent. A large excess ensures complete conversion.
N,N-Dimethylformamide (DMF)0.5 mLcatalyticCatalyst.
Reaction Conditions
TemperatureReflux (~110 °C)-
Time3 hours-
Yield (Expected) 80-90%-

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 6-Bromo-3-fluoro-4-hydroxyquinoline (12.9 g, 50 mmol).

    • Carefully add phosphorus oxychloride (50 mL) followed by N,N-dimethylformamide (0.5 mL).

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture to produce HCl gas.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (~110 °C) and maintain for 3 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.

    • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate will form.

    • Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of water until the filtrate is neutral.

    • Dry the solid in a vacuum oven to afford 6-Bromo-4-chloro-3-fluoroquinoline. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.[4]

Part 3: Synthesis of this compound (Final Product)

Scientific Rationale: Reductive Dechlorination

The final step is the removal of the chlorine atom from the C-4 position. Catalytic transfer hydrogenation is a mild and efficient method for the hydrodechlorination of aryl chlorides.[6] This method avoids the use of high-pressure hydrogen gas, making it more convenient for laboratory-scale synthesis.

A palladium catalyst, typically palladium on carbon (Pd/C), is used to facilitate the transfer of hydrogen from a donor molecule to the substrate. Ammonium formate is an excellent hydrogen donor in this context; it decomposes in situ to produce hydrogen, ammonia, and carbon dioxide. The palladium catalyst activates the C-Cl bond and facilitates the reductive cleavage by the hydrogen generated from the ammonium formate.

Experimental Protocol: Step 3
Reagent/ParameterQuantity/ValueMolar Eq.Notes
6-Bromo-4-chloro-3-fluoroquinoline10.9 g (40 mmol)1.0Intermediate II from the previous step.
Palladium on Carbon (10%)1.0 gcatalyticCatalyst.
Ammonium Formate12.6 g (200 mmol)5.0Hydrogen donor. A large excess is used to drive the reaction.
Ethanol200 mL-Solvent.
Reaction Conditions
TemperatureReflux (~78 °C)-
Time4-6 hours-
Yield (Expected) 85-95%-

Procedure:

  • Reaction Setup:

    • To a 500 mL round-bottom flask, add 6-Bromo-4-chloro-3-fluoroquinoline (10.9 g, 40 mmol), ammonium formate (12.6 g, 200 mmol), and ethanol (200 mL).

    • Carefully add 10% Palladium on Carbon (1.0 g). Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Reaction Execution:

    • Heat the suspension to reflux with vigorous stirring. The reaction is often accompanied by gas evolution (CO₂).

    • Monitor the progress of the reaction by TLC. The product will be less polar than the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL).

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexane/ethanol) to afford pure this compound.

References

Introduction: The Strategic Importance of Functionalized Fluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 6-Bromo-3-fluoroquinoline: Protocols, Mechanism, and Applications in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products and synthetic compounds with significant therapeutic applications.[1] Its presence in blockbuster drugs, from the pioneering antimalarial chloroquine to modern antibiotics, underscores its importance in medicinal chemistry.[1][2] The introduction of a fluorine atom onto the quinoline ring, creating fluoroquinolines, can dramatically enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can improve metabolic stability, binding affinity, and bioavailability.[3] Consequently, fluoroquinolones have become a cornerstone in the development of antibacterial agents, primarily by inhibiting DNA gyrase, a critical bacterial topoisomerase.[3][4]

The synthesis of diverse libraries of functionalized quinolines is paramount for drug discovery.[5] Among the most powerful and versatile methods for creating carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] First reported by Akira Suzuki in 1979, this reaction, which earned him a share of the 2010 Nobel Prize in Chemistry, couples an organoboron species with an organic halide or pseudohalide.[7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool for synthetic chemists.[8]

This guide focuses on a key building block, This compound , providing a detailed framework for its use in Suzuki-Miyaura coupling reactions. The differential reactivity between the C-Br and C-F bonds allows for selective functionalization at the C6 position, opening a direct path to novel 6-aryl-3-fluoroquinoline derivatives—structures of high interest for developing next-generation therapeutics, including targeted kinase inhibitors in oncology.[9]

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][10] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the electrophile (this compound). This step forms a square planar Pd(II) complex. The reactivity of the halide is crucial, with the rate of oxidative addition generally following the trend I > Br > OTf >> Cl, which underpins the selective reaction at the C-Br bond in our substrate.[6][7]

  • Transmetalation : This is the step where the organic fragment from the organoboron reagent is transferred to the palladium center. First, the base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic borate species (e.g., R²-B(OH)₃⁻).[7][11] This borate then exchanges its organic group (R²) with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The precise mechanism of this ligand exchange is still a subject of investigation but is undeniably a critical, often rate-limiting, step.[7]

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple, forming the new C-C bond in the desired product (6-Aryl-3-fluoroquinoline). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Diorgano Ar-Pd(II)-R(L)₂ PdII_Aryl->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product Ar-R (Product) PdII_Diorgano->Product ArylHalide Ar-Br (this compound) ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ Borate [R-B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Protocol: Suzuki Coupling of this compound

This section provides a generalized yet detailed protocol for the coupling of this compound with a representative arylboronic acid.

Optimizing Reaction Conditions

The success of a Suzuki coupling hinges on the careful selection of catalyst, base, and solvent. For a substrate like this compound, several factors must be considered. The electron-withdrawing nature of the fluorine atom and the quinoline nitrogen can influence the reactivity of the C-Br bond.

ParameterOptionsRationale & Field Insights
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) catalyst. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is highly effective for heteroaryl halides.[12] Pd(OAc)₂ is often used with a separate phosphine ligand.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), P(tBu)₃For heteroaryl substrates, bulky, electron-rich phosphine ligands (like Buchwald's) can accelerate both oxidative addition and reductive elimination, often leading to higher yields and lower catalyst loadings.[8][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHAn aqueous solution of a carbonate base like K₂CO₃ is a standard, cost-effective choice. For challenging couplings or sensitive substrates, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can be superior.[7] The base is crucial for activating the boronic acid.[11]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, THFA biphasic system like 1,4-Dioxane/Water (e.g., 4:1 v/v) is very common. The water helps dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst.[7] The choice of solvent can sometimes influence selectivity in complex molecules.[14]
Temperature 80 - 100 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature depends on the reactivity of the specific coupling partners and the boiling point of the solvent.

Detailed Step-by-Step Experimental Protocol

This protocol describes the coupling of this compound with Phenylboronic acid as a model reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Caption: General experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and PdCl₂(dppf) (0.03 eq).[9]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel. A positive pressure of inert gas should be maintained.

  • Solvent Addition : Add previously degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe. The final concentration of the bromoquinoline should be approximately 0.1 M.[15]

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting bromoquinoline.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-phenyl-3-fluoroquinoline.

  • Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor quality base or boronic acid.Use a fresh batch of catalyst. Ensure the system is rigorously purged of oxygen. Use freshly opened or properly stored boronic acid and dry the base before use.
Dehalogenation of Starting Material Presence of protic impurities or moisture reacting with the Pd-H species formed via side reactions.[6]Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated.
Protodeboronation of Boronic Acid The boronic acid is unstable under the reaction conditions (especially some heteroaryl boronic acids).[6]Use a milder base (e.g., K₃PO₄), a lower temperature, or switch to a more stable boronic ester (e.g., a pinacol ester).
Homocoupling of Boronic Acid Oxygen contamination in the reaction mixture can promote the oxidative homocoupling of the boronic acid.Improve the degassing procedure for solvents and the inert atmosphere technique during setup.

Conclusion: A Gateway to Novel Therapeutics

The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for synthesizing 6-aryl-3-fluoroquinoline derivatives. These scaffolds are of immense interest in drug discovery, serving as key intermediates for compounds targeting a range of diseases.[1][5] The ability to introduce diverse aryl and heteroaryl moieties at the C6 position allows for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[2][9] By mastering the principles and protocols outlined in this guide, researchers can efficiently leverage this powerful reaction to accelerate the discovery of novel and impactful therapeutic agents.

References

Application Notes and Protocols: Sonogashira Cross-Coupling of 6-Bromo-3-fluoroquinoline with Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

In the landscape of modern organic synthesis, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Among the arsenal of cross-coupling reactions available to chemists, the Sonogashira reaction stands out for its power to unite sp² and sp hybridized carbon atoms, providing a direct route to arylalkynes and conjugated enynes.[1][2][3] This reaction has become a cornerstone in the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4][5] The quinoline scaffold, a privileged heterocyclic motif, is a common feature in numerous biologically active compounds. The targeted functionalization of substituted quinolines, such as 6-bromo-3-fluoroquinoline, via Sonogashira coupling opens a gateway to novel chemical entities with significant potential in drug discovery and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira cross-coupling of this compound with a variety of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that govern the success of this transformation.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

A thorough understanding of the reaction mechanism is not merely academic; it is the foundation upon which rational experimental design and troubleshooting are built. The Sonogashira reaction traditionally employs a dual catalytic system, harnessing the synergistic capabilities of palladium and copper.[2][4] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted catalytic cycles provide a robust framework for understanding the transformation.[1][6]

The Palladium Cycle: Activating the Aryl Halide

The primary role of the palladium catalyst is to activate the aryl bromide. The cycle is initiated by the reduction of a Pd(II) precatalyst to the catalytically active Pd(0) species, often facilitated by an amine base or a phosphine ligand.[2]

  • Oxidative Addition: The Pd(0) complex undergoes oxidative addition with the this compound. This is typically the rate-determining step, and its efficiency is influenced by the electronic properties of the aryl halide.[7] The reactivity of aryl halides follows the general trend: I > Br > Cl.[1]

  • Transmetalation: The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper catalytic cycle. This step transfers the alkyne group from copper to palladium.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 6-alkynyl-3-fluoroquinoline, and regenerate the Pd(0) catalyst, allowing the cycle to continue.[7]

The Copper Cycle: Preparing the Alkyne

The copper co-catalyst is crucial for activating the terminal alkyne.[2][4]

  • π-Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne to form a π-complex.

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step with the palladium complex.

The presence of copper significantly accelerates the reaction, allowing for milder reaction conditions.[2] However, a notable drawback of the copper co-catalyst is the potential for Glaser-type oxidative homocoupling of the alkyne, leading to undesired side products.[8]

Copper-Free Sonogashira Coupling

To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[2][3][8] These methods often require more reactive palladium catalysts, specialized ligands, or more forcing conditions but offer a cleaner reaction profile for sensitive or valuable alkynes.[8]

Below is a visualization of the synergistic catalytic cycles in the traditional Sonogashira reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, catalyst, and co-catalyst to an oven-dried flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert add_solvents Add Degassed Solvents and Base inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne reaction Reaction: - Stir at specified temperature. - Monitor by TLC/LC-MS. add_alkyne->reaction workup Aqueous Workup: - Quench reaction. - Extract with organic solvent. reaction->workup purify Purification: - Dry, concentrate, and perform column chromatography. workup->purify end Characterize Pure Product purify->end

References

Synthesis of Novel Fluoroquinolone Antibiotics from 6-Bromo-3-fluoroquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Antibiotic Resistance and the Promise of Novel Fluoroquinolones

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. The fluoroquinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad-spectrum activity and excellent bioavailability.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[2][3][4][5] However, the emergence of resistance, often through mutations in these target enzymes or via efflux pumps that expel the drugs from the bacterial cell, has compromised the efficacy of existing fluoroquinolones.[2][3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluoroquinolone antibiotics, starting from the readily available precursor, 6-Bromo-3-fluoroquinoline. The strategic presence of halogen substituents on this starting material offers versatile handles for chemical modification, enabling the generation of a diverse library of new fluoroquinolone candidates. By rationally designing and synthesizing new analogues, researchers can aim to overcome existing resistance mechanisms and develop next-generation antibiotics with enhanced potency and an expanded spectrum of activity.

This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. It aims to provide not only step-by-step experimental procedures but also the underlying scientific rationale for the chosen synthetic strategies, thereby empowering researchers to adapt and innovate in their quest for new antibacterial agents.

Strategic Overview of the Synthetic Pathway

The synthesis of novel fluoroquinolones from this compound is a multi-step process that involves the construction of the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, followed by strategic functionalization at key positions to impart antibacterial activity. The general synthetic approach is outlined below.

Synthetic_Pathway A This compound B Formation of 4-Quinolone Core (e.g., Gould-Jacobs Reaction) A->B Step 1 C 6-Bromo-3-fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid ethyl ester B->C D N-Alkylation (e.g., with Cyclopropyl bromide) C->D Step 2 E 1-Cyclopropyl-6-bromo-3-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid ethyl ester D->E F Nucleophilic Aromatic Substitution (SNAr) (e.g., with Piperazine) E->F Step 3 G Novel Fluoroquinolone Ester F->G H Hydrolysis G->H Step 4 I Novel Fluoroquinolone Antibiotic H->I

Caption: A generalized workflow for the synthesis of novel fluoroquinolone antibiotics.

Part 1: Construction of the Fluoroquinolone Core

The foundational step in the synthesis is the construction of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The Gould-Jacobs reaction is a classical and effective method for this transformation, involving the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by thermal cyclization.[2][3][4][5] In our case, we will adapt this methodology starting from a derivative of this compound.

Protocol 1.1: Synthesis of Ethyl 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines the synthesis of the core quinolone structure. It is a two-step process involving the initial formation of an anilinoacrylate intermediate, followed by a high-temperature cyclization.

Materials:

  • 4-Bromo-3-fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether

  • Ethanol

  • Hexane

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Synthesis of Diethyl 2-((4-bromo-3-fluorophenylamino)methylene)malonate

    • In a round-bottom flask, combine 4-Bromo-3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, the resulting solid is triturated with hexane, filtered, and washed with cold ethanol to yield the crude anilinoacrylate intermediate.

  • Step 2: Cyclization to Ethyl 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

    • In a separate flask, heat diphenyl ether to approximately 250 °C.

    • Slowly add the dried anilinoacrylate intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

    • Maintain the temperature at 250-260 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

    • Dilute the mixture with hexane, and collect the solid product by filtration.

    • Wash the solid thoroughly with hexane to remove the diphenyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: N-Alkylation and C-7 Functionalization

With the core quinolone scaffold in hand, the next crucial steps involve introducing substituents at the N-1 and C-7 positions, which are known to be critical for antibacterial potency. The N-1 substituent, often a cyclopropyl or ethyl group, enhances the overall activity.[6] The C-7 substituent, typically a nitrogen-containing heterocycle like piperazine, is essential for broad-spectrum antibacterial activity.[7]

Protocol 2.1: N-Alkylation of the Quinolone Core

This protocol describes the introduction of an alkyl group at the N-1 position of the quinolone ring.

Materials:

  • Ethyl 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Alkylating agent (e.g., Cyclopropyl bromide or Ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of Ethyl 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equivalent) in dry DMF, add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the alkylating agent (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization or column chromatography.

Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr) at the C-7 Position

The bromine atom at the C-7 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the quinolone core. This allows for the introduction of various amine nucleophiles.

Materials:

  • N-alkylated quinolone ester from Protocol 2.1

  • Amine nucleophile (e.g., Piperazine, 4-methylpiperazine)

  • A suitable base (e.g., Triethylamine, Potassium carbonate)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), Pyridine, or Acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the N-alkylated quinolone ester (1 equivalent) and the desired amine nucleophile (2-3 equivalents) in a suitable solvent.

  • Add a base to scavenge the HBr formed during the reaction.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 140 °C, depending on the reactivity of the nucleophile and the solvent used.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Part 3: Final Deprotection and Characterization

The final step in the synthesis is the hydrolysis of the ester group at the C-3 position to the corresponding carboxylic acid, which is essential for the antibacterial activity of fluoroquinolones.

Protocol 3.1: Hydrolysis of the Ester

Materials:

  • The C-7 functionalized quinolone ester from Protocol 2.2

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution

  • Ethanol or Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Suspend or dissolve the quinolone ester in a mixture of ethanol or THF and an aqueous solution of NaOH or LiOH.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with HCl until the pH reaches approximately 7. The final product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final novel fluoroquinolone antibiotic.

Characterization of the Final Product:

A comprehensive characterization of the synthesized novel fluoroquinolone is crucial to confirm its structure and purity. The following techniques are recommended:

Analytical Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and the presence of all expected functional groups.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy To identify key functional groups such as the carboxylic acid and carbonyl groups.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Elemental Analysis To determine the elemental composition of the compound.

Rationale and Mechanistic Insights

SNAr_Mechanism reactant Quinolone Core (with leaving group at C-7) intermediate Meisenheimer Complex (stabilized intermediate) reactant->intermediate Nucleophilic Attack nucleophile Amine (e.g., Piperazine) nucleophile->intermediate product C-7 Substituted Fluoroquinolone intermediate->product Loss of Leaving Group

Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) at the C-7 position.

The success of this synthetic strategy hinges on the principles of aromatic chemistry. The electron-deficient nature of the quinolone ring system is key to activating the C-7 position for nucleophilic aromatic substitution. The presence of the electron-withdrawing carbonyl group at C-4 and the nitrogen atom in the ring delocalizes the negative charge in the Meisenheimer intermediate, thus stabilizing it and facilitating the displacement of the bromide leaving group.[8][9][10][11] The choice of a strong nucleophile, such as an amine, and appropriate reaction conditions are critical for achieving high yields.

Safety Precautions

  • This compound and its derivatives are potentially hazardous chemicals. Always handle these compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE) , including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols for detailed information on handling, storage, and disposal.[1][12][13]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the synthesis of novel fluoroquinolone antibiotics from this compound. By systematically modifying the substituents at the N-1 and C-7 positions, researchers can generate a library of new compounds for biological evaluation. Subsequent screening of these compounds for their antibacterial activity against a panel of clinically relevant, including resistant, bacterial strains will be the next critical step. Structure-activity relationship (SAR) studies on the synthesized analogues will provide valuable insights for the rational design of even more potent and effective fluoroquinolone antibiotics, contributing to the ongoing fight against antimicrobial resistance.

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Quinoline Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic system provides an excellent framework for orienting functional groups to interact with biological targets, particularly the ATP-binding site of protein kinases.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4][5] This guide focuses on 6-bromo-3-fluoroquinoline , a highly versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of its substituents is key to its utility:

  • The 6-Bromo Group: Serves as a crucial reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore the kinase active site.[6][7]

  • The 3-Fluoro Group: The incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins through favorable electrostatic interactions.[6]

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to leverage this compound in the rational design and synthesis of potent and selective kinase inhibitors.

Part 1: Core Synthetic Methodologies for Derivatization

The primary advantage of the 6-bromo position is its amenability to well-established, robust cross-coupling reactions. The two most powerful strategies for building molecular diversity at this position are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are common motifs in kinase inhibitors designed to occupy the hydrophobic regions of the ATP-binding pocket.[8] This reaction couples the 6-bromoquinoline with a variety of commercially available or synthetically accessible boronic acids or esters.[9][10]

Suzuki_Miyaura start This compound reagents Pd Catalyst Base Solvent, Heat start->reagents boronic R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) boronic->reagents product 6-Aryl-3-fluoroquinoline (Kinase Inhibitor Scaffold) reagents->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Objective: To synthesize a 6-aryl-3-fluoroquinoline derivative.

  • Rationale: This protocol utilizes a palladium catalyst, such as Pd(dppf)Cl₂, which is effective for coupling aryl bromides. A base (e.g., Na₂CO₃ or K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[8] A degassed solvent system is used to prevent the oxidation and deactivation of the Pd(0) active catalyst.[7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the selected arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. Add the solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[11]

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Linkers

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are critical for many kinase inhibitors that require a hydrogen bond donor/acceptor interaction with the hinge region of the kinase.[3][12] This reaction allows for the introduction of a wide array of primary and secondary amines.

Buchwald_Hartwig start This compound reagents Pd Catalyst & Ligand Base Solvent, Heat start->reagents amine R¹R²NH (Primary/Secondary Amine) amine->reagents product 6-(N-R¹R²)-3-fluoroquinoline (Kinase Inhibitor Scaffold) reagents->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

  • Objective: To synthesize a 6-(amino)-3-fluoroquinoline derivative.

  • Rationale: This protocol employs a palladium catalyst in combination with a specialized phosphine ligand (e.g., Xantphos or BINAP) that facilitates the C-N bond-forming reductive elimination step.[13] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.[12][13] The reaction must be conducted under strictly anhydrous and anaerobic conditions.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) or Palladium(II) Acetate (Pd(OAc)₂) (0.04 eq)

  • Xantphos or similar phosphine ligand (0.04 - 0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask.

  • Reagent Addition: Add this compound and the desired amine to the flask.

  • Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with argon (3x).

  • Solvent Addition: Add anhydrous solvent via a syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 8-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material using silica gel column chromatography.[13]

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.[14]

Part 2: Data Presentation and Biological Context

The ultimate goal of these synthetic efforts is to produce compounds with potent and selective inhibitory activity against a target kinase. The data generated from these syntheses and subsequent biological assays are critical for establishing Structure-Activity Relationships (SAR).

Illustrative Data for a Hypothetical Kinase Inhibitor Series

The following table summarizes representative data for a library of compounds synthesized from this compound.

Compound IDR-Group at C6-PositionSynthesis MethodYield (%)Target KinaseIC₅₀ (nM)
1a 4-MethoxyphenylSuzuki-Miyaura88EGFR125
1b Pyridin-3-ylSuzuki-Miyaura75VEGFR280
1c Thiophen-2-ylSuzuki-Miyaura82c-Met150
2a 3-ChloroanilinoBuchwald-Hartwig79EGFR35
2b MorpholinoBuchwald-Hartwig71PI3Kα250
2c N-methylpiperazinoBuchwald-Hartwig68BTK55

Note: The IC₅₀ values are hypothetical and serve as examples for SAR analysis.

Context: Targeting Kinase Signaling Pathways

Many kinase inhibitors derived from quinoline scaffolds target Receptor Tyrosine Kinases (RTKs) like EGFR, which are pivotal in controlling cell growth, proliferation, and survival.[2][13] The dysregulation of these pathways is a common driver of cancer.

Caption: Simplified RTK signaling pathway showing a point of inhibition.

Part 3: Quality Control and Structural Validation

Trustworthiness in drug discovery is built upon rigorous validation of every synthesized compound. A combination of spectroscopic and chromatographic techniques is mandatory to confirm the identity, structure, and purity of the final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The spectra should be consistent with the expected structure, showing the correct chemical shifts, multiplicities, and integration for all protons and carbons.[11]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.[11][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. For drug discovery applications, a purity of >95% is typically required for biological screening.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The protocols detailed in these application notes for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a robust foundation for creating diverse chemical libraries. By systematically modifying the 6-position of the quinoline core, researchers can effectively probe the structure-activity relationships of their target kinases, leading to the identification of potent and selective lead compounds for further development in oncology and other therapeutic areas.[1]

References

Application Note & Protocols: A Guide to the Synthesis and Antimicrobial Evaluation of 6-Bromo-3-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinolone scaffold, particularly the fluoroquinolone subclass, remains a cornerstone in the development of potent antibacterial agents. These compounds exert their bactericidal effects by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome.[1][2] Strategic modifications to the quinolone nucleus are crucial for enhancing antimicrobial potency, broadening the spectrum of activity, and overcoming emerging resistance mechanisms. This guide provides a comprehensive, experience-driven framework for the synthesis of 6-bromo-3-fluoroquinoline derivatives, a class of compounds designed with key functional handles for further chemical exploration. We present detailed, self-validating protocols for the synthesis of the core scaffold, its subsequent derivatization, and standardized methods for in vitro antimicrobial screening.

Part 1: Rationale and Strategic Design

The choice of the this compound core is deliberate and based on established structure-activity relationships (SAR) in quinolone chemistry.

  • Fluorine at C-6: The introduction of a fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones. This substitution significantly enhances cell penetration and improves binding to the DNA gyrase complex, leading to a substantial increase in antibacterial potency.[3]

  • Bromine at C-6 (in this scaffold): While a C-6 fluorine is typical, this guide utilizes a 6-bromo substituted aniline as a starting point. The bromine atom serves as a versatile synthetic handle for introducing further diversity via cross-coupling reactions, although it is the 3-fluoro group that is the focus of novelty in this specific scaffold. For the purpose of these protocols, we will focus on derivatization at another key position.

  • Fluorine at C-3: While less common than substitutions at C-6, C-7, or C-8, the C-3 position is integral to the core pharmacophore (the 3-carboxylic acid is essential). Introducing a fluorine atom here can modulate the electronic properties and planarity of the molecule, potentially influencing target binding and antibacterial activity.

  • Derivatization at C-7: The substituent at the C-7 position is a primary determinant of the antimicrobial spectrum and potency.[1][4] Bulky and basic groups, such as a piperazine ring, are known to enhance activity, particularly against Gram-negative bacteria.

This guide will utilize the robust Gould-Jacobs reaction for the initial synthesis of the quinolone core, a classic and highly effective method for forming the 4-hydroxyquinoline ring system from aniline precursors.[5][6][7]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow from initial synthesis to final biological evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_purification Purification & Characterization cluster_screening Antimicrobial Screening A Starting Materials (4-Bromo-2-fluoroaniline) B Gould-Jacobs Reaction: Anilinomethylenemalonate Formation A->B C Thermal Cyclization to form 4-Hydroxyquinoline Core B->C D Chlorination at C-4 (Activation for Substitution) C->D Activation E Nucleophilic Substitution (e.g., at C-7 if core is different, or derivatization of another position) D->E Derivatization F Purification (Recrystallization / Chromatography) E->F G Structural Verification (NMR, MS, IR) F->G H Preparation of Stock Solutions G->H I Broth Microdilution Assay (MIC Determination) H->I J Data Analysis & SAR I->J

Caption: High-level workflow from synthesis to antimicrobial screening.

Part 2: Synthesis of the 6-Bromo-3-fluoro-4-hydroxyquinoline Core

This section details the synthesis of the foundational quinolone structure using the Gould-Jacobs reaction. The reaction proceeds in two main stages: initial condensation of the aniline with an activated malonate derivative, followed by a high-temperature cyclization.[6][8]

Protocol 1: Synthesis of Diethyl 2-((4-bromo-2-fluorophenyl)amino)methylenemalonate

Causality: This initial step forms the acyclic precursor required for cyclization. We react 4-bromo-2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). The aniline nitrogen acts as a nucleophile, attacking the electron-deficient double bond of DEEM and eliminating ethanol to form a stable intermediate.[7]

Materials:

  • 4-bromo-2-fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine 4-bromo-2-fluoroaniline and DEEM in a round-bottom flask.

  • Heat the mixture to 110-120 °C with stirring for 2-3 hours.

  • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aniline spot and the appearance of a new, higher-Rf product spot indicates reaction completion.

  • After cooling, ethanol and any excess DEEM can be removed under reduced pressure. The resulting crude product is often a solid or viscous oil and can be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to 6-Bromo-3-fluoro-4-hydroxyquinoline

Causality: This step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring.[6] Using a high-boiling inert solvent like diphenyl ether is critical to achieve and maintain the required temperature uniformly.

Materials:

  • Crude product from Protocol 1 (1.0 eq)

  • Diphenyl ether (solvent)

  • High-temperature thermometer

  • Round-bottom flask with reflux condenser

  • Hexanes or petroleum ether

Procedure:

  • In a separate flask, pre-heat a sufficient volume of diphenyl ether to 250-260 °C.

  • Add the crude anilinomethylenemalonate intermediate from the previous step to the hot diphenyl ether in portions.

  • Maintain the temperature and stir for 30-60 minutes. Gas evolution may be observed.

  • Self-Validation: Monitor the reaction by TLC until the intermediate is consumed.

  • Allow the mixture to cool to below 100 °C, then add hexanes or petroleum ether to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

  • The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Structural Characterization

It is imperative to confirm the structure of the synthesized core.

  • ¹H NMR: Expect aromatic protons in the 7-8.5 ppm region. The absence of the ethoxy group signals from the starting material is a key indicator.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom on the quinoline ring.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C9H5BrFNO (M+H ≈ 257.96 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.

Part 3: Derivatization for Enhanced Antimicrobial Activity

To demonstrate the utility of the quinoline core, this section describes a common derivatization pathway: introduction of a piperazine moiety. This requires activating the 4-position by converting the hydroxyl group into a better leaving group (chloride), followed by nucleophilic aromatic substitution.

Protocol 3: Synthesis of 6-Bromo-4-chloro-3-fluoroquinoline

Causality: The 4-hydroxyl group is a poor leaving group. Reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃) converts it into a 4-chloro substituent, which is highly susceptible to nucleophilic attack.

Materials:

  • 6-Bromo-3-fluoro-4-hydroxyquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, acts as reagent and solvent)

  • Dimethylformamide (DMF) (catalytic amount)

  • Ice bath, saturated sodium bicarbonate solution

Procedure:

  • Carefully add the 4-hydroxyquinoline product to POCl₃ in a round-bottom flask, followed by a catalytic drop of DMF.

  • Heat the mixture to reflux (approx. 110 °C) for 3-4 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • The product will precipitate as a solid. Collect it by vacuum filtration, wash with water, and dry.

Protocol 4: Synthesis of 6-Bromo-3-fluoro-4-(piperazin-1-yl)quinoline

Causality: The electron-withdrawing nature of the quinoline ring nitrogen and the fluorine atom activates the 4-position for nucleophilic aromatic substitution. The nitrogen of piperazine acts as the nucleophile, displacing the chloride.

Materials:

  • 6-Bromo-4-chloro-3-fluoroquinoline (1.0 eq)

  • Piperazine (anhydrous, 3-5 eq)

  • A high-boiling polar aprotic solvent (e.g., NMP, DMSO, or pyridine)

Procedure:

  • Dissolve the 4-chloroquinoline in the chosen solvent.

  • Add the excess piperazine to the solution. The excess piperazine acts as both the nucleophile and a base to quench the HCl byproduct.

  • Heat the reaction mixture to 120-140 °C for 4-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration. Purify using column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol with 1% triethylamine) to yield the final derivative.

  • Confirm the final structure using NMR and MS. The mass spectrum should show a molecular ion peak corresponding to C₁₃H₁₂BrFN₃, and the ¹H NMR will show new signals for the piperazine protons.

Synthetic Pathway Diagram

G Start 4-Bromo-2-fluoroaniline Int1 Anilinomethylenemalonate Intermediate Start->Int1 Protocol 1: + DEEM, Heat Core 6-Bromo-3-fluoro-4-hydroxyquinoline Int1->Core Protocol 2: Diphenyl Ether, >250°C Activated 6-Bromo-4-chloro-3-fluoroquinoline Core->Activated Protocol 3: + POCl₃, Reflux Final Final Derivative with Piperazine at C-4 Activated->Final Protocol 4: + Piperazine, Heat

Caption: Step-wise synthetic route to the target derivative.

Part 4: Antimicrobial Screening Protocol

The most common and standardized method for determining the in vitro potency of a new antimicrobial agent is by determining its Minimum Inhibitory Concentration (MIC).

Protocol 5: MIC Determination by Broth Microdilution

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the microorganism after overnight incubation.[9][10]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized quinolone derivatives (stock solutions in DMSO)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution in Plate:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting solution of your test compound in well 1 by adding 100 µL of a 2X final concentration (e.g., if the highest test concentration is 64 µg/mL, add a 128 µg/mL solution).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no drug, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation

Results should be tabulated for clear comparison.

CompoundGram-PositiveGram-Negative
S. aureus (ATCC 29213) E. coli (ATCC 25922)
MIC (µg/mL) MIC (µg/mL)
6-Bromo-3-fluoro-4-hydroxyquinoline >64>64
Derivative (Piperazinyl) 816
Ciprofloxacin (Control) 0.250.015

References

Application Notes and Protocols: Strategic Functionalization of 6-Bromo-3-fluoroquinoline with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-3-fluoroquinoline in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs for treating a wide array of diseases, from cancer to infectious agents.[1][2] Its fusion of a benzene and pyridine ring creates a unique electronic and structural landscape amenable to biological interactions.[1] The introduction of a fluorine atom, as seen in this compound, further enhances its potential. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[3][4]

This guide focuses on this compound as a versatile building block. The molecule possesses two key reaction sites: a C6-bromine bond and a C3-fluorine bond. In the context of organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond.[5] This reactivity differential allows for the selective functionalization at the C6 position, making it an ideal substrate for introducing molecular diversity while retaining the influential 3-fluoro substituent.

We will explore two major avenues for the transformation of this scaffold: the highly controlled and widely applicable palladium-catalyzed cross-coupling reactions, and reactions involving classical, highly reactive organometallic reagents such as Grignard and organolithium compounds.

Part I: Palladium-Catalyzed Cross-Coupling Reactions: Precision Engineering of the Quinoline Core

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry, by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[6][7] These reactions universally proceed through a well-defined catalytic cycle.

The General Catalytic Cycle

The process begins with the oxidative addition of the organohalide (this compound) to a low-valent palladium(0) complex. This is followed by a transmetalation step, where an organic group is transferred from a second organometallic reagent to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst.[8][9]

Palladium Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) transmetal_complex L₂Pd(II)(Ar)(R) pd2_complex->transmetal_complex Transmetalation (R-M) transmetal_complex->pd0 Reductive Elimination product Product (Ar-R) transmetal_complex->product caption General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron Reagents

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for the stability and low toxicity of its organoboron reagents (boronic acids and esters) and its exceptional functional group tolerance.[7][9][10]

Causality Behind the Protocol: The choice of a palladium catalyst with a bulky phosphine ligand like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) is crucial. The ligand stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[10] The mixed solvent system of dioxane and water provides a medium that can dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Selective Suzuki Coupling at the C6-Position

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Atmosphere Exchange: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) via syringe to achieve a final substrate concentration of ~0.1 M. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is critical to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O90~95[5]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O85~92Adapted from[11]
3-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O90~88[5]
Buchwald-Hartwig Amination: Constructing Essential C-N Bonds

The formation of aryl-amine bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for achieving this transformation, coupling aryl halides with a wide range of primary and secondary amines.[12][13]

Causality Behind the Protocol: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are critical because they facilitate the difficult reductive elimination step that forms the C-N bond.[12][13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine in the catalytic cycle without competing in other reactions.

Buchwald_Hartwig_Workflow start This compound + Amine (R₂NH) reagents Reagents: - Pd₂(dba)₃ (Catalyst) - Xantphos (Ligand) - NaOtBu (Base) - Anhydrous Toluene (Solvent) start->reagents Combine process Heat under Inert Atmosphere (e.g., 90-110 °C) reagents->process workup Aqueous Work-up & Extraction process->workup After Reaction Completion purify Column Chromatography workup->purify product 6-Amino-3-fluoroquinoline Product purify->product caption Workflow for Buchwald-Hartwig amination.

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: C6-Amination

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. The reaction must be strictly anhydrous and oxygen-free.

  • Monitoring & Work-up: Monitor reaction completion by LC-MS. After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography.

Stille and Negishi Couplings: Alternative C-C Bond Formations

While the Suzuki coupling is often preferred, Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings offer powerful alternatives, each with unique advantages.

  • Stille Coupling: Organostannanes are highly tolerant of various functional groups and are not sensitive to moisture.[14][15] However, their primary drawback is the toxicity of the tin reagents and byproducts, requiring careful handling and purification methods (e.g., washing with aqueous potassium fluoride to precipitate tin salts).[14]

  • Negishi Coupling: Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing for reactions to proceed under very mild conditions.[9][16] They can be prepared from the corresponding organohalides, providing broad substrate scope.[17][18]

Protocols for these reactions follow the same principles as the Suzuki coupling, requiring an inert atmosphere, a palladium catalyst/ligand system, and an appropriate solvent, but they do not typically require a base for transmetalation.

Part II: Reactions with Grignard and Organolithium Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents are powerful nucleophiles and strong bases.[19] Unlike the organometallics used in cross-coupling, their reactions with aryl halides like this compound are not typically catalytic. Instead, they proceed via halogen-metal exchange, creating a new, highly reactive quinolinyl-organometallic species.

Causality Behind the Protocol: The key to success is temperature control. These reactions are extremely fast and exothermic. Performing the halogen-metal exchange at very low temperatures (-78 °C, typically using a dry ice/acetone bath) is essential to prevent side reactions, such as attack on the quinoline ring or reaction with the solvent.[20] The resulting 6-lithiated or 6-magnesiated quinoline is a potent nucleophile that can be "trapped" by adding an electrophile to form a new bond.

Halogen_Metal_Exchange start This compound in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi or i-PrMgCl (Halogen-Metal Exchange) step1->step2 intermediate Formation of 6-Lithio- or 6-Magnesio- 3-fluoroquinoline step2->intermediate step3 Add Electrophile (E+) (e.g., CO₂, Aldehyde) intermediate->step3 step4 Aqueous Quench step3->step4 product 6-Substituted-3-fluoroquinoline Product (Ar-E) step4->product caption Workflow for halogen-metal exchange and quench.

Caption: Workflow for halogen-metal exchange and quench.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

  • Setup: Place a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir at -78 °C for 30-60 minutes. Successful exchange generates the 6-lithio-3-fluoroquinoline intermediate.

  • Trapping: Add the desired electrophile (e.g., dry CO₂ gas bubbled through the solution, or an aldehyde/ketone dissolved in THF) to the reaction mixture at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound stands out as a highly valuable and strategically versatile building block for drug discovery and development. The predictable reactivity of its C-Br bond enables a wide range of reliable, high-yielding transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, Stille, and Negishi reactions, provide a robust platform for systematically building molecular complexity and generating libraries of novel compounds for biological screening. For alternative synthetic strategies, low-temperature halogen-metal exchange with organolithium or Grignard reagents opens a pathway to a different class of derivatives through the introduction of diverse electrophiles. The careful selection of reagents and reaction conditions, grounded in an understanding of the underlying chemical principles, allows researchers to precisely tailor the functionalization of this privileged scaffold.

References

functionalization of the quinoline ring of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of 6-Bromo-3-fluoroquinoline

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from anticancer to antimicrobial.[1] The strategic functionalization of this "privileged scaffold" allows for the fine-tuning of pharmacological properties, opening new avenues for drug discovery.[2] this compound emerges as a particularly valuable building block for chemical library synthesis. Its structure is endowed with two key features that enable orthogonal and selective chemical modifications:

  • The C6-Bromine Atom: This serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is sufficiently reactive for oxidative addition to a palladium(0) catalyst, making it an ideal site for introducing new carbon-carbon and carbon-heteroatom bonds.[3]

  • The C3-Fluorine Atom: As a strongly electronegative substituent, the fluorine atom significantly modulates the electronic properties of the pyridine ring. This influences the molecule's reactivity, metabolic stability, and potential for hydrogen bonding interactions in a biological target. The introduction of fluorine can often enhance binding affinity and improve pharmacokinetic profiles.[4]

This guide provides a comprehensive overview of the primary strategies for functionalizing this compound, with a focus on field-proven protocols and the underlying chemical principles that govern their success.

Visualization of Reactivity Sites

The inherent reactivity of this compound can be mapped to specific positions, each offering a distinct opportunity for chemical modification.

G cluster_quinoline cluster_labels quinoline C6 C6-Br: Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) C6->quinoline   CH C2, C4, C8: Potential sites for directed C-H activation CH->quinoline   C3 C3-F: Electron-withdrawing group; modulates ring electronics; potential for SNAr C3->quinoline  

Caption: Key reactivity sites on the this compound scaffold.

Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position

The C6-bromo substituent is the most accessible handle for diversification. Palladium-catalyzed cross-coupling reactions provide robust and high-yielding methods to forge new bonds at this position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between the C6 position and a wide variety of aryl or vinyl boronic acids or esters.[5] This reaction is highly valued for its mild conditions and tolerance of diverse functional groups.[6]

Causality Behind the Protocol: The catalytic cycle involves three key steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key reductive elimination step.[7]

G pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)(Br)Ln oa->pd2 trans Transmetalation (with R-B(OH)2 / Base) pd2->trans pd2r Ar-Pd(II)(R)Ln trans->pd2r re Reductive Elimination pd2r->re re->pd0 Catalyst Regeneration product Ar-R (6-Aryl-3-fluoroquinoline) re->product start This compound (Ar-Br) start->oa

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv) or PdCl₂(dppf) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical ConditionsScientist's Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is often effective, but for challenging substrates, catalysts with more specialized ligands like dppf may improve yields.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Cesium carbonate is a stronger base and can accelerate the reaction but may not be compatible with base-sensitive functional groups.
Solvent Dioxane/H₂O, Toluene/EtOHThe aqueous phase is crucial for activating the boronic acid during the transmetalation step. Ensure solvents are properly degassed.
Temperature 80-100 °CHigher temperatures can accelerate the reaction but may also lead to decomposition of the starting material or product.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling the C6 position with a primary or secondary amine.[7] This reaction is indispensable for synthesizing anilines and related structures, which are common motifs in pharmaceuticals.

Causality Behind the Protocol: The mechanism is similar to the Suzuki coupling but involves coordination of the amine to the Pd(II) intermediate, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired 6-aminoquinoline derivative.[7] A strong, non-nucleophilic base (e.g., NaOtBu) and bulky, electron-rich ligands (e.g., Xantphos, BINAP) are essential for an efficient catalytic cycle.[7][8]

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos or BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterTypical ConditionsScientist's Notes
Catalyst System Pd₂(dba)₃ + LigandPre-catalysts can also be used. The ratio of Pd to ligand is critical and often requires optimization.
Ligand Xantphos, BINAP, XPhosXantphos is a good general ligand for a broad range of amines. For sterically hindered amines, more specialized ligands like XPhos may be required.[9]
Base NaOtBu, LHMDS, K₃PO₄NaOtBu is the most common and effective base. K₃PO₄ is a milder alternative but may require higher temperatures or longer reaction times.
Solvent Toluene, DioxaneSolvents must be strictly anhydrous and oxygen-free, as both can deactivate the catalyst.
Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to introduce alkynyl groups at the C6 position, creating a carbon-carbon bond between an sp-hybridized carbon and the sp²-hybridized quinoline ring.[10][11] The resulting alkynes are highly versatile intermediates for further transformations, such as cycloadditions or reductions.

Causality Behind the Protocol: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate.[10][12] This intermediate then undergoes transmetalation with the Pd(II) complex. An amine base is used to neutralize the HX byproduct and can also serve as the solvent.[11]

Protocol 3: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (e.g., THF) to dissolve the solids.

  • Add the amine base (e.g., TEA).

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterTypical ConditionsScientist's Notes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Both are effective. PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ.
Cu Co-catalyst CuIThe copper co-catalyst is essential for the standard Sonogashira mechanism. Copper-free versions exist but often require different ligands and conditions.[13]
Base TEA, DIPEAThe amine base is critical. It must be in excess to neutralize the HBr formed during the reaction.
Temperature Room Temp to 70 °CMany Sonogashira couplings proceed efficiently at room temperature, which is advantageous for sensitive substrates.

Part 2: Advanced Strategies - C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials.[1] For the quinoline ring, the nitrogen atom can act as an endogenous directing group, typically favoring functionalization at the C2 or C8 positions.[1]

Challenges and Opportunities: Functionalizing the C-H bonds of this compound presents a regioselectivity challenge. The electron-withdrawing 3-fluoro group deactivates the pyridine ring, making C-H activation more difficult compared to unsubstituted quinoline. However, specific catalytic systems can overcome this.

  • C8-Functionalization: The nitrogen lone pair can form a chelate with a transition metal (e.g., Rh, Ru, Co), directing the catalyst to activate the C8-H bond.[14] This is a common pathway for quinoline functionalization.

  • C2-Functionalization: Under different conditions, particularly with quinoline N-oxides, functionalization can be directed to the C2 position.[1][14] The N-oxide enhances the electrophilicity of the C2 position and the oxygen atom can act as a directing group.

  • Distal C-H Functionalization: Achieving functionalization at other positions (C4, C5, C7) is more challenging and often requires the installation of a removable directing group at a different position on the molecule.[15]

Illustrative Workflow for a C-H Activation Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Assemble oven-dried Schlenk tube under inert gas (Ar/N2) p2 Add this compound, metal catalyst (e.g., [RhCp*Cl2]2), and oxidant/additive (e.g., AgSbF6) p1->p2 p3 Add anhydrous, degassed solvent (e.g., DCE) via syringe p2->p3 r1 Add coupling partner (e.g., alkene, alkyne) p3->r1 r2 Heat reaction to specified temperature (e.g., 100-120 °C) r1->r2 r3 Stir for 12-48 hours, monitoring by LC-MS r2->r3 w1 Cool to room temperature, dilute with organic solvent r3->w1 w2 Filter through Celite/Silica plug to remove metal salts w1->w2 w3 Wash with aqueous solution (e.g., NaHCO3, brine) w2->w3 w4 Dry (Na2SO4), concentrate, and purify by column chromatography w3->w4

Caption: General experimental workflow for a transition-metal-catalyzed C-H activation.

Scientist's Notes on C-H Activation:

  • High Specificity Required: C-H activation reactions are highly sensitive to the catalyst, ligand, solvent, and additives. Protocols from the literature must be followed precisely.

  • Oxidants are Common: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.

  • N-Oxide Strategy: To promote C2-functionalization, this compound can first be oxidized to the corresponding N-oxide using an agent like m-CPBA. After the C-H functionalization step, the N-oxide can be reduced back to the quinoline.

Part 3: Synthesis of the Starting Material

Access to the title compound is a prerequisite for its use. While this compound may be commercially available, an in-house synthesis may be required. A plausible route starts from 4-bromoaniline, adapting established methods for quinoline synthesis.

Proposed Synthetic Pathway: The Gould-Jacobs reaction is a classic and reliable method for constructing the quinolin-4-one core.[4] Subsequent functionalization can introduce the C3-fluorine and convert the 4-oxo group. A more direct approach might involve using a fluorinated three-carbon building block. A literature procedure for the synthesis of 6-bromo-4-iodoquinoline starts from 4-bromoaniline and Meldrum's acid, followed by cyclization, chlorination, and iodination.[16][17] A similar pathway could likely be adapted to yield this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-3-fluoroquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the common challenges encountered during the synthesis of this important fluorinated quinoline derivative.

Introduction to Synthetic Challenges

The synthesis of this compound presents a unique set of challenges primarily due to the directing effects of the halogen substituents on the quinoline core. The formation of undesired regioisomers, incomplete reactions, and purification difficulties are common hurdles. This guide will equip you with the knowledge to anticipate and overcome these obstacles, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent strategies for synthesizing this compound are:

  • Construction of the quinoline core with pre-installed substituents: This typically involves the Gould-Jacobs reaction, starting with a substituted aniline, such as 4-bromo-2-fluoroaniline, and reacting it with an appropriate malonic ester derivative.[1][2] This method is often favored for its control over the substitution pattern.

  • Late-stage functionalization of a pre-formed quinoline: This involves the electrophilic bromination of 3-fluoroquinoline. While seemingly more direct, this route often suffers from a lack of regioselectivity, leading to a mixture of brominated isomers.[3]

Q2: I am observing multiple spots on my TLC during the electrophilic bromination of 3-fluoroquinoline. What are these byproducts?

A2: In the electrophilic bromination of 3-fluoroquinoline, the fluorine atom at the 3-position is a deactivating group, while the benzene ring of the quinoline scaffold is generally more electron-rich and susceptible to electrophilic attack than the pyridine ring.[3] Consequently, you are likely observing the formation of regioisomers. The major byproducts are typically 5-bromo-3-fluoroquinoline and 8-bromo-3-fluoroquinoline, formed by bromination at the C5 and C8 positions of the benzene ring. Over-bromination, leading to di-brominated products, is also possible under harsh reaction conditions.

Q3: My Gould-Jacobs reaction to synthesize the this compound core is resulting in a low yield. What are the potential causes?

A3: Low yields in the Gould-Jacobs reaction for this specific target can be attributed to several factors:

  • High Cyclization Temperature: The thermal cyclization step often requires high temperatures (>250 °C), which can lead to the decomposition of the starting materials or the desired product.[4]

  • Incomplete Cyclization: The electron-withdrawing nature of the fluorine and bromine substituents on the aniline starting material can decrease its nucleophilicity, making the initial condensation and subsequent cyclization less efficient.[5]

  • Side Reactions: At elevated temperatures, side reactions such as polymerization or the formation of tarry byproducts can occur, sequestering the starting material and complicating purification.[6]

Q4: What are the best methods for purifying crude this compound?

A4: The purification strategy depends on the nature of the impurities.

  • Column Chromatography: This is the most common and effective method for separating regioisomers and other closely related byproducts. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point. For compounds that are sensitive to acidic silica, deactivation with triethylamine or the use of alumina may be beneficial.[7]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be an efficient way to obtain highly pure material.

  • Steam Distillation: For reactions that produce significant amounts of non-volatile tar, such as the Skraup synthesis, steam distillation can be an effective initial purification step to isolate the volatile quinoline product.[5][6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry. 4. Catalyst poisoning or degradation.1. Verify the purity of starting materials via NMR or GC-MS. 2. Optimize the reaction temperature. For Gould-Jacobs, consider microwave-assisted heating for better control. 3. Re-verify the molar ratios of all reactants. 4. Use fresh, high-purity catalyst.
Formation of Multiple Products (Poor Regioselectivity) 1. In late-stage electrophilic bromination, multiple positions on the quinoline ring are activated. 2. In Friedländer synthesis with unsymmetrical ketones, condensation can occur at different α-carbons.[8][9]1. Employ a milder brominating agent (e.g., NBS instead of Br₂). 2. Use a directing group to favor substitution at the desired position. 3. For Friedländer synthesis, consider using a starting material that enforces the desired regiochemistry.
Significant Tar/Polymer Formation 1. Excessively high reaction temperatures. 2. Highly acidic or oxidizing conditions, especially in Skraup-type syntheses.[6] 3. Polymerization of reactive intermediates.1. Lower the reaction temperature and extend the reaction time. 2. In Skraup synthesis, use a moderating agent like ferrous sulfate.[6] 3. Use an inert atmosphere to prevent oxidative polymerization.
Difficult Purification 1. Co-elution of product and impurities in column chromatography. 2. Poor solubility of the crude product. 3. Oily product that is difficult to crystallize.1. Screen different solvent systems for TLC to achieve better separation. Consider switching to a different stationary phase (e.g., alumina, reverse-phase silica). 2. Pre-adsorb the crude material onto silica gel before loading it onto the column. 3. Attempt purification via a salt form or try co-distillation with a high-boiling solvent.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol outlines a plausible synthetic route based on the Gould-Jacobs reaction, a reliable method for constructing the quinoline core.

Step 1: Condensation of 4-bromo-2-fluoroaniline with Diethyl 2-(ethoxymethylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2-3 hours.

  • Monitor the reaction progress by TLC until the aniline is consumed.

  • Cool the reaction mixture to room temperature. The intermediate, diethyl 2-(((4-bromo-2-fluorophenyl)amino)methylene)malonate, may solidify upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Transfer the crude intermediate from Step 1 to a flask containing a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Monitor the cyclization by TLC.

  • Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to precipitate the crude product, ethyl 6-bromo-3-fluoro-4-hydroxyquinoline-2-carboxylate.

  • Filter the solid and wash with hexane to remove the diphenyl ether.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and carefully acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry.

  • The crude 6-bromo-3-fluoro-4-hydroxyquinoline-2-carboxylic acid is then heated at its melting point until gas evolution (CO₂) ceases, yielding 6-bromo-3-fluoro-4-hydroxyquinoline.

Step 4: Conversion to this compound

  • The final conversion of the 4-hydroxyquinoline to the desired product can be achieved through standard methods, such as treatment with phosphorus oxychloride (POCl₃) to first yield 6-bromo-4-chloro-3-fluoroquinoline, followed by reductive dehalogenation of the 4-chloro group.

Protocol 2: Identification of Byproducts by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying and quantifying byproducts in your reaction mixture.[10]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: Identify the mass of the desired product (this compound, C₉H₅BrFN, exact mass: 224.96). Look for other major peaks that could correspond to regioisomers (same mass) or other byproducts (different masses).

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK check_stoichiometry Check Reactant Stoichiometry optimize_temp->check_stoichiometry Temp Optimized catalyst_issue Investigate Catalyst Activity check_stoichiometry->catalyst_issue Stoichiometry Correct side_reactions Analyze for Side Reactions (TLC, LC-MS) catalyst_issue->side_reactions Catalyst OK purification_loss Evaluate Purification Losses side_reactions->purification_loss Minimal Side Reactions success Yield Improved purification_loss->success Purification Optimized

Caption: A step-by-step workflow for troubleshooting low yields in quinoline synthesis.

Byproduct Formation in Electrophilic Bromination

bromination_byproducts start 3-Fluoroquinoline reagent + Br+ start->reagent product This compound (Desired Product) reagent->product C6 Attack byproduct1 5-Bromo-3-fluoroquinoline (Byproduct) reagent->byproduct1 C5 Attack byproduct2 8-Bromo-3-fluoroquinoline (Byproduct) reagent->byproduct2 C8 Attack byproduct3 Di-brominated Products (Byproduct) reagent->byproduct3 Over-bromination

Caption: Common byproducts from the electrophilic bromination of 3-fluoroquinoline.

References

Technical Support Center: Purification of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Bromo-3-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar halogenated quinoline intermediates. Our approach is rooted in explaining the fundamental principles behind the practical steps, ensuring you can not only solve current issues but also proactively design robust purification methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when developing a purification strategy for this compound.

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A: Standard silica gel (40-63 µm, 230-400 mesh) is the most common and cost-effective choice for flash chromatography.[1] However, quinolines, being basic due to the nitrogen atom in the aromatic ring, are prone to strong, undesirable interactions with the acidic silanol groups (Si-OH) on the silica surface. This can lead to significant peak tailing, irreversible adsorption, or even on-column degradation.[2][3][4]

Therefore, we strongly recommend one of the following modifications:

  • Deactivated Silica Gel: Neutralize the acidic sites by preparing your column slurry in a mobile phase containing a small percentage (0.5-2%) of a basic modifier like triethylamine (NEt₃).[2][4]

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase such as neutral or basic alumina.[4]

Q2: How should I select an appropriate mobile phase (eluent)?

A: Mobile phase selection is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[2] The goal is to find a solvent system where your target compound, this compound, has an Rf value of approximately 0.2-0.3.[2] This Rf provides the optimal balance between retention on the column and a reasonable elution time, leading to the best separation.

  • Starting Solvent Systems: Begin by screening non-polar/polar solvent mixtures. A common starting point is a gradient of ethyl acetate (EtOAc) in hexanes.[4]

  • Tuning Polarity: If the compound doesn't move from the baseline, increase the proportion of the polar solvent (ethyl acetate). If it runs at the solvent front, decrease the polar solvent concentration.

  • Alternative Systems: Other systems like dichloromethane (DCM)/methanol or toluene/ethyl acetate can offer different selectivity for separating closely related impurities.

Q3: Is this compound susceptible to degradation during purification?

A: Yes, there is a moderate risk of degradation, primarily due to the acidic nature of standard silica gel.[4] The lone pair of electrons on the quinoline nitrogen makes it a Lewis base, which can interact strongly with acidic protons on the silica surface. This interaction can catalyze decomposition, especially if the compound is sensitive or has prolonged contact time with the stationary phase.[3][4] Using deactivated silica and employing flash chromatography to minimize run time are key strategies to mitigate this risk.[4]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor Separation or Co-elution of Impurities

Your collected fractions contain both the desired product and one or more impurities.

Likely Cause Recommended Solution
Inappropriate Mobile Phase Polarity The polarity of your eluent may not be optimal for resolving the components. Re-evaluate your solvent system using TLC. Test a variety of solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc) to find one that shows baseline separation between your product and the impurity.
Shallow Gradient Elution If using a gradient, the rate of polarity increase might be too fast. Employ a shallower gradient around the polarity where the compounds of interest elute. This increases the column volumes of solvent passing through, enhancing resolution.
Column Overloading Loading too much crude material leads to broad, overlapping bands.[4] A general guideline is to use a silica gel-to-crude material weight ratio of at least 30:1, and potentially higher (50:1 to 100:1) for difficult separations.
Poor Column Packing An improperly packed column with channels or cracks will result in a non-uniform solvent front and poor separation. Ensure the silica is packed uniformly without any air gaps.
Problem 2: The Product Band is Tailing or Streaking

The spot on the TLC plate or the peak on the chromatogram is elongated instead of being tight and round.

Likely Cause Recommended Solution
Acid-Base Interaction This is the most common cause for basic compounds like quinolines on silica gel.[2] The basic nitrogen atom interacts strongly with acidic silanol groups, causing a "drag" effect.
Sample Insolubility If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing tailing.
Problem 3: Product Decomposes on the Column

You experience a significant loss of material, and TLC analysis of the fractions shows new, unexpected spots.

Likely Cause Recommended Solution
Acid-Catalyzed Degradation The acidic surface of the silica gel is catalyzing the decomposition of your product.[3][4] Fluoroquinolones can be susceptible to degradation under acidic or basic conditions.[5][6]
Extended Contact Time The longer the compound remains on the column, the greater the opportunity for degradation.
Unstable Compound The compound itself may be inherently unstable.
Problem 4: Product Will Not Elute from the Column

You have run many column volumes of your mobile phase, but TLC analysis shows your product is still at the top of the column.

Likely Cause Recommended Solution
Mobile Phase is Not Polar Enough The eluent does not have sufficient strength to displace the compound from the stationary phase.
Irreversible Adsorption The compound has bound so strongly to the silica that it cannot be removed under normal conditions, which may be due to strong acid-base interactions.

Experimental Protocols & Workflows

Workflow for Purification of this compound

The diagram below outlines the logical flow from a crude reaction mixture to the final purified product.

Purification_Workflow cluster_prep Method Development cluster_execution Column Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3) Solvent 2. Select Solvent System (e.g., Hexane/EtOAc + 1% NEt₃) TLC->Solvent Pack 3. Pack Column (Slurry with deactivated silica) Solvent->Pack Load 4. Load Sample (Dry or minimal solvent) Pack->Load Elute 5. Elute & Collect (Gradient or isocratic) Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Crude Crude Product Crude->TLC

Caption: General workflow for column chromatography purification.

Protocol 1: TLC Method Development
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot a small amount onto the pencil line.

  • Prepare Eluent: In a developing chamber or beaker, prepare a few milliliters of your chosen solvent system (e.g., 20% EtOAc in Hexane). Add one drop of triethylamine for every 10 mL of eluent.

  • Develop Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (typically at 254 nm).

  • Optimize: Calculate the Rf value. Adjust the solvent ratio until the desired product has an Rf of 0.2-0.3 and is well-separated from major impurities.

Protocol 2: Flash Column Chromatography with Deactivated Silica
  • Select Column and Silica: Choose a column size appropriate for your sample amount. Weigh out silica gel (typically 40-60 times the weight of your crude sample).

  • Prepare Eluent: Prepare an adequate volume of your starting eluent (the least polar solvent mixture determined by TLC), including 0.5-1% triethylamine.

  • Pack the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, create a slurry of the silica gel in your starting eluent. Stir to remove air bubbles.

    • Quickly pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Gently tap the column to ensure even packing. Open the stopcock and use light air pressure to push the solvent through until the solvent level meets the top of the silica bed. Do not let the column run dry.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column, creating a thin, even layer.

    • Gently add a protective layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column, filling it completely.

    • Using a steady flow of air or nitrogen pressure, begin eluting the mobile phase through the column, collecting the eluate in a series of test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the eluent as the column runs.

  • Analysis: Monitor the elution process by spotting collected fractions onto TLC plates.

  • Isolation: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Suzuki Coupling of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

To: Drug Development Professionals, Researchers, and Scientists From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Failed Suzuki Coupling Reactions with 6-Bromo-3-fluoroquinoline

This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging this compound substrate. The electron-deficient nature of the quinoline ring, compounded by the inductive effect of the fluorine atom and the coordinating potential of the quinoline nitrogen, presents specific obstacles that can lead to low yield or complete reaction failure. This document is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

Question 1: My reaction shows low to no conversion of this compound. What are the primary causes and how can I resolve this?

Low or no conversion is the most common failure mode and typically points to an issue with the catalytic cycle, often catalyst inhibition or inactivity.

Core Problem: The lone pair on the quinoline nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that inhibit or completely poison the catalyst.[1] Additionally, the electron-withdrawing nature of the ring, while activating the C-Br bond for oxidative addition, can also make subsequent steps more challenging.

Diagnostic & Solution Workflow:

  • Evaluate the Catalyst System (Palladium Source & Ligand): This is the most critical parameter for this substrate.

    • Insight: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The key is to use a ligand that is both bulky and electron-rich. Bulky ligands favor the formation of monoligated, highly reactive L₁Pd(0) species, which accelerate oxidative addition and subsequent steps.[2] Their steric profile also physically hinders the quinoline nitrogen from coordinating to the palladium center.

    • Actionable Protocol: Switch to a modern biarylmonophosphine ligand (Buchwald ligands). A screening of ligands is highly recommended.

      • Primary Recommendation: Start with SPhos or XPhos . These are well-documented to be effective for heteroaryl couplings.[2][3]

      • Catalyst Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-formed pre-catalyst (e.g., SPhos Pd G3). If using a Pd(II) source like Pd(OAc)₂, be aware that an in situ reduction step is required, which can sometimes be inefficient.[4]

  • Assess the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6]

    • Insight: A base that is too weak will result in a slow or stalled transmetalation step. An overly strong base might cause degradation of the sensitive fluoroquinoline substrate.

    • Actionable Protocol: Screen a panel of inorganic bases.

      • Starting Point: K₃PO₄ is often an excellent choice for challenging couplings and can suppress certain side reactions.[7][8]

      • Stronger Option: Cs₂CO₃ is more soluble in organic solvents and is frequently successful when other bases fail, though it is more expensive.[9][10]

      • Avoid: Generally, avoid amine bases as they can compete with the phosphine ligand for coordination to the palladium.[4]

  • Check Reaction Parameters (Solvent & Temperature):

    • Insight: Proper solvent choice ensures all components remain in solution at the reaction temperature. Insufficient heat can lead to a sluggish reaction.

    • Actionable Protocol:

      • Solvent: A classic choice is a mixture of an ethereal solvent like 1,4-dioxane or THF with water (typically in a ratio of 4:1 to 10:1). Anhydrous conditions can also be effective, particularly with K₃PO₄.[7] Toluene is another common choice.

      • Temperature: Ensure the reaction is heated sufficiently. For many systems, 80-100 °C is required.[1] If the reaction stalls, consider using a higher boiling solvent or switching to microwave irradiation to access higher temperatures safely and rapidly.

Question 2: My reaction is producing a significant amount of 3-fluoroquinoline. How do I suppress this dehalogenation side reaction?

The formation of 3-fluoroquinoline is a result of proto-debromination (or dehalogenation), where the bromine atom is replaced by a hydrogen atom.

Core Problem: This side reaction occurs when the palladium intermediate (Ar-Pd-Br) reacts with a hydride source before it can undergo transmetalation with the boronic acid.[4] The palladium-hydride (Pd-H) species responsible can be generated from the solvent (especially alcohols), water, or the base.[1][4] Electron-deficient heteroaryl halides, like this compound, are particularly susceptible to this pathway.[1][11]

Diagnostic & Solution Workflow:

  • Ensure Rigorously Anhydrous and Oxygen-Free Conditions:

    • Insight: Water and oxygen can facilitate pathways leading to Pd-H formation and other catalyst-degrading side reactions.

    • Actionable Protocol:

      • Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system).

      • Thoroughly dry all glassware and reagents.

      • Degas the reaction mixture rigorously. The most effective method is three freeze-pump-thaw cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst is crucial.[12]

  • Re-evaluate the Boron Reagent:

    • Insight: A slow transmetalation step gives the dehalogenation pathway more time to occur. Using a more reactive or stable boron species can accelerate the desired coupling.

    • Actionable Protocol:

      • Check Boronic Acid Quality: Boronic acids can degrade on storage, leading to protodeboronation.[13] Use fresh, high-purity boronic acid.

      • Switch to a Boronate Ester: Boronic pinacol esters (Bpin) are generally more stable than their corresponding acids and can be used directly.[4] This can sometimes lead to cleaner reactions.

  • Optimize the Base and Solvent System:

    • Insight: Certain bases and solvents are more prone to generating hydride species.

    • Actionable Protocol:

      • Base: As mentioned, K₃PO₄ is often reported to be superior to carbonates in suppressing dehalogenation.[1]

      • Solvent: Avoid alcohol co-solvents (e.g., methanol, ethanol) as they can be direct hydride donors.[4] Stick to aprotic solvents like dioxane, THF, or toluene.

Question 3: I am observing significant homocoupling of my boronic acid coupling partner. What is causing this and how can I prevent it?

Homocoupling results in a biaryl product derived from two molecules of the boronic acid, consuming your nucleophile and reducing the yield of the desired product.

Core Problem: Boronic acid homocoupling is often promoted by the presence of oxygen and can occur via a Pd(II)-mediated pathway before the main catalytic cycle gets established.[12] It suggests that the transmetalation and reductive elimination steps are not efficient enough to outcompete this side reaction.[3][4]

Diagnostic & Solution Workflow:

  • Strictly Exclude Oxygen:

    • Insight: This is the most critical factor for preventing homocoupling.[12]

    • Actionable Protocol: Implement rigorous degassing procedures as described in the dehalogenation section (freeze-pump-thaw is best). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Optimize Catalyst and Ligand:

    • Insight: A highly active catalyst system that promotes rapid oxidative addition and transmetalation will favor the desired cross-coupling pathway.

    • Actionable Protocol:

      • Use a Pd(0) source like Pd₂(dba)₃ to avoid complications from the in situ reduction of Pd(II), which can sometimes promote homocoupling.[4]

      • Employ bulky, electron-rich ligands like SPhos or RuPhos . These ligands accelerate the rate-limiting reductive elimination step, minimizing the lifetime of palladium intermediates that could participate in side reactions.

  • Control Stoichiometry:

    • Insight: While a slight excess of the boronic acid is common to drive the reaction to completion, a large excess can increase the statistical likelihood of homocoupling.

    • Actionable Protocol: Use a modest excess of the boronic acid, typically 1.1 to 1.2 equivalents .

Summary of Recommended Starting Conditions

For a researcher starting this specific coupling for the first time or after an initial failure, the following table summarizes a robust set of starting conditions designed to mitigate the common failure modes.

ParameterRecommended Starting ConditionRationale & Key Considerations
Aryl Halide This compound1.0 eq
Boron Reagent Arylboronic Acid or Pinacol Ester1.2 eq (Ensure high purity)
Palladium Source Pd₂(dba)₃ or SPhos Pd G31-3 mol% (Use Pd(0) or a reliable pre-catalyst)
Ligand SPhos1.1 - 1.2 eq relative to Pd (e.g., 2.2-2.4 mol% for Pd₂(dba)₃)
Base K₃PO₄ (finely ground) or Cs₂CO₃2.0 - 3.0 eq (K₃PO₄ is a strong first choice)
Solvent 1,4-Dioxane / H₂O (5:1) or Toluene / H₂O (5:1)Ensure all reagents are soluble at reaction temperature.
Temperature 80 - 100 °CMonitor by TLC/LCMS. Consider microwave for sluggish reactions.
Atmosphere Inert (Argon or Nitrogen)Critical: Degas solvent thoroughly before adding catalyst.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the reaction. Failures often occur due to a slowdown or blockage at one of these stages, particularly transmetalation or catalyst inhibition.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs cluster_inhibition Inhibition Pathway Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Adduct Pd0->OA_Complex Oxidative Addition Inactive_Complex Inactive Pd-N Complex Pd0->Inactive_Complex Catalyst Poisoning Transmetalation_Complex L₂Pd(II)(Ar)(Ar') Transmetalation Product OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetalation_Complex->Product ArX Ar-X (this compound) ArX->OA_Complex Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetalation_Complex Base Base (e.g., K₃PO₄) Base->Transmetalation_Complex Inhibitor Quinoline-N Inhibitor->Inactive_Complex

Caption: The Suzuki catalytic cycle and a key inhibition pathway.

Troubleshooting Decision Tree

This workflow provides a logical sequence of steps to diagnose and solve a failed reaction.

Troubleshooting_Tree Start Reaction Failed (Low/No Conversion or Byproducts) Check_Catalyst Is the Ligand a Bulky Biarylphosphine (e.g., SPhos)? Start->Check_Catalyst Change_Ligand ACTION: Switch to SPhos or XPhos. Use Pd₂(dba)₃ or G3 Pre-catalyst. Check_Catalyst->Change_Ligand No Check_Base Is the Base K₃PO₄ or Cs₂CO₃? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base ACTION: Screen Bases. Start with K₃PO₄. Check_Base->Change_Base No Check_Conditions Was the Reaction Rigorously Degassed and Run at 80-100°C? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Improve_Conditions ACTION: Use Freeze-Pump-Thaw. Ensure Temperature is Optimal. Check_Conditions->Improve_Conditions No Success Problem Solved Check_Conditions->Success Yes Improve_Conditions->Success

Caption: A decision tree for troubleshooting the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: Can I use a palladium on carbon (Pd/C) catalyst for this reaction? A: It is generally not recommended. While heterogeneous catalysts like Pd/C can work for some simple Suzuki couplings, they are often inefficient for challenging substrates like N-heterocycles.[12] They typically require higher temperatures and can lead to a greater proportion of side products like dehalogenation. A homogeneous system with a well-defined ligand offers far greater control and reactivity.

Q: My boronic acid is not very soluble in the reaction mixture. What should I do? A: Solubility is critical for reaction success.[14] If the boronic acid is the issue, you can try adding a small amount of water to the solvent system (if not already present) or switch to a more polar aprotic solvent like DMF. Alternatively, converting the boronic acid to its corresponding potassium trifluoroborate salt or pinacol ester can improve solubility and stability.

Q: Why is it important to grind the solid base (like K₃PO₄)? A: Grinding the base increases its surface area, which can significantly improve its reactivity and the overall reaction rate. This is particularly important in reactions where the base has limited solubility. Consistent particle size also leads to more reproducible results.[15]

Q: The reaction works, but is very slow. How can I speed it up? A: If the correct catalyst system is in place, a slow reaction often points to insufficient thermal energy or a suboptimal concentration. You can incrementally increase the temperature, ensuring it does not exceed the decomposition point of your reagents or the boiling point of your solvent. Switching to a sealed vessel and using microwave heating is a very effective way to accelerate sluggish couplings. You can also try increasing the concentration of the reaction mixture.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 6-bromo-3-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of functionalizing this important heterocyclic scaffold. The presence of both a bromine atom and a fluorine atom on the quinoline core, along with the coordinating nitrogen, presents a unique set of challenges and opportunities in reaction optimization.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter during your cross-coupling experiments with this compound.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound is showing minimal or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A1: Low to no yield is a common frustration in cross-coupling reactions. With a substrate like this compound, the issue often stems from catalyst inhibition or suboptimal reaction conditions. The nitrogen atom in the quinoline ring can act as a ligand, poisoning the palladium catalyst.[1][2] Here’s a systematic approach to diagnosing and solving the problem:

  • Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically hinder the palladium's coordination sphere, preventing the quinoline nitrogen from binding and deactivating the catalyst.[1][3] Ligands such as XPhos, SPhos, or RuPhos are often effective in these cases.[1]

  • Inefficient Pre-catalyst Activation: Many palladium-catalyzed reactions utilize a Pd(II) pre-catalyst that requires in-situ reduction to the active Pd(0) species.[4] This reduction step can be inefficient under certain conditions.

    • Solution: Consider using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, ensure your reaction conditions, including the choice of base and solvent, are conducive to the reduction of the Pd(II) pre-catalyst.

  • Poor Reagent or Solvent Quality: The presence of moisture or oxygen, especially in anhydrous reactions, can significantly deactivate the catalyst.[4][5]

    • Solution: Use freshly distilled and thoroughly degassed solvents. Ensure your this compound and coupling partner (e.g., boronic acid, amine, alkyne) are of high purity. Degas the entire reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[5]

  • Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can dramatically impact the reaction outcome.

    • Solution: The choice of base is highly dependent on the specific cross-coupling reaction. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[6] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LiHMDS are often required.[7][8] It is advisable to screen a panel of bases to find the optimal one for your system.

Issue 2: Formation of Significant Side Products

Q2: My reaction is proceeding, but I'm observing significant amounts of side products. What are the most common side reactions with this compound and how can I suppress them?

A2: The formation of side products can complicate purification and reduce the yield of your desired compound. The most common side reactions in cross-coupling are homocoupling, dehalogenation, and protodeboronation (in the case of Suzuki reactions).

  • Homocoupling: This involves the coupling of two molecules of your starting material or coupling partner.

    • Cause: Homocoupling of the coupling partner (e.g., boronic acid) is often promoted by the presence of oxygen.[2]

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[2][5] Using a direct Pd(0) source can also mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]

  • Dehalogenation (Hydrodehalogenation): The bromine atom on the quinoline ring is replaced by a hydrogen atom.

    • Cause: This can be facilitated by trace amounts of palladium hydride species in the catalytic cycle.[2]

    • Solution: Screening different bases and solvents can help minimize this side reaction.[2] Additionally, ensuring the purity of your starting materials and maintaining an inert atmosphere is crucial.

  • Protodeboronation (for Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

    • Cause: This side reaction is often exacerbated by high temperatures, prolonged reaction times, and the presence of water with certain bases.[2]

    • Solution: Use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters).[2] Optimizing the reaction time to be as short as possible while achieving full conversion can also help.[2]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the optimization of cross-coupling reactions with this compound.

Q3: How does the 3-fluoro substituent affect the reactivity of this compound in cross-coupling reactions?

A3: The fluorine atom at the 3-position has a significant electronic effect on the quinoline ring. As a strongly electron-withdrawing group, it can influence the reactivity of the C-Br bond. While comprehensive studies on the specific effects of oligofluorine substitution on quinoline's cross-coupling reactivity are still emerging, we can infer some general trends. The electron-withdrawing nature of fluorine can make the quinoline ring more electron-deficient, which may facilitate the oxidative addition step of the palladium catalytic cycle. However, studies on the mutagenicity of fluoroquinolines have shown that a 3-fluoro substituent can render the compound non-mutagenic, suggesting a significant alteration of the electronic properties of the pyridine moiety.[9] This electronic modulation may require fine-tuning of the catalyst and ligand system compared to non-fluorinated quinolines.

Q4: What are the key considerations when choosing a catalyst and ligand system for different types of cross-coupling reactions with this compound?

A4: The optimal catalyst and ligand combination is highly dependent on the specific transformation you are aiming to achieve. Here are some general guidelines for common cross-coupling reactions:

Cross-Coupling ReactionTypical Catalyst PrecursorRecommended Ligand ClassesKey Considerations
Suzuki-Miyaura Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or bidentate ligands (e.g., Xantphos)The choice of ligand is crucial to prevent catalyst poisoning by the quinoline nitrogen. The stability of the boronic acid or ester should also be considered.
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos, DavePhos) or bidentate ligands (e.g., BINAP, Xantphos)[7][10]The steric bulk of both the ligand and the amine coupling partner will influence the reaction efficiency. Strong, non-nucleophilic bases are typically required.[7]
Sonogashira Coupling PdCl₂(PPh₃)₂, Pd(OAc)₂ (often with a Cu(I) co-catalyst)Triphenylphosphine (PPh₃) is common, but more specialized ligands can be beneficial.The traditional Sonogashira coupling uses a copper co-catalyst, but copper-free versions are also available.[11][12] The choice of amine base is also critical.[11]
Heck Reaction Pd(OAc)₂, PdCl₂Phosphine ligands like PPh₃ or more specialized ligands depending on the substrate.[13]The stereoselectivity of the product is an important consideration.[14] The choice of base and solvent can significantly impact the outcome.[13]

Q5: What is a good starting point for a general experimental protocol for a Suzuki-Miyaura coupling of this compound?

A5: The following is a generalized protocol that can serve as a starting point. Optimization of catalyst, ligand, base, and temperature will likely be necessary for your specific boronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

    • Seal the vessel with a septum or cap.

  • Degassing:

    • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the quinoline substrate is typically around 0.1 M.[15]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Process

To aid in understanding the key concepts, the following diagrams illustrate the troubleshooting workflow and the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield reagents Check Reagent & Solvent Quality start->reagents Initial Check reagents->start Impure catalyst Evaluate Catalyst & Ligand System reagents->catalyst Reagents OK catalyst->start Catalyst Poisoning/ Inactive conditions Optimize Reaction Conditions catalyst->conditions Catalyst System OK conditions->start Suboptimal success Successful Reaction conditions->success Conditions Optimized

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX L_n(X)Pd(II)-Ar OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime L_n(R')Pd(II)-Ar Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 prod_out Ar-R' RedElim->prod_out sub_in1 Ar-X sub_in1->OxAdd sub_in2 R'-M sub_in2->Transmetal

References

Technical Support Center: Managing Regioselectivity in Reactions with 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile building block. In this resource, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule offering two distinct reaction sites for synthetic elaboration: the C-Br bond at the 6-position and the C-F bond at the 3-position. The quinoline core, with its electron-withdrawing nitrogen atom, influences the reactivity of both positions. Understanding the electronic and steric factors governing these sites is paramount to controlling regioselectivity. This guide will delve into the two major classes of reactions for this substrate: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr), providing insights and practical protocols for selective transformations.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. The regioselectivity in these reactions on this compound is primarily dictated by the inherent reactivity of the carbon-halogen bonds towards oxidative addition to the palladium catalyst.

FAQ 1: I want to perform a Suzuki-Miyaura coupling. Which position, C-6 (Br) or C-3 (F), is more likely to react?

Answer: The C-6 position bearing the bromine atom will selectively react in a Suzuki-Miyaura coupling. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the highly stable C-F bond. By carefully selecting your catalyst, ligand, and reaction conditions, you can achieve excellent chemoselectivity for the C-6 position, leaving the C-3 fluorine atom intact for potential subsequent transformations.

Troubleshooting Guide: Suzuki-Miyaura Coupling at the C-6 Position
Issue Potential Cause(s) Troubleshooting Suggestions
Low to no conversion of starting material 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently anhydrous/degassed conditions. 4. Weak base.1. Use a pre-activated catalyst or ensure in-situ activation is effective. 2. For aryl-aryl couplings, ligands like SPhos, XPhos, or RuPhos are often effective. 3. Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (Argon or Nitrogen). 4. Use a stronger base such as K₃PO₄ or Cs₂CO₃.
Formation of homocoupled boronic acid byproduct 1. Presence of oxygen. 2. Suboptimal catalyst/ligand ratio.1. Ensure rigorous degassing of the reaction mixture. 2. Optimize the catalyst and ligand loading; typically a 1:2 to 1:4 Pd:ligand ratio is used.
Debromination of the starting material 1. Presence of water or protic impurities. 2. Unstable boronic acid.1. Use anhydrous solvents and reagents. 2. Use freshly prepared or high-quality boronic acid or its corresponding boronate ester.
Reaction stalls before completion 1. Catalyst deactivation. 2. Insufficient base.1. Increase catalyst loading or use a more robust catalyst system. 2. Add an additional portion of the base.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-6

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a suitable phosphine ligand (e.g., SPhos, 2-6 mol%)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst and ligand (if separate), and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: Can I perform other cross-coupling reactions like Buchwald-Hartwig, Sonogashira, or Heck selectively at the C-6 position?

Answer: Yes, the same principle of C-Br bond reactivity over C-F applies to other palladium-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. Using a suitable palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP), you can selectively couple primary or secondary amines at the C-6 position.[2][3]

  • Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira reaction can be employed. A palladium catalyst along with a copper(I) co-catalyst will facilitate the coupling of a terminal alkyne with the C-6 bromine.[4]

  • Heck Reaction: This reaction enables the formation of C-C double bonds by coupling with an alkene. A palladium catalyst and a base are used to promote the reaction at the C-6 position.[5]

The choice of catalyst, ligand, base, and solvent is crucial for optimizing these reactions and may require some screening for your specific substrates.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on this compound is more nuanced. In SNAr, the reactivity of the leaving group is typically F > Cl > Br > I, which is the reverse of palladium-catalyzed reactions.[6] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the departure of the leaving group.[6][7]

FAQ 3: For an SNAr reaction, which position is more likely to react, C-3 (F) or C-6 (Br)?

Answer: This is a complex question, and the outcome can depend on the nucleophile and reaction conditions. Here's a breakdown of the competing factors:

  • Leaving Group Ability in SNAr: Fluorine is generally a better leaving group than bromine in SNAr reactions because of its high electronegativity, which makes the attached carbon more electrophilic and facilitates the initial nucleophilic attack.[6][7] This would favor reaction at the C-3 position .

  • Activation by the Quinoline Nitrogen: The electron-withdrawing nitrogen atom in the quinoline ring activates the ring for nucleophilic attack. This effect is most pronounced at the C-2 and C-4 positions. However, it also influences the C-3 and C-6 positions. Theoretical studies on related systems suggest that the position with the lower LUMO coefficient is more susceptible to nucleophilic attack.[8] For quinolines, the C-4 position is generally the most electrophilic, followed by the C-2 position. The relative activation of C-3 versus C-6 by the nitrogen is less straightforward.

  • Influence of the Other Halogen:

    • The fluorine at C-3, being strongly electron-withdrawing, will activate the entire ring towards nucleophilic attack, including making the C-6 position more electrophilic.

    • The bromine at C-6 has a weaker electron-withdrawing inductive effect and a weak deactivating mesomeric effect.

Troubleshooting Guide: Determining Regioselectivity in SNAr Reactions
Observation Potential Interpretation Next Steps
A single product is formed The reaction is highly regioselective under your conditions.Characterize the product thoroughly using 1D and 2D NMR (NOESY, HMBC) to unambiguously determine the structure.
A mixture of regioisomers is formed The C-3 and C-6 positions have comparable reactivity with your chosen nucleophile and conditions.1. Modify Reaction Temperature: Lowering the temperature may increase selectivity. 2. Change the Solvent: The polarity of the solvent can influence the reaction pathway. 3. Vary the Nucleophile's Counter-ion: Different counter-ions can affect the nucleophilicity and may influence regioselectivity. 4. Protecting Groups: If applicable, consider if any protecting groups are influencing the electronics of the quinoline ring.
No reaction occurs 1. The nucleophile is not strong enough. 2. The reaction conditions are not forcing enough. 3. The quinoline ring is not sufficiently activated for your specific nucleophile.1. Use a stronger nucleophile (e.g., use the sodium or potassium salt of your nucleophile). 2. Increase the reaction temperature. 3. Consider adding an activating group to the quinoline ring if your synthetic route allows.
Protocol 2: Exploratory SNAr Reaction with an Amine Nucleophile

This protocol is designed to help you determine the regioselectivity of an SNAr reaction on this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (2.0-3.0 equiv)

  • Base (optional, e.g., K₂CO₃, if the amine is used as its salt)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • To a reaction vial, add this compound and the solvent.

  • Add the amine nucleophile (and base, if needed).

  • Seal the vial and heat the reaction mixture. A starting temperature of 80-100 °C is recommended.

  • Monitor the reaction at regular intervals using LC-MS to track the formation of product(s) and consumption of the starting material. Note the formation of any isomeric products.

  • If a mixture of isomers is observed, try running the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration to see if the selectivity improves.

  • Once the reaction is complete or has reached a steady state, work up the reaction by diluting with water and extracting with an appropriate organic solvent.

  • Isolate the product(s) by chromatography and perform detailed structural analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D NMR) to determine the regiochemistry.

Visualization of Reaction Pathways

Diagram 1: Competing Cross-Coupling vs. SNAr Pathways

G cluster_0 This compound cluster_1 Reaction Conditions cluster_2 Products start This compound pd_cat Pd Catalyst, Ligand, Base start->pd_cat Cross-Coupling snar_cond Nucleophile, Heat start->snar_cond SNAr prod_c6 C-6 Substituted Product pd_cat->prod_c6 Selective at C-Br snar_cond->prod_c6 Potentially competitive depending on electronics prod_c3 C-3 Substituted Product snar_cond->prod_c3 Favored by Leaving Group Ability (F > Br)

Caption: Decision workflow for functionalizing this compound.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: Strategies for Preventing Dehalogenation of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired dehalogenation of 6-Bromo-3-fluoroquinoline, a critical building block in modern synthetic chemistry. Our focus is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding the Root Cause

Q1: I'm observing a significant amount of 3-fluoroquinoline byproduct in my reaction. What is happening and why?

A: You are encountering a common side reaction known as hydrodehalogenation, where the bromine atom at the C6 position is replaced by a hydrogen atom.[1][2] This process significantly reduces the yield of your desired product and complicates purification.

The primary mechanism involves the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[3] This Pd-H intermediate, instead of participating in the desired cross-coupling pathway, can undergo reductive elimination with the quinoline moiety to cleave the C-Br bond and form the undesired Ar-H product.

Potential sources for the hydride are often present in the reaction mixture itself, including:

  • Solvents: Protic solvents like alcohols or residual water are common hydride donors. Some aprotic solvents like DMF can also decompose at high temperatures to generate hydride species.[1]

  • Bases: Certain bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), or even amines, can act as hydride sources.[1]

  • Reagents: Trace impurities in your reagents or starting materials can also contribute.

The core issue is a kinetic competition: if the rate of the desired catalytic step (e.g., transmetalation in Suzuki coupling or amine coordination in Buchwald-Hartwig) is slow, the competing hydrodehalogenation pathway becomes more prominent.[1]

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-M PdH Pd-H Species Formation OxAdd->PdH Hydride Source (Solvent, Base, H₂O) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RedElim->Product RedElim_Dehalo Reductive Elimination PdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regenerates Catalyst Byproduct Byproduct (Ar-H) RedElim_Dehalo->Byproduct

Figure 1: Competing catalytic cycles of cross-coupling vs. hydrodehalogenation.
Q2: Why is the C-Br bond breaking selectively over the C-F bond?

A: This selectivity is governed by fundamental principles of bond strength and reactivity in palladium catalysis. The C-F bond is significantly stronger and less polarized than the C-Br bond, making it much more resistant to cleavage.

The first and often rate-determining step in most cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5][6] The reactivity for this step follows the trend: C-I > C-Br > C-Cl >> C-F.[7] Therefore, the Pd(0) catalyst will selectively insert into the weaker, more reactive C-Br bond at the C6 position, leaving the robust C-F bond at the C3 position intact. This same reactivity difference dictates why hydrodebromination is the observed side reaction, not hydrodefluorination.

Q3: Are certain reaction types more susceptible to causing debromination?

A: Yes. While possible in many transformations, palladium-catalyzed cross-coupling reactions are the most common culprits. These include:

  • Suzuki-Miyaura Coupling: Particularly when using highly active catalysts or certain bases that can promote Pd-H formation.[3][7]

  • Buchwald-Hartwig Amination: This reaction is sensitive to the choice of ligand, base, and temperature. An unproductive competition between reductive elimination to form the C-N bond and the dehalogenation pathway can occur.[8]

  • Sonogashira Coupling: Debromination can be favored under certain conditions, for instance, using specific solvents like acetonitrile with catalysts such as Pd(PPh₃)₄.[1]

  • Heck Reaction: High temperatures and suboptimal ligand choice can lead to catalyst decomposition and an increase in dehalogenation byproducts.[9]

Troubleshooting & Optimization Guides

Successfully preventing the dehalogenation of this compound hinges on carefully selecting reaction parameters that accelerate the desired productive catalytic cycle, thereby outcompeting the undesired dehalogenation pathway.

G start Dehalogenation Observed? ligand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) start->ligand Yes base Is the base a potential hydride source? (e.g., NaOtBu) ligand->base Yes change_ligand Action: Switch to a biaryl phosphine ligand like SPhos or Xantphos. ligand->change_ligand No solvent Is the solvent aprotic and anhydrous? (e.g., Toluene, Dioxane) base->solvent No change_base Action: Switch to an inorganic base like K₃PO₄ or Cs₂CO₃. base->change_base Yes temp Can the temperature be lowered? solvent->temp Yes change_solvent Action: Switch to rigorously dried Toluene or Dioxane. Avoid alcohols and DMF. solvent->change_solvent No end Problem Solved temp->end Yes no_change Re-evaluate catalyst activity and reagent purity. temp->no_change No (Reaction is too slow) change_ligand->base change_base->solvent change_solvent->temp

Figure 2: Troubleshooting workflow for addressing dehalogenation.
The Critical Role of Ligand Selection

The single most impactful parameter for suppressing dehalogenation is the choice of phosphine ligand. Bulky, electron-rich ligands are paramount.

Causality: These ligands promote the final, product-forming reductive elimination step of the catalytic cycle. By accelerating this step, the palladium intermediate spends less time in the reaction mixture, reducing the opportunity for it to react with hydride sources and enter the dehalogenation pathway.[1] Electron-donating ligands also increase electron density on the palladium center, which can facilitate the initial oxidative addition step.[10]

Table 1: Ligand Selection Guide for Minimizing Dehalogenation
Ligand Class Key Features Recommended For
XPhos, SPhos, DavePhos Biaryl MonophosphineVery bulky, highly electron-rich.[1]Suzuki, Buchwald-Hartwig, Sonogashira
Xantphos Bidentate PhosphineLarge natural bite angle, promotes reductive elimination.[1]Buchwald-Hartwig, Suzuki
P(t-Bu)₃, PCy₃ TrialkylphosphineExtremely electron-rich, sterically demanding.Suzuki, Heck
dppf Bidentate PhosphineRobust, but generally less effective at preventing dehalogenation compared to modern biaryl ligands.Suzuki (use with caution)
Strategic Choice of Base and Solvent

The base and solvent system must be chosen to minimize the presence of potential hydride donors.

Causality: The base's primary role is to participate in the catalytic cycle (e.g., activating the boronic acid in a Suzuki reaction).[11] However, a poor choice can directly cause the side reaction. Strong alkoxide bases can undergo β-hydride elimination to generate Pd-H species. Aprotic solvents are preferred as they cannot serve as hydrogen donors.[1][3]

Table 2: Base and Solvent Selection Guide
Parameter Recommended Avoid
Base K₃PO₄, Cs₂CO₃, K₂CO₃: Inorganic, non-nucleophilic, low hydride-donating potential.[1][3]NaOtBu, KOtBu: Strong alkoxides, known to be potential hydride sources.[3]
Solvent Toluene, Dioxane, THF: Aprotic solvents. Ensure they are rigorously dried.[1][3]Alcohols (MeOH, EtOH), DMF, Water (in excess): Can act as direct hydride sources or generate them upon decomposition.[1][12]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed specifically to minimize the risk of hydrodebromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the SPhos ligand.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically in a ratio of 4:1 to 10:1 v/v) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 15-20 minutes or by using several freeze-pump-thaw cycles.[3]

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the higher Rf product spot. The debrominated byproduct (3-fluoroquinoline) will appear as a new, less polar spot than the starting material.

  • Workup: Upon completion (or when conversion stalls), cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Workup Procedures for Reactions Involving 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural information for the successful workup of reactions involving the versatile building block, 6-Bromo-3-fluoroquinoline. The unique electronic properties of this substrate, stemming from the interplay between the bromine, fluorine, and quinoline nitrogen, can present specific challenges during product isolation and purification. This document is designed to address these challenges in a practical, question-and-answer format.

Section 1: Critical Safety & Handling Information

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

Q: What are the primary hazards associated with this compound?

A: this compound and its analogues are typically classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation of dust or vapors may lead to respiratory irritation[1][2][3].

Core Safety Protocols:

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols[1][3].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat. For larger quantities or where dust generation is unavoidable, a full-face respirator may be necessary[1][2].

  • Spills: In case of a spill, prevent further leakage if safe to do so. For dry spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation. Wash the affected area thoroughly afterwards[2][4].

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek medical attention[1][3].

Section 2: General Workup FAQs

This section covers foundational questions regarding the workup of reactions involving this compound derivatives.

Q: My product seems to have poor solubility in common extraction solvents. What should I do?

A: Solubility issues are a common challenge, particularly with poly-aromatic or heterocyclic compounds.[5]

  • Solvent Screening: The quinoline nitrogen can be protonated in acidic media, increasing aqueous solubility. Conversely, it can act as a hydrogen bond acceptor. Test solubility in a range of solvents with varying polarities, such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Toluene.

  • Temperature: Gently warming the extraction solvent may improve solubility, but be cautious of product stability.

  • pH Adjustment: If your product contains acidic or basic functional groups, adjusting the pH of the aqueous layer can dramatically alter its partitioning behavior. For basic products (like many quinoline derivatives), ensure the aqueous phase is basic (pH > 8) to keep the product in its neutral, more organic-soluble form.

Q: How do I effectively remove the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) used in my coupling reaction?

A: These bases are typically removed with an aqueous wash. After the reaction is complete and cooled to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc, DCM) and wash with water. The inorganic salts will partition into the aqueous layer. For stubborn emulsions, washing with brine (saturated NaCl solution) can help break them up by increasing the ionic strength of the aqueous phase.[6][7]

Q: What is the best way to monitor the progress of my workup and purification?

A: Thin-Layer Chromatography (TLC) is an indispensable tool.

  • Extraction Monitoring: After partitioning between organic and aqueous layers, spot a sample of both the organic layer and the aqueous layer on a TLC plate to ensure your product has moved completely into the organic phase.

  • Column Chromatography: Use TLC to identify a suitable mobile phase for column chromatography and subsequently to analyze the fractions collected from the column.[8] Staining with potassium permanganate or visualization under UV light (254 nm) are common methods for detecting quinoline derivatives.[8]

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions. The workup for these reactions is often complicated by the need to remove residual palladium, ligands, and various byproducts.

Suzuki-Miyaura Coupling: Common Workup Issues

Q: My reaction is complete, but after workup, my NMR shows significant boron-containing impurities. How do I remove them?

A: Boronic acid and its byproducts (boroxines, etc.) can be tricky to remove.

  • Base Wash: A wash with an aqueous base solution (e.g., 1M NaOH or Na₂CO₃) can help deprotonate the boronic acid, making it more water-soluble.

  • Oxidative Workup: A wash with a mild oxidizing agent like hydrogen peroxide (added carefully to a basic aqueous solution) can oxidize the boron species, aiding their removal.

  • Diol Complexation: In difficult cases, washing with a solution containing a diol, like sorbitol, can form a water-soluble complex with the boronic acid.

  • Chromatography: Most residual boron impurities can be separated from the desired product through standard silica gel chromatography.[9]

Q: I have a persistent grey/black color in my organic layer, which I suspect is palladium residue. How can I get rid of it?

A: Removing palladium to the levels required for pharmaceutical applications (<10 ppm) is a critical challenge.[10][11]

  • Filtration through Celite®: After quenching the reaction, dilute with a solvent like EtOAc or Toluene and filter the entire mixture through a pad of Celite®. This is effective at removing heterogeneous palladium (Pd black).[12][13]

  • Aqueous Washes: Certain aqueous washes can help. Solutions of N-acetylcysteine, thiourea, or sodium thiosulfate can chelate dissolved palladium and pull it into the aqueous layer.[14]

  • Adsorbent Scavengers: This is the most robust method for removing trace homogeneous palladium.[12][14] After a preliminary filtration, the crude product solution is stirred with a scavenger, then filtered. The choice of scavenger is key (see table below).

Data Presentation: Palladium Scavenger Selection
Scavenger TypeFunctional GroupMechanismBest ForConsiderations
Thiol-Based -SHStrong Covalent BondingBroad range of Pd speciesCan sometimes bind to product; may require elevated temperatures.
Amine-Based -NH₂, -NR₂Chelation/CoordinationPd(II) speciesSelectivity can be an issue; may compete with amine products.
Activated Carbon Carbon MatrixAdsorptionHeterogeneous & some homogeneous PdCan lead to product loss due to non-specific adsorption.[12][14]
Thiourea/DMT Thiourea/DimercaptotriazineStrong ChelationHighly effective for various Pd speciesCan be more expensive; optimization is often required.[12]
Buchwald-Hartwig Amination: Common Workup Issues

Q: How do I remove the bulky phosphine ligands (e.g., XPhos, SPhos) and their oxides after the reaction?

A: These ligands and their corresponding oxides can be greasy, non-polar compounds that often co-elute with the product during chromatography.

  • Acid Wash: If your product is stable to acid, a wash with dilute aqueous acid (e.g., 1M HCl) can protonate the basic phosphine ligand, extracting it into the aqueous layer. The phosphine oxide is generally unaffected by this.

  • Oxidation & Extraction: One strategy is to purposefully oxidize the residual phosphine ligand to the more polar phosphine oxide using a reagent like H₂O₂ (use with caution), which can sometimes alter chromatographic behavior enough to achieve separation.[14]

  • Solvent Precipitation: Sometimes, the phosphine oxide will precipitate from a non-polar solvent system (e.g., Hexane/EtOAc). After concentrating the crude product, redissolving in a minimal amount of a solvent like DCM and then adding a large excess of hexanes can cause the oxide to crash out.

  • Specialized Scavengers: Some companies offer scavengers specifically designed to bind phosphine ligands.

Q: The strong base used (e.g., NaOtBu, LHMDS) seems to be causing side reactions or emulsions during workup. What's the best practice for quenching?

A: Quenching strong, non-nucleophilic bases requires care.

  • Protic Quench: Slowly and carefully add a protic source like saturated aqueous ammonium chloride (NH₄Cl) or even just water at a low temperature (e.g., 0 °C) to neutralize the base before proceeding with the full aqueous workup. This helps control the exotherm and minimizes base-catalyzed side reactions with the quench solvent.[13]

  • Dilution: Always dilute the reaction mixture with the primary organic solvent before adding the aqueous quench. This helps dissipate heat and reduces the concentration of reactive species.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Quench and Extraction

This protocol is a general procedure for the initial workup of a palladium-catalyzed reaction.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. If a strong base was used, cool to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 10 volumes relative to the initial reaction solvent volume).

  • Quenching: Slowly add water or saturated aqueous NH₄Cl (for strong bases) with vigorous stirring. Ensure the quench is added dropwise if a significant exotherm is expected.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If an emulsion forms, add brine to help break it.

  • Extraction: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Water (2x)

    • Brine (1x)

  • Back-Extraction: To ensure full recovery, the initial aqueous layer can be extracted again with fresh organic solvent (2x).

  • Drying & Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[6]

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
  • Pre-treatment: Perform a basic aqueous workup (Protocol 1) and filter the crude material through a pad of Celite® to remove bulk palladium black. Concentrate the organic solution.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF) at a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 3-5 equivalents relative to the initial palladium loading).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[12]

  • Filtration: Filter the mixture through a filter paper or a fritted funnel to remove the solid scavenger.

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product, which can then be further purified by chromatography or crystallization.[12]

Section 5: Visualization & Workflows

Diagram 1: General Post-Reaction Workup Workflow

Workup_Workflow Reaction Reaction Complete (TLC/LCMS) Cool Cool to RT / 0 °C Reaction->Cool Dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) Cool->Dilute Quench Quench Reaction (e.g., H₂O, aq. NH₄Cl) Dilute->Quench Filter_Pd Filter through Celite® (Optional, for Pd-reactions) Quench->Filter_Pd if Pd catalyst Extract Liquid-Liquid Extraction (vs. H₂O, Brine) Quench->Extract if no Pd catalyst Filter_Pd->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Column, Crystallization) Crude->Purify Final Pure Product Purify->Final

Caption: A standard workflow for reaction workup and purification.

Diagram 2: Troubleshooting Palladium Removal

Pd_Removal_Troubleshooting Start Crude product after initial workup Check_Pd Analyze for Pd (ICP-MS or visual color) Start->Check_Pd High_Pd Pd > 10 ppm? Check_Pd->High_Pd Yes Success Product Meets Purity Spec Check_Pd->Success No Method_1 Stir with Activated Carbon High_Pd->Method_1 Option 1 Method_2 Stir with Thiol Scavenger (e.g., SiliaMetS Thiol) High_Pd->Method_2 Option 2 Method_3 Aqueous Wash (e.g., N-acetylcysteine) High_Pd->Method_3 Option 3 Recheck_Pd Re-analyze for Pd Method_1->Recheck_Pd Method_2->Recheck_Pd Method_3->Recheck_Pd Recheck_Pd->High_Pd Yes (Try another option) Recheck_Pd->Success No (Pd < 10 ppm)

Caption: Decision tree for selecting a palladium removal strategy.

References

solvent effects on the reactivity of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Bromo-3-fluoroquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. The unique electronic properties conferred by the bromine and fluorine substituents, combined with the quinoline core, present both synthetic opportunities and challenges. This guide provides in-depth, field-tested insights into how solvent choice critically dictates reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you understand the "why" behind each recommendation.

Question 1: My Suzuki-Miyaura coupling at the 6-position (C-Br bond) is sluggish or failing. What is the likely cause and solution?

Answer:

A low-yielding or stalled Suzuki-Miyaura reaction with this compound is most often traced back to an inappropriate solvent and base combination. The solvent plays a multifaceted role in the catalytic cycle: it must solubilize the aryl halide, the organoboron reagent, and the base, while also stabilizing the active palladium catalyst.

Causality: The Suzuki-Miyaura mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the organoboron species by a base.[2] If the base is not sufficiently soluble or active in the chosen solvent, this step becomes the bottleneck, stalling the entire cycle.

Troubleshooting Steps & Solutions:

  • Evaluate Your Solvent-Base System: Different bases have vastly different solubilities. A strong base that is insoluble in your reaction media is ineffective.

    • For Aprotic, Nonpolar/Moderately Polar Solvents (e.g., Toluene, Dioxane, THF): These are excellent for solubilizing the organic components and many palladium complexes. However, inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) have poor solubility.

      • Solution A (Biphasic System): Use a mixture of Toluene and Water (e.g., 4:1 ratio).[3] Water effectively dissolves the inorganic base, facilitating its interaction with the organoboron species at the phase interface.

      • Solution B (Stronger, Soluble Base): Switch to a base with better solubility in organic solvents, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Dioxane is a particularly effective solvent for many Suzuki couplings.[4]

    • For Polar Aprotic Solvents (e.g., DMF, DMSO): While these can be effective, they can sometimes promote catalyst decomposition at elevated temperatures. They are generally better suited for SNAr reactions (see below).

    • For Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can be excellent co-solvents with water or aprotic solvents.[3] They help to homogenize the reaction mixture and can accelerate the reaction. A MeOH:H₂O mixture (e.g., 3:2) has been shown to be highly effective.[3]

  • Consider the Catalyst and Ligand: Ensure your palladium source and phosphine ligand are appropriate. For aryl bromides, catalyst systems like Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃ are generally robust.[2]

Data Summary: Recommended Solvent/Base Systems for Suzuki Coupling
Coupling PartnerRecommended Solvent SystemRecommended BaseCatalyst/Ligand Example
Arylboronic AcidToluene / H₂O (4:1)Na₂CO₃ (2M aq.)Pd(PPh₃)₄
Arylboronic Acid1,4-DioxaneK₃PO₄Pd₂(dba)₃ / SPhos
Potassium AryltrifluoroborateMethanol / H₂O (3:2)NaOHPd(OAc)₂
MIDA BoronateTHFK₃PO₄Pd(OAc)₂ / RuPhos
Question 2: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine or alkoxide, but the reaction is slow and gives low conversion. How can I improve this?

Answer:

This is a classic solvent-effect problem in SNAr reactions. For this compound, nucleophilic attack is favored at the C-3 position due to the high electronegativity of the fluorine atom, which makes the C-F bond more reactive in SNAr than the C-Br bond.[5] The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, and the choice of solvent is critical for stabilizing this species.[6][7]

Causality:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) are the solvents of choice. They possess high dielectric constants and large dipole moments, which effectively stabilize the anionic Meisenheimer complex.[6][8] Crucially, they do not engage in strong hydrogen bonding, leaving the nucleophile "naked" and highly reactive.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water) are generally poor choices for SNAr. They form a solvation shell around the nucleophile via hydrogen bonding, which stabilizes the nucleophile, increases the activation energy for the initial attack, and slows the reaction rate significantly.[9][10]

Troubleshooting Steps & Solutions:

  • Immediately Switch to a Polar Aprotic Solvent: The single most effective change is to use DMSO, DMF, or NMP as the solvent.[6]

  • Ensure Anhydrous Conditions: Water is a protic solvent and can interfere with the reaction. Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

  • Select an Appropriate Base: If your nucleophile is an alcohol or a secondary amine, a non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) for alcohols is needed to generate the active nucleophile in situ.

Visualization: SNAr Mechanism & Solvent Effect

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack (Rate-Determining) cluster_end Step 2: Leaving Group Departure Reagents Aryl Halide (Ar-X) + Nucleophile (Nu⁻) TS1 Transition State 1 Reagents->TS1 Slow Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Fast Product Substituted Product (Ar-Nu) + Leaving Group (X⁻) TS2->Product Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Intermediate Stabilizes

Caption: SNAr mechanism highlighting stabilization of the key intermediate.

Question 3: My lithiation-borylation reaction to functionalize the quinoline ring is failing, and I only recover starting material or decomposition products. What's wrong?

Answer:

Lithiation reactions involving organolithium reagents like n-BuLi or LDA are extremely sensitive to the reaction environment. The primary culprits for failure are almost always residual water in the solvent or glassware, or an inappropriate solvent type.

Causality: Organolithiums are exceptionally strong bases and will be quenched instantly by any protic source (like water). Furthermore, the stability and reactivity of the organolithium species are dependent on coordination with the solvent.

Troubleshooting Steps & Solutions:

  • Use Anhydrous Ethereal Solvents ONLY: The required solvents for lithiation are ethers. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are most common. Newer, safer alternatives with lower peroxide-forming tendencies include cyclopentyl methyl ether (CPME) and tert-butyl methyl ether (TBME). These solvents are aprotic and coordinate to the lithium ion, stabilizing the reagent.

  • Rigorously Dry Your Solvent and Glassware: This is non-negotiable. Glassware must be oven- or flame-dried under vacuum. Solvents must be freshly distilled from a drying agent (e.g., Na/benzophenone) or passed through a solvent purification system (Grubbs system). Storing solvents over activated 3Å molecular sieves is also a common practice.

  • Maintain an Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish to exclude atmospheric moisture and oxygen.

  • Control the Temperature: Lithiations are typically performed at low temperatures (-78 °C, a dry ice/acetone bath) to control reactivity, prevent side reactions, and maintain the stability of the organolithium intermediate.

Visualization: Lithiation-Borylation Workflow dot

Lithiation_Workflow A 1. Prepare System - Oven-dry glassware - Assemble under N₂/Ar B 2. Add Substrate & Solvent - this compound - Anhydrous Ether (THF, Et₂O) A->B C 3. Cool to -78 °C (Dry Ice / Acetone Bath) B->C D 4. Add Organolithium (e.g., n-BuLi) Dropwise, maintain -78 °C C->D E 5. Stir (Allow lithiation to occur) D->E F 6. Add Boronic Ester (e.g., Isopropoxyboronic acid pinacol ester) At -78 °C E->F G 7. Warm to RT & Quench (e.g., with sat. NH₄Cl) F->G

References

Validation & Comparative

Unambiguous Structure Verification: A Guide to 2D NMR Analysis of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Advanced Molecular Characterization

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is a cornerstone of progress. For substituted heterocycles like 6-Bromo-3-fluoroquinoline, a molecule with significant potential as a building block in medicinal chemistry, unambiguous characterization is not merely a formality—it is a prerequisite for any further investigation.[1] While 1D NMR provides a foundational overview, the inherent complexity and potential for signal overlap in polysubstituted aromatic systems necessitate the use of more sophisticated techniques.

This guide provides an in-depth, practical comparison of 2D NMR experiments for the definitive structural validation of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments creates a self-validating system for molecular structure elucidation.[2][3]

The Challenge with 1D NMR

A standard 1H NMR spectrum of a substituted quinoline will present a series of signals in the aromatic region. However, assigning these signals definitively to their corresponding protons can be challenging due to:

  • Complex Coupling: Protons on the quinoline ring exhibit ortho, meta, and sometimes para couplings, leading to complex splitting patterns like doublets of doublets.[4]

  • Substituent Effects: The electron-withdrawing effects of the bromine and fluorine atoms, combined with the inherent electronic properties of the quinoline ring, can shift proton and carbon signals into crowded regions, making clear assignments difficult.[4]

This ambiguity makes relying solely on 1D NMR a risky proposition. A misinterpretation of the substitution pattern could lead to wasted resources and flawed downstream experiments.

The 2D NMR Solution: A Multi-faceted Approach

To overcome these challenges, we employ a suite of 2D NMR experiments. Each experiment provides a different piece of the structural puzzle, and together they offer a complete and validated picture.

The core workflow is as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration cluster_result Final Output Sample Dissolve ~20 mg of This compound in 0.6 mL CDCl3 H1 1H NMR Sample->H1 C13 13C NMR H1->C13 COSY gCOSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Analyze_COSY Identify Spin Systems (H-H Correlations) COSY->Analyze_COSY Analyze_HSQC Assign Protonated Carbons (1-Bond C-H) HSQC->Analyze_HSQC Analyze_HMBC Connect Fragments & Assign Quaternary Carbons (2-3 Bond C-H) HMBC->Analyze_HMBC Integration Integrate All Data Analyze_COSY->Integration Analyze_HSQC->Integration Analyze_HMBC->Integration Structure Validated Structure of This compound Integration->Structure

Caption: 2D NMR workflow for structure validation.

Experimental Protocol

A robust and reproducible protocol is essential for acquiring high-quality data.

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • 1D Spectra: Acquire standard 1H and 13C{1H} spectra first. These are crucial for referencing and initial assessment.

    • 2D Spectra Acquisition:

      • gCOSY (Gradient Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically separated by 2-3 bonds). It is invaluable for tracing out the connectivity of protons within the same ring system.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond correlation). It provides a direct link between the 1H and 13C spectra.[2]

      • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for piecing the entire structure together. It reveals correlations between protons and carbons over two to three bonds, allowing for the connection of different spin systems and the unambiguous assignment of non-protonated (quaternary) carbons.[6]

Data Interpretation: Assembling the Puzzle

Note: As specific experimental data for this compound is not publicly available, the following interpretation is based on established principles of NMR spectroscopy and data from analogous substituted quinolines.[4][5] Substituent effects from bromine and fluorine will significantly influence the chemical shifts. The fluorine atom will introduce additional complexity through C-F and H-F couplings.[7]

Predicted NMR Data Summary

The following table outlines the expected chemical shifts and key correlations for this compound.

PositionAtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from Proton to Carbon)
2H~8.8152 (d, JCF large)C4, C8a
4H~7.9138 (d, JCF small)C2, C5, C8a
5H~8.1~129C4, C7, C8a
7H~7.8~133C5, C8a
8H~8.2~128C4a, C6
3C-120 (d, JCF large)H2, H4
4aC-~148H2, H5, H8
6C-~122H5, H7, H8
8aC-~127H2, H4, H5, H7

(Note: 'd' indicates a doublet due to coupling with Fluorine-19. Chemical shifts are estimates and will vary based on experimental conditions.)

Step-by-Step Validation
  • COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network. We expect to see correlations between H-7 and H-8, and between H-7 and H-5, establishing the connectivity on the benzene portion of the quinoline. On the pyridine ring, a correlation between H-2 and H-4 might be observable, though it would be a weaker, 4-bond coupling.

  • HSQC Analysis: The HSQC spectrum provides the direct one-bond C-H correlations. Each proton signal (H-2, H-4, H-5, H-7, H-8) will show a cross-peak to its attached carbon (C-2, C-4, C-5, C-7, C-8), allowing for the direct assignment of these five carbons.

  • HMBC Analysis: The Key to Confirmation: The HMBC spectrum is where the complete structure is cemented. The long-range correlations are critical for placing the substituents and assigning the quaternary carbons.

G cluster_correlations mol H2 H2 C4a C4a H2->C4a C8a C8a H2->C8a H4 H4 H4->C8a H5 H5 H5->C4a H8 H8 H8->C4a C6 C6 H8->C6

Caption: Key HMBC correlations confirming connectivity.

  • Confirming the Bromine Position (C6): The proton at H-8 is ortho to the bromine-bearing C6. A crucial correlation will be observed from H-8 to C-6. Similarly, H-5 should show a correlation to C-6. These correlations definitively place the bromine atom at position 6.

  • Confirming the Fluorine Position (C3): The fluorine at C-3 will not have a directly attached proton. Its position is confirmed by observing correlations from the protons at H-2 and H-4 to the C-3 carbon. The C-3 signal itself will likely appear as a doublet with a large one-bond C-F coupling constant in the 13C spectrum.

  • Assigning Quaternary Carbons: The HMBC spectrum is the only way to assign the non-protonated carbons (C-3, C-4a, C-6, C-8a). For example, C-4a will show correlations from H-2, H-5, and H-8. C-8a will show correlations from H-2, H-4, H-5, and H-7. These multiple connections from known protons provide irrefutable assignments for the quaternary carbons.

Comparison with Alternative Methods

  • X-Ray Crystallography: While considered the "gold standard" for structure determination, it requires a suitable single crystal, which can be difficult and time-consuming to obtain. NMR is performed in solution, which is often more relevant to the environment of subsequent chemical reactions or biological assays.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which supports the proposed structure but does not provide detailed information about atomic connectivity and isomerism. For example, MS alone cannot easily distinguish between this compound and 7-Bromo-3-fluoroquinoline.

For routine, unambiguous confirmation of the correct isomer in solution, the combination of 2D NMR experiments is unparalleled in its efficiency and the richness of the information it provides.

Conclusion

The structural validation of a molecule like this compound is a critical step in the research and development pipeline. While 1D NMR can provide initial clues, it is insufficient for unambiguous confirmation. By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—researchers can build a complete and self-validating picture of the molecular architecture. This multi-dimensional approach transforms ambiguity into certainty, ensuring the integrity of subsequent scientific endeavors.

References

Comparative Reactivity of 6-Bromo vs. 3-Fluoro Position in 6-Bromo-3-fluoroquinoline: A Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds, from antimalarials to anticancer agents.[1][2] The strategic introduction of functional groups onto this heterocyclic system is paramount for modulating pharmacological activity and optimizing pharmacokinetic profiles. 6-Bromo-3-fluoroquinoline presents itself as a particularly valuable and versatile building block, featuring two distinct halogen atoms at electronically different positions. Understanding the nuanced reactivity of the C6-bromo versus the C3-fluoro position is critical for designing efficient and regioselective synthetic routes.

This guide provides an in-depth comparison of the reactivity at these two centers, supported by mechanistic principles and experimental data. We will explore the dominant reaction pathways for each position, enabling researchers, scientists, and drug development professionals to harness the unique chemical behavior of this scaffold for targeted molecular design.

Mechanistic Underpinnings of Differential Reactivity

The regioselectivity observed in the functionalization of this compound is governed by a combination of the inherent electronic properties of the quinoline nucleus and the distinct characteristics of the carbon-halogen bonds.

1.1. Electronic Landscape of the Scaffold The quinoline ring is a fusion of two distinct aromatic systems: an electron-deficient pyridine ring and a comparatively electron-rich benzene ring.

  • The C3-Fluoro Position: Located on the pyridine ring, the C3 position is significantly influenced by the electron-withdrawing nature of the adjacent nitrogen atom. The fluorine atom itself exerts a powerful electron-withdrawing inductive effect (-I) and a weak donating mesomeric effect (+M). This combination renders the C3 carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the carbon-fluorine bond is exceptionally strong and polarized.[3][4][5]

  • The C6-Bromo Position: Situated on the benzenoid ring, the C6 position is less influenced by the pyridine nitrogen. While bromine is also electronegative, its inductive effect is weaker than fluorine's. The carbon-bromine bond is significantly weaker and more polarizable than the C-F bond, making it more susceptible to cleavage in reactions involving metal catalysts.[6][7]

This electronic disparity is the primary driver for the divergent reactivity pathways discussed below.

Caption: Dominant reaction pathways for this compound.

Comparative Analysis of Key Transformations

The differential reactivity is most pronounced in three major classes of organic reactions: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange.

2.1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

These reactions are cornerstones of modern synthesis for forming C-C and C-N bonds.[8][9] The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[10] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy.

  • Reactivity Prediction: The general reactivity trend for aryl halides in oxidative addition is C-I > C-Br > C-Cl >> C-F.[11] This is because the C-Br bond (bond energy ~276 kJ/mol) is substantially weaker than the C-F bond (~485 kJ/mol).[7]

  • Experimental Outcome: The C6-bromo position is overwhelmingly the more reactive site. It is possible to achieve highly selective cross-coupling at the C6 position while leaving the C3-fluoro group untouched.[11][12] This chemoselectivity is a powerful tool for sequential functionalization.

2.2. Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is favored on electron-poor aromatic rings bearing a good leaving group.[13][14] The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate (a Meisenheimer complex).[15]

  • Reactivity Prediction: Two factors favor reaction at the C3 position:

    • Ring Activation: The C3 position is on the electron-deficient pyridine ring, which is better able to stabilize the negative charge of the Meisenheimer intermediate compared to the benzenoid ring.[15]

    • Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the transition state and the intermediate.

  • Experimental Outcome: The C3-fluoro position is the preferred site for SNAr.[1] Strong nucleophiles like alkoxides, thiolates, or amines will preferentially displace the fluoride, leaving the bromide at C6 intact.

2.3. Metal-Halogen Exchange

This transformation involves the reaction of an aryl halide with an organolithium reagent (e.g., n-butyllithium) to generate an aryllithium species, which can then be trapped with an electrophile.

  • Reactivity Prediction: The rate of lithium-halogen exchange follows the trend C-I > C-Br > C-Cl.[16][17] The highly stable C-F bond is generally unreactive under standard conditions.

  • Experimental Outcome: Treatment of this compound with reagents like n-BuLi or i-PrMgCl·LiCl at low temperatures results in selective metal-halogen exchange at the C6-bromo position.[18] This provides a regioselective route to 3-fluoroquinolin-6-yl organometallic reagents.

Data Summary and Experimental Protocols

The following table summarizes the comparative reactivity discussed above.

Reaction TypePreferred PositionDriving Factor(s)Typical Reagents
Suzuki Coupling C6-BromoLower C-Br bond dissociation energyPd(OAc)₂, Ligand, Base, Boronic Acid
Buchwald-Hartwig Amination C6-BromoLower C-Br bond dissociation energyPd₂(dba)₃, Ligand, Base, Amine
Nucleophilic Aromatic Substitution (SNAr) C3-FluoroRing activation (pyridine) & F⁻ as a good leaving groupNaOMe, KSR, R₂NH
Metal-Halogen Exchange C6-BromoHigher lability of the C-Br bondn-BuLi, s-BuLi, i-PrMgCl·LiCl
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position

This protocol describes a typical procedure for the selective arylation of the C6 position, leaving the C3-fluoro group intact.

G start Combine Reagents reagents This compound (1 eq) Arylboronic Acid (1.2 eq) Pd(dppf)Cl₂ (3 mol%) Na₂CO₃ (2 eq) start->reagents inert Evacuate & Backfill with N₂/Ar (3x) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/H₂O 4:1) inert->solvent heat Heat Reaction (e.g., 80-90 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify product 6-Aryl-3-fluoroquinoline purify->product

Caption: Workflow for selective Suzuki coupling at the C6 position.

Methodology:

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-3-fluoroquinoline product.[11]

Protocol 2: Nucleophilic Aromatic Substitution at the C3-Fluoro Position

This protocol outlines a general method for displacing the C3-fluorine with a nucleophile, such as sodium methoxide.

G sub Step 1: Nucleophile Prep Prepare a solution of sodium methoxide in methanol or use a commercial solution. reac Step 2: Reaction Setup Dissolve this compound (1 eq) in an anhydrous polar aprotic solvent like DMF or DMSO. sub->reac add Step 3: Nucleophile Addition Add the sodium methoxide solution (1.5 eq) dropwise to the quinoline solution at room temperature. reac->add heat Step 4: Heating Heat the reaction mixture (e.g., 60-100 °C) and monitor by TLC/LC-MS. add->heat quench Step 5: Workup Cool the reaction and quench carefully with water. Extract with an organic solvent. heat->quench prod Step 6: Purification Purify by column chromatography to yield 6-bromo-3-methoxyquinoline. quench->prod

Caption: SNAr mechanism at the C3 position via a Meisenheimer complex.

Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add sodium methoxide (1.5 equiv), either as a solid or as a solution in methanol, to the flask.

  • Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature may require screening.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product via flash column chromatography to afford the 6-bromo-3-methoxyquinoline.

Conclusion and Strategic Outlook

The reactivity of this compound is distinctly dichotomous. The C6-bromo position serves as a reliable handle for transformations that proceed via oxidative addition or metal-halogen exchange, such as palladium-catalyzed cross-couplings and lithiation-electrophile trapping. Conversely, the C3-fluoro position, activated by the electron-deficient nature of the pyridine ring, is the prime location for nucleophilic aromatic substitution.

This predictable and orthogonal reactivity allows for a highly strategic, stepwise approach to the synthesis of complex, polysubstituted quinolines. One can first functionalize the C6 position using palladium catalysis under conditions that leave the robust C-F bond untouched, and then subsequently subject the molecule to SNAr conditions to modify the C3 position. This powerful synthetic strategy underscores the immense value of this compound as a versatile platform for constructing novel chemical entities in drug discovery and materials science.

References

A Comparative Guide to 6-Bromo-3-fluoroquinoline and 6-Chloro-3-fluoroquinoline in Palladium-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3] For chemists engaged in drug discovery and development, the strategic functionalization of this privileged heterocycle is paramount. 6-Halo-3-fluoroquinolines, specifically the 6-bromo and 6-chloro variants, serve as critical building blocks for introducing molecular diversity through modern synthetic methods.

This guide provides an in-depth comparison of 6-Bromo-3-fluoroquinoline and 6-Chloro-3-fluoroquinoline, focusing on their respective performance in palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is not merely an academic exercise; it directly informs strategic decisions in synthesis design, impacting reaction efficiency, functional group tolerance, and overall cost-effectiveness. We will explore the fundamental principles governing their reactivity and provide experimental data and protocols to guide researchers in selecting the optimal starting material for their specific synthetic goals.

The Core Principle: Halogen Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6] The efficacy of these transformations hinges on a catalytic cycle, the first and often rate-determining step of which is the oxidative addition of the aryl halide to a palladium(0) complex.

The C-X bond strength and polarizability are the primary determinants of the oxidative addition rate. The established reactivity trend for halogens is I > Br > Cl > F .[7][8][9] The carbon-bromine bond is weaker and more easily polarized than the carbon-chlorine bond. Consequently, this compound undergoes oxidative addition more readily, typically requiring milder reaction conditions—lower temperatures, less activated catalysts, and shorter reaction times—compared to its 6-chloro counterpart. This fundamental difference is the central theme of our comparison.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln PdII_Complex LnM(II)(Ar)X Pd0->PdII_Complex Rate-Determining Step (X = Br is faster than X = Cl) OxAdd Oxidative Addition PdII_Coupling LnM(II)(Ar)R' PdII_Complex->PdII_Coupling Transmetal Transmetalation PdII_Coupling->Pd0 RedElim Reductive Elimination ArX Ar-X (Aryl Halide) R_M R'-M (Coupling Partner) Ar_R Ar-R' (Product) Decision_Flowchart start Start: Select a 6-Halo-3-fluoroquinoline q1 Is sequential, site-selective coupling planned? start->q1 q2 Are sensitive functional groups present that require mild conditions? q1->q2 No use_chloro Choose: 6-Chloro-3-fluoroquinoline (React at another more reactive halogen first) q1->use_chloro Yes q3 Is cost for large-scale synthesis a primary driver? q2->q3 No use_bromo Choose: This compound (Higher reactivity, milder conditions) q2->use_bromo Yes q3->use_bromo No (Prioritize reactivity/reliability) consider_chloro Consider: 6-Chloro-3-fluoroquinoline (Cost-effective, but requires harsher conditions) q3->consider_chloro Yes

References

A Comparative Guide to HPLC Method Development for Purity Analysis of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, halogenated quinolines serve as pivotal synthetic precursors for a vast array of therapeutic agents.[1] 6-Bromo-3-fluoroquinoline, with its unique substitution pattern, represents a key building block for developing novel pharmaceuticals. The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2][3] The presence of even trace-level impurities can introduce unforeseen toxicity or alter the pharmacological profile of the end product.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides a comprehensive, field-proven strategy for developing and validating a robust, stability-indicating HPLC method for the purity analysis of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, comparing different analytical approaches to arrive at an optimized, self-validating system compliant with global regulatory standards.

The Analyte: Understanding the Physicochemical Profile of this compound

A successful analytical method begins with a thorough understanding of the analyte. This compound is an aromatic heterocyclic compound. Its key structural features—the basic nitrogen atom in the quinoline ring, the hydrophobic aromatic system, and the electronegative halogen substituents—govern its chromatographic behavior.

  • Structure: C₉H₅BrFN

  • Molecular Weight: 226.05 g/mol

  • Chromatographic Implications:

    • Hydrophobicity: The fused aromatic ring system imparts significant hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

    • Basicity: The nitrogen atom (pKa typically ~4-5 for quinolines) is basic and will be protonated at acidic pH. This property is crucial for controlling retention and achieving symmetrical peak shapes.[4]

    • UV Absorbance: The conjugated aromatic system ensures strong UV absorbance, making UV detection a highly suitable and sensitive choice. Quinoline derivatives typically exhibit strong absorbance around 254 nm.[5]

    • Polarity & Selectivity: The bromo and fluoro substituents introduce polarity and create specific electronic characteristics that can be exploited for selective separation from related impurities using different column chemistries.

A Systematic Approach to HPLC Method Development

Our strategy is a multi-stage process designed to efficiently screen and optimize chromatographic conditions. The goal is to achieve adequate resolution (Rs > 2.0) between the main analyte peak and all potential impurities (starting materials, by-products, and degradants) within a reasonable analysis time.

Below is a diagram illustrating the logical workflow for this process.

HPLC_Method_Development cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application ATP Define Analytical Target Profile (e.g., Purity Assay, Stability-Indicating) Analyte Analyte Characterization (this compound Properties) ATP->Analyte Mode Select HPLC Mode (Reversed-Phase HPLC) Analyte->Mode Screen Initial Method Screening Mode->Screen Decision Resolution & Peak Shape Acceptable? Screen->Decision Evaluate Data Optimize Optimize Critical Parameters (Gradient, Temperature, pH) Optimize->Decision Re-evaluate Decision->Optimize No Final Final Optimized Method Decision->Final Yes Validate Method Validation (as per ICH Q2(R2)) Final->Validate Routine Routine Analysis & Lifecycle Management Validate->Routine

Caption: Workflow for HPLC Method Development and Validation.

PART 1: Column and Mobile Phase Screening

The heart of chromatographic separation lies in the selective interactions between the analyte and both the stationary and mobile phases.[4] Therefore, screening different column chemistries is the most critical step in developing a powerful method.

Experimental Protocol: Column Screening
  • Standard Sample Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Create a working standard at 0.1 mg/mL using the same diluent.

  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: PDA detector, extract wavelength at 254 nm.

    • Gradient Program: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Columns for Comparison:

    • Workhorse Column: A standard C18 (e.g., Agilent Zorbax SB-C18, Waters Symmetry C18). Provides general-purpose hydrophobic retention.

    • Alternative Selectivity 1: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl). Offers π-π interactions, which can be highly selective for aromatic compounds like quinolines.[4][5]

    • Alternative Selectivity 2: Pentafluorophenyl (PFP) or F5 (e.g., Discovery HS F5). Provides a unique mix of hydrophobic, aromatic, dipole-dipole, and ion-exchange interactions, often effective for separating halogenated isomers and positional isomers.

Comparative Data: Column Performance

The following table summarizes hypothetical but representative data from the column screening experiment. For this comparison, we assume the presence of two common process impurities: Impurity A (less retained) and Impurity B (more retained).

Parameter C18 Column Phenyl-Hexyl Column PFP/F5 Column Commentary
Retention Time (t_R) of Main Peak (min) 10.59.811.2The PFP/F5 column shows the strongest retention, indicating multiple interaction modes.
Tailing Factor (T_f) of Main Peak 1.41.11.0The Phenyl-Hexyl and PFP/F5 columns show superior peak symmetry, likely due to reduced secondary interactions with residual silanols.
Resolution (R_s) with Impurity A 1.82.52.8The PFP/F5 column provides the best resolution for the early-eluting impurity.
Resolution (R_s) with Impurity B 2.12.03.5The PFP/F5 column demonstrates significantly different selectivity, providing excellent separation for the later-eluting impurity.
Theoretical Plates (N) for Main Peak 12,50014,00015,500Higher efficiency is observed on the PFP/F5 column, leading to sharper peaks.

PART 2: Method Optimization and Final Conditions

With the PFP/F5 column selected, the next step is to optimize the gradient to ensure robust separation while minimizing the run time.

Experimental Protocol: Gradient Optimization
  • Objective: To improve the resolution of the critical pair (analyte and Impurity A) and reduce the total run time.

  • Approach: Modify the initial gradient steepness. A shallower gradient at the beginning of the run can improve the separation of early-eluting peaks.

  • Optimized Gradient Program:

    • 0-2 min: Hold at 30% B

    • 2-12 min: 30% to 75% B

    • 12-13 min: 75% to 95% B

    • 13-15 min: Hold at 95% B

    • 15.1-18 min: Return to 30% B and equilibrate.

Final Optimized HPLC Method
  • Column: Discovery HS F5, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

  • Gradient: As described in the optimization protocol.

PART 3: Method Validation - Building a Self-Validating System

A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[6] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9] The system suitability tests, derived from USP General Chapter <621>, ensure the chromatographic system is performing adequately before any analysis.[10][11][12]

Validation Parameter Purpose Typical Acceptance Criteria
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing Factor (T_f) ≤ 2.0; Resolution (R_s) > 2.0; %RSD of replicate injections < 2.0%.
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.Peak purity of the analyte peak must pass. No co-elution at the analyte retention time in spiked samples.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.%Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.%RSD should be ≤ 2.0% for both repeatability (same day, same analyst) and intermediate precision (different day/analyst).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met when varying parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, it is valuable for a modern laboratory to understand alternative and orthogonal techniques.

Technique Principle Advantages for this Analysis Disadvantages
UHPLC Chromatography using columns with <2 µm particles.Faster analysis times (2-5x), higher resolution, reduced solvent consumption.[3]Requires specialized high-pressure equipment; potential for column clogging.
GC-MS Separation based on volatility, detection by mass spectrometry.Excellent for identifying volatile impurities like residual solvents.[2][3]This compound is likely not volatile enough for GC without derivatization.
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio.Orthogonal separation mechanism to HPLC, very high efficiency, minimal solvent usage.[13][14]Can have lower sensitivity and reproducibility compared to modern HPLC.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information, enabling definitive identification of unknown impurities and degradants.[15]More expensive instrumentation and complex method development.

Conclusion

The development of a robust HPLC method for purity analysis is a systematic, science-driven process. For this compound, a PFP/F5 stationary phase provides superior selectivity and peak shape compared to standard C18 or Phenyl-Hexyl columns due to its unique mixed-mode interaction capabilities with halogenated aromatic compounds. The optimized method detailed herein, when fully validated according to ICH guidelines, provides a reliable and self-validating system for ensuring the quality and purity of this critical pharmaceutical intermediate. This structured, comparative approach not only yields a high-quality analytical method but also builds a deep understanding of the analyte's behavior, which is invaluable throughout the drug development lifecycle.

References

A Comparative Guide to the X-ray Crystallography of 6-Bromo-3-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 6-bromo-3-fluoroquinoline derivatives against other analytical techniques. It is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring a robust and validated approach to structural analysis.

Introduction: The Significance of Quinolines and Precise Structural Analysis

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. Therefore, the precise determination of the three-dimensional atomic arrangement of novel this compound derivatives is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design.

While various analytical techniques can provide structural information, single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid.[3] This guide will compare and contrast this definitive method with complementary spectroscopic techniques, providing a comprehensive overview for researchers in the field.

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates, offering unambiguous proof of molecular connectivity, conformation, and stereochemistry.[3][4][5] For a this compound derivative, this technique would definitively confirm the positions of the bromine and fluorine atoms on the quinoline core, as well as the overall molecular geometry.

Experimental Workflow: From Powder to Structure

The successful crystallographic analysis of a this compound derivative follows a meticulous workflow, from synthesis and crystallization to data collection and structure refinement.

Caption: Experimental workflow for X-ray crystallography.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Synthesis: Synthesize the desired this compound derivative. A variety of synthetic methods for functionalized quinolines have been reported.[6][7][8][9] For instance, a common route may involve the cyclization of appropriately substituted anilines.[9]

  • Purification: The purity of the compound is critical for successful crystallization. Recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, is a common and effective method.[10] Column chromatography may also be employed for more challenging purifications.

2. Crystal Growth (The Prerequisite Challenge):

  • The most crucial and often challenging step is growing a diffraction-quality single crystal.[3]

  • Techniques:

    • Slow Evaporation: A saturated solution of the purified compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

    • Slow Cooling: A hot, saturated solution is slowly cooled, allowing crystals to form as the solubility decreases.

  • Solvent Selection: The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

3. Crystal Mounting and Data Collection:

  • A suitable crystal (typically 0.1-0.5 mm in each dimension, transparent, and defect-free) is mounted on a goniometer head.[3]

  • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect the diffraction pattern as the crystal is rotated in the X-ray beam.[11]

4. Structure Solution and Refinement:

  • Structure Solution: The initial phases of the diffracted X-rays are determined, often using direct methods, to generate an initial electron density map.

  • Structure Refinement: The atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data. Software packages like SHELX are commonly used for this purpose.[5]

Comparative Analysis with Other Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and essential information for characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[4][5]Unambiguous and definitive structural information.[3]Requires a suitable single crystal, which can be challenging to obtain.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). Confirms connectivity and constitution.[1]Does not require crystalline material. Provides information about the molecule in solution.Provides indirect structural information that requires interpretation. Can be complex for molecules with many signals.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments. Confirms molecular weight.High sensitivity and requires very small amounts of sample.Provides no direct information about the 3D structure or stereochemistry.
Infrared (IR) and Raman Spectroscopy Information about the vibrational modes of functional groups present in the molecule.[1]Non-destructive and can be used for solid and liquid samples.Provides information about functional groups, not the overall 3D structure.
Powder X-ray Diffraction (PXRD) Provides a fingerprint of the crystalline solid. Useful for phase identification and purity assessment.[12]Does not require a single crystal.[4]Provides limited structural information compared to single-crystal XRD.[4]

Causality Behind Experimental Choices

  • Why Low Temperature? Collecting data at cryogenic temperatures minimizes atomic vibrations, leading to a sharper diffraction pattern and a more precise final structure.

  • Why a Heavy Atom (Bromine)? The presence of the bromine atom in this compound derivatives is advantageous for structure solution. As a heavy atom, it scatters X-rays more strongly, simplifying the phasing problem in direct methods.

  • Why Complementary Techniques? NMR and MS are crucial for confirming the chemical identity and purity of the bulk sample before attempting the often time-consuming process of crystallization. PXRD can be used to ensure that the single crystal selected for analysis is representative of the bulk material.

Trustworthiness: A Self-Validating System

The process of X-ray crystallography has inherent validation steps. The quality of the final structure is assessed using various metrics, such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor signifies a reliable structure. Furthermore, the geometric parameters of the refined structure (bond lengths, bond angles) are compared with established values for similar chemical environments.

Conclusion

For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the definitive and most powerful technique. It provides a level of detail that is unattainable with other methods. However, a comprehensive characterization relies on the synergistic use of complementary techniques like NMR, MS, and IR spectroscopy to confirm the chemical identity and purity of the material. This integrated analytical approach ensures the scientific integrity of the structural data, which is fundamental for advancing drug discovery and materials science.

References

A Spectroscopic Journey: Comparative Analysis of 6-Bromo-3-fluoroquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents, from antimalarials to kinase inhibitors.[1][2] The precise functionalization of the quinoline ring is critical for modulating pharmacological activity, and the introduction of halogen atoms like bromine and fluorine can significantly enhance properties such as metabolic stability and binding affinity. 6-Bromo-3-fluoroquinoline is one such scaffold of growing interest.

This technical guide provides an in-depth spectroscopic comparison of this compound with its key precursors, offering a detailed roadmap for researchers to track its synthesis and confirm its identity. By dissecting the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will illuminate the structural transformations that occur at each synthetic step. This guide moves beyond a mere listing of data, explaining the causal relationships between chemical structure and spectroscopic output, thereby providing a self-validating framework for analysis.

The Synthetic Pathway: From Anilines to Quinolines

The construction of the this compound core is efficiently achieved via the Gould-Jacobs reaction.[3] This well-established methodology involves the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinolone ring. Subsequent chemical modifications would then yield the target compound. For this guide, we will focus on the key precursors: 4-Bromoaniline and Diethyl malonate , as their reaction represents a foundational step in many quinoline syntheses.

G cluster_precursors Precursors cluster_reaction Gould-Jacobs Reaction cluster_product Product P1 4-Bromoaniline R1 Condensation P1->R1 P2 Diethyl Malonate P2->R1 I1 Intermediate Adduct R2 Thermal Cyclization I1->R2 + High Heat (e.g., Diphenyl ether) R1->I1 + Heat - Ethanol Prod 6-Bromo-4-hydroxyquinoline (Quinolone Core) R2->Prod FinalProd This compound Prod->FinalProd Further Functionalization

Figure 1: Proposed synthetic pathway for the quinoline core.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are standard operating procedures for acquiring the spectroscopic data discussed in this guide.

General Protocol for NMR Spectroscopy

A standard experimental protocol for NMR analysis provides a reliable method for characterizing quinoline derivatives and their precursors.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration.

  • Spectrometer Setup: Place the sample in the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to define include spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans. More scans are necessary for dilute samples to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

General Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For liquid samples, a drop can be placed between two salt (NaCl or KBr) plates.

  • Background Scan: An initial scan of the empty sample compartment (or the KBr pellet/salt plates alone) is performed to obtain a background spectrum. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as the sample holder itself.

  • Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

General Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS) for purification and controlled introduction.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis of Precursors

4-Bromoaniline

4-Bromoaniline serves as the foundational aromatic amine for building the quinoline's benzene ring. Its spectrum is characteristic of a simple para-substituted benzene derivative.

  • ¹H NMR (CDCl₃): The spectrum is highly symmetrical. It typically shows two sets of doublets in the aromatic region (around 6.5-7.3 ppm).[5] The protons ortho to the amino group (H-2, H-6) are shielded and appear upfield, while the protons ortho to the bromine atom (H-3, H-5) are deshielded and appear downfield. A broad singlet corresponding to the -NH₂ protons is also observed, typically between 3.5 and 4.5 ppm, though its position can vary with concentration and solvent.[5][6]

  • IR (KBr Pellet): The spectrum prominently features two sharp peaks in the range of 3300-3500 cm⁻¹, characteristic of the N-H symmetric and asymmetric stretching of a primary amine.[7][8] A strong band around 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration. The C-Br stretching vibration is typically observed as a strong band in the far-infrared region, often between 600 and 500 cm⁻¹.[7]

  • Mass Spectrum (EI): The mass spectrum exhibits a characteristic "M, M+2" isotope pattern for the molecular ion peak due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[9] Therefore, you will see two peaks of almost equal intensity at m/z 171 and 173.[9][10] A common fragmentation pathway involves the loss of HNC, leading to a fragment ion at m/z 92.[9]

Diethyl Malonate

Diethyl malonate provides the three-carbon chain that will ultimately form the pyridine ring of the quinoline.

  • ¹H NMR (CDCl₃): The spectrum is simple and highly characteristic. It shows a triplet at ~1.3 ppm corresponding to the six methyl protons (-CH₃) and a quartet at ~4.2 ppm for the four methylene protons of the ethyl groups (-OCH₂CH₃).[11][12] The two protons of the central methylene group (-CH₂-) appear as a singlet at ~3.4 ppm.

  • IR (Liquid Film): The most prominent feature is a very strong C=O stretching band for the ester functional group, typically around 1730-1750 cm⁻¹.[13][14] Strong C-O stretching bands are also visible in the 1300-1100 cm⁻¹ region. The C-H stretching of the alkyl groups is observed just below 3000 cm⁻¹.

  • Mass Spectrum (EI): The molecular ion at m/z 160 is often weak or absent.[15][16] The spectrum is dominated by fragmentation peaks resulting from the loss of ethoxy (-OC₂H₅, m/z 115) or carbethoxy (-COOC₂H₅, m/z 87) groups.

Spectroscopic Analysis of this compound

  • ¹H NMR: The spectrum will be more complex than its precursors. The disappearance of the aliphatic signals from diethyl malonate and the -NH₂ signal from 4-bromoaniline is a key indicator of reaction completion. The aromatic region (typically 7.5-9.0 ppm) will show a set of distinct signals for the quinoline protons. The H-2 and H-4 protons will likely appear as doublets or doublet of doublets at the most downfield positions due to the electron-withdrawing effect of the ring nitrogen. The fluorine atom at C-3 will introduce additional complexity through ¹H-¹⁹F coupling, splitting the signals of adjacent protons (H-2 and H-4).

  • ¹³C NMR: The spectrum will show the expected number of signals for the quinoline core (typically 9 or 10, depending on symmetry). The carbon atoms bonded to the electronegative bromine, fluorine, and nitrogen atoms will be significantly affected. Notably, the C-3 signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), a definitive indicator of the fluorine's position.

  • IR: The disappearance of the N-H stretches (3300-3500 cm⁻¹) from 4-bromoaniline and the ester C=O stretch (~1740 cm⁻¹) from diethyl malonate confirms the formation of the new ring system. The spectrum will be dominated by aromatic C-H stretching (~3100-3000 cm⁻¹) and C=C/C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region.[17] A C-F stretching band, typically strong, would be expected in the 1250-1000 cm⁻¹ range.

  • Mass Spectrum (EI): The molecular ion peak will again show the characteristic M/M+2 isotopic pattern for bromine. The molecular weight will correspond to the combined mass of the reacted precursors minus the masses of the eliminated molecules (e.g., ethanol and water). The fragmentation pattern will be characteristic of a stable aromatic system, often involving the sequential loss of small molecules like HCN.

Comparative Data Summary

The following tables summarize the key spectroscopic shifts that differentiate the precursors from the final quinoline product.

Table 1: Comparative ¹H NMR Data (Chemical Shifts, δ in ppm)

CompoundAromatic Protons-NH₂ ProtonsAliphatic ProtonsKey Features
4-Bromoaniline 6.5 - 7.3 (two doublets)~3.7 (broad singlet)N/ASymmetrical aromatic pattern.[5]
Diethyl Malonate N/AN/A1.3 (triplet, -CH₃), 3.4 (singlet, -CH₂-), 4.2 (quartet, -OCH₂-)Characteristic ester pattern.[11][12]
This compound 7.5 - 9.0 (multiple signals)N/AN/ADownfield shift of all aromatic protons; absence of NH₂ and aliphatic signals; complex splitting due to F-H coupling.

Table 2: Comparative IR Data (Key Peaks, cm⁻¹)

CompoundN-H StretchC=O StretchC-Br StretchKey Features
4-Bromoaniline 3300-3500 (two sharp peaks)N/A~500-600Presence of primary amine stretches.[7]
Diethyl Malonate N/A~1740 (very strong)N/AStrong ester carbonyl peak.[14]
This compound N/AN/A~500-600Aromatic C=C/C=N stretches (1600-1450); strong C-F stretch (~1250-1000).

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺•)Key FragmentsIsotope Pattern
4-Bromoaniline 171, 17392M/M+2 peak of ~1:1 ratio.[9]
Diethyl Malonate 160 (often weak)115, 87N/A
This compound 225, 227 (Predicted)Loss of HCN, BrM/M+2 peak of ~1:1 ratio.

Visualizing the Spectroscopic Workflow

A systematic approach is essential for the successful characterization of a target molecule. The following workflow illustrates the logical progression of spectroscopic analysis in a synthetic project.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Precursors Precursors (4-Bromoaniline, Diethyl Malonate) Reaction Chemical Reaction (e.g., Gould-Jacobs) Precursors->Reaction Product Crude Product Reaction->Product NMR NMR (¹H, ¹³C) - Confirm structural changes - Check for starting material Product->NMR Characterization IR IR - Monitor functional group  transformation (N-H, C=O) Product->IR Characterization MS MS - Confirm molecular weight - Verify Br isotope pattern Product->MS Characterization Final Pure this compound (Structure Confirmed) NMR->Final Data Corroboration IR->Final Data Corroboration MS->Final Data Corroboration

Figure 2: Workflow for synthetic and spectroscopic analysis.

Conclusion

The spectroscopic transformation from simple precursors like 4-bromoaniline and diethyl malonate to a complex heterocyclic system like this compound is distinct and unambiguous. By tracking the disappearance of key functional group signals (amine N-H, ester C=O) and the appearance of new aromatic and heteroaromatic signatures, researchers can confidently monitor the progress of the synthesis. The predictable shifts in NMR, the evolution of vibrational modes in IR, and the confirmation of molecular weight and elemental composition by MS provide a powerful, multi-faceted toolkit for chemical analysis. This guide serves as a foundational reference, enabling scientists in drug discovery and organic synthesis to apply these principles for the robust characterization of novel quinoline derivatives.

References

A Comparative Guide to Assessing the Purity of Commercial 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. It is the bedrock upon which reliable, reproducible, and meaningful results are built. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the quality of each component directly influences the safety and efficacy of the final active pharmaceutical ingredient (API).[1] 6-Bromo-3-fluoroquinoline is a key building block in the development of various therapeutic agents. Its halogenated quinoline structure makes it a versatile scaffold in medicinal chemistry.[2][3][4] However, the presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts.

This guide provides an in-depth, objective comparison of the essential analytical techniques used to assess the purity of commercial this compound. We will delve into the "why" behind the "how," offering field-proven insights to empower you to make informed decisions in your laboratory.

The Criticality of Purity in Pharmaceutical Intermediates

Pharmaceutical intermediates like this compound are the chemical entities that bridge raw materials and the final API. Their quality is a critical control point, as it dictates:

  • Process Reproducibility: Consistent purity ensures that subsequent synthetic steps proceed as expected, leading to reliable batch-to-batch consistency.

  • Impurity Profiles: The impurities present in an intermediate can be carried through the synthesis or react to form new, potentially harmful impurities in the final product.[5]

  • Regulatory Compliance: Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in APIs and their intermediates.[1][6]

Therefore, a multi-faceted analytical approach is not just good practice; it is a necessity for ensuring the quality and safety of pharmaceutical products.[7][8]

A Comparative Analysis of Purity Assessment Methodologies

No single analytical technique can provide a complete picture of a compound's purity. A robust quality control strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. Here, we compare the three most common and powerful techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparative Overview of Analytical Techniques
Technique Principle Primary Use Strengths Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantification of the main component and detection of non-volatile impurities.High sensitivity, excellent quantitative accuracy, and wide applicability.[9][10]Can be less effective for highly volatile impurities. Method development can be time-consuming.
GC-MS Separation of volatile components in the gas phase followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.[11][12]Excellent for identifying unknown volatile impurities through mass spectral libraries. High sensitivity.Not suitable for non-volatile or thermally labile compounds.
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural elucidation and absolute purity determination (qNMR).[13]Provides detailed structural information. Quantitative NMR (qNMR) can determine purity without a reference standard of the impurity.Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its versatility and quantitative power.[10] For a compound like this compound, a reversed-phase HPLC method is typically the most effective.

The "Why": Causality in HPLC Method Design

The choice of a C18 column is deliberate; its non-polar stationary phase effectively retains the relatively non-polar quinoline derivative, allowing for separation from both more polar and less polar impurities. A gradient elution, starting with a higher percentage of a weak solvent (like water) and gradually increasing the concentration of a strong solvent (like acetonitrile), is crucial. This ensures that a wide range of potential impurities, with varying polarities, can be resolved and eluted from the column. The addition of a small amount of acid, such as formic acid, to the mobile phase helps to protonate any basic sites on the molecule and impurities, leading to sharper, more symmetrical peaks.

Experimental Protocol: HPLC Purity of this compound
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Illustrative Data: Purity of Commercial Lots
Supplier Lot Number Purity by HPLC (%) Major Impurity (%)
Supplier AA12399.850.08
Supplier BB45698.920.45
Supplier CC78999.530.21

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.[11][12][14] These could include residual solvents or byproducts from starting materials.

The "Why": Leveraging Volatility and Mass

The principle of GC-MS relies on the ability of the analyte and its impurities to be vaporized without decomposition. A capillary column with a suitable stationary phase (e.g., a DB-5MS) separates the components based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds into characteristic patterns, providing a "fingerprint" for identification.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron ionization (EI) mode, scanning from m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Illustrative Data: Volatile Impurity Profile
Supplier Lot Number Identified Volatile Impurity Content (ppm)
Supplier AA123Toluene< 50
Supplier BB456Dichloromethane850
Supplier CC789N,N-Dimethylformamide200

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D MS Detection & Fragmentation C->D E Library Search of Mass Spectra D->E F Identify & Quantify Impurities E->F

Caption: Workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound and can be used for quantitative purity determination (qNMR).[13] Both ¹H and ¹⁹F NMR are particularly valuable for this molecule.

The "Why": A Structural and Quantitative Powerhouse

¹H NMR provides information on the number and environment of protons in the molecule, confirming the overall structure. The presence of fluorine introduces characteristic splitting patterns in the proton spectrum, which can be a powerful diagnostic tool.[15][16][17] ¹⁹F NMR is highly specific to the fluorine atom and can reveal the presence of any fluorine-containing impurities. For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Experimental Protocol: qNMR for Purity Assessment
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Acquisition: Acquire both ¹H and ¹⁹F NMR spectra with appropriate relaxation delays to ensure accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectra. Integrate the relevant signals from both the analyte and the internal standard.

Illustrative Data: qNMR Purity Determination
Supplier Lot Number Purity by ¹H qNMR (%) Purity by ¹⁹F qNMR (%)
Supplier AA12399.999.8
Supplier BB45699.199.0
Supplier CC78999.699.5

Logical Relationship Visualization

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_calculation Calculation Analyte Known Mass of Analyte Integral_A Integral of Analyte Signal Analyte->Integral_A Standard Known Mass & Purity of Standard Integral_S Integral of Standard Signal Standard->Integral_S Purity Calculate % Purity Integral_A->Purity Integral_S->Purity

Caption: Logical relationship for quantitative NMR (qNMR) purity calculation.

Conclusion: An Integrated Approach to Purity Assessment

The comprehensive assessment of commercial this compound purity is not a task for a single analytical technique. Instead, it requires a thoughtful, integrated approach that leverages the strengths of multiple orthogonal methods. HPLC provides the quantitative backbone for routine purity checks, GC-MS uncovers potentially harmful volatile impurities, and NMR offers definitive structural confirmation and an absolute measure of purity.

By understanding the principles behind each technique and implementing robust, self-validating protocols, researchers, scientists, and drug development professionals can ensure the quality and integrity of their starting materials. This diligence at the intermediate stage is fundamental to the successful development of safe and effective medicines.

References

A Comparative Guide to Structure-Activity Relationships of 6-Bromo-3-fluoroquinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic framework provides an excellent foundation for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic introduction of halogen atoms, particularly fluorine and bromine, has proven to be a powerful tool in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide delves into the structure-activity relationships (SAR) of a specific, yet highly promising subclass: 6-Bromo-3-fluoroquinoline derivatives. While comprehensive SAR studies dedicated exclusively to this scaffold are emerging, we can synthesize a robust understanding by examining closely related quinoline and quinazoline analogs investigated as potent kinase inhibitors. Kinases, being central regulators of cellular signaling pathways, are prime targets for therapeutic intervention, especially in oncology.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with an in-depth analysis of how subtle structural modifications to the this compound core can profoundly impact biological activity, supported by comparative experimental data and detailed protocols.

The Strategic Importance of the 6-Bromo-3-fluoro Substitutions

The choice of bromine at the C6 position and fluorine at the C3 position is not arbitrary. Each halogen imparts distinct properties that are advantageous for developing kinase inhibitors:

  • 6-Bromo Group: The bromine atom is a large, lipophilic substituent that can form halogen bonds and engage in van der Waals interactions within the ATP-binding pocket of kinases. Its presence at the C6 position can influence the overall orientation of the molecule and provide a vector for further modification to explore deeper pockets of the active site. Studies on related quinazolines have shown that substitutions at this position can significantly impact inhibitory activity.[6]

  • 3-Fluoro Group: Fluorine, with its high electronegativity and small size, can alter the electronic properties of the quinoline ring system.[2] Its introduction at the C3 position can modulate the pKa of the quinoline nitrogen, influencing solubility and the potential for hydrogen bonding. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and enhance the pharmacokinetic profile of the drug candidate.[2]

Synthetic Strategy: Building the Core Scaffold

The synthesis of novel this compound derivatives is a critical first step in any SAR study. A plausible and adaptable synthetic route can be constructed based on established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction, followed by functionalization.[7]

Experimental Protocol: Synthesis of a 4-Anilino-6-bromo-3-fluoroquinoline Analog

This protocol outlines the synthesis of a representative compound, which serves as a template for generating a library of derivatives for SAR studies.

Step 1: Synthesis of 6-Bromo-3-fluoro-4-hydroxyquinoline

  • Condensation: Combine 4-bromo-2-fluoroaniline (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.1 eq.) in a round-bottom flask. Heat the mixture at 120-130°C for 2 hours, allowing for the removal of ethanol.

  • Cyclization: Add the resulting intermediate adduct dropwise to preheated diphenyl ether at 250°C. Maintain this temperature for 30 minutes to facilitate thermal cyclization.

  • Isolation: Allow the mixture to cool. Dilute with hexane to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexane to yield ethyl 6-bromo-3-fluoro-4-hydroxyquinoline-2-carboxylate.

  • Hydrolysis & Decarboxylation: Reflux the ester in a 10% aqueous sodium hydroxide solution for 2 hours. Cool the mixture and acidify with concentrated HCl to precipitate 6-Bromo-3-fluoro-4-hydroxyquinoline. Filter and dry the product.

Step 2: Chlorination

  • Reflux the 6-Bromo-3-fluoro-4-hydroxyquinoline (1.0 eq.) in excess phosphorus oxychloride (POCl₃) for 4 hours.

  • Carefully quench the reaction mixture by pouring it over crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-bromo-3-fluoroquinoline.

Step 3: Nucleophilic Substitution with Substituted Aniline

  • Dissolve 4-chloro-6-bromo-3-fluoroquinoline (1.0 eq.) and a desired substituted aniline (e.g., 3,4,5-trimethoxyaniline) (1.1 eq.) in isopropanol.

  • Add a catalytic amount of concentrated HCl and reflux the mixture for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After cooling, collect the precipitated product by filtration, wash with cold isopropanol, and dry to yield the final 4-anilino-6-bromo-3-fluoroquinoline derivative.

Synthetic Workflow Diagram

G A 4-Bromo-2-fluoroaniline + Diethyl (ethoxymethylene)malonate B Condensation & Cyclization (Gould-Jacobs Reaction) A->B C 6-Bromo-3-fluoro-4-hydroxyquinoline B->C D Chlorination (POCl3) C->D E 4-Chloro-6-bromo-3-fluoroquinoline D->E F Nucleophilic Substitution (+ Substituted Aniline) E->F G Final Product: 4-(Substituted anilino)-6-bromo- 3-fluoroquinoline F->G

Caption: Synthetic workflow for 4-anilino-6-bromo-3-fluoroquinoline derivatives.

Comparative Analysis: SAR of Quinolines as Kinase Inhibitors

To build a predictive SAR model for our target scaffold, we will analyze data from structurally analogous kinase inhibitors. The primary interaction for many quinoline-based inhibitors is a hydrogen bond between the N1 nitrogen of the quinoline ring and a backbone hinge residue in the ATP-binding site of the kinase.[8] The anilino group at C4 typically occupies the hydrophobic pocket, while substituents at C6 and C7 point towards the solvent-exposed region, allowing for modifications to improve selectivity and physicochemical properties.[9]

The Impact of C4-Anilino Substitution

The nature of the substituent on the C4-anilino ring is crucial for potency and selectivity. This group is often directed into a hydrophobic pocket of the kinase active site.

Compound ScaffoldC4-Anilino SubstituentTarget KinaseIC₅₀ (nM)Reference
4-Anilinoquinoline3,4,5-TrimethoxyphenylPKN314[8]
4-Anilinoquinoline3-EthynylphenylEGFR3.2[6]
4-Anilinoquinazoline3-Bromo-phenylEGFR8.3 (µM, antiprolif.)[6]
4-Anilino-6,7-dimethoxyquinoline2-Fluorophenylc-Met1.04[4]

Analysis of C4-Anilino Substitutions:

  • Electron-Donating Groups: As seen with the highly potent trimethoxy-substituted analog, electron-donating groups can enhance binding, likely through favorable interactions within the hydrophobic pocket.[8]

  • Small, Rigid Groups: Small groups like ethynyl can act as hydrogen bond acceptors or provide rigidity, leading to potent inhibition, as seen with EGFR inhibitors.[6]

  • Halogen Substitution: A bromine atom on the anilino ring, as in the quinazoline analog, can provide an additional interaction point. While this specific compound showed weaker antiproliferative activity, the principle of using halogens to probe the active site is well-established.[6]

The Role of C6 and C7 Substitutions

Substituents at the C6 and C7 positions are often solvent-exposed and can be modified to fine-tune properties like solubility and selectivity. In our target scaffold, the C6 position is fixed with a bromine atom. Therefore, understanding the role of substituents at adjacent positions in related compounds is highly informative.

| Compound Scaffold | C6-Substituent | C7-Substituent | Target Kinase | IC₅₀ (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4-(2-Fluorophenoxy)quinoline | -OCH₃ | -OCH₃ | c-Met | 1.04 |[4] | | 4-Anilinoquinoline | -H | -Iodo | PKN3 | 14 |[8] | | 4-Anilinoquinazoline | -Bromo | -H | EGFR | 46.1 |[6] | | 4-Anilinoquinoline | -(CH₂)₂-morpholine | -OCH₃ | PI3Kα | 0.9 (µM) |[9] |

Analysis of C6/C7 Substitutions:

  • Methoxy Groups: Small, electron-donating groups like methoxy at C6 and C7 are common in potent kinase inhibitors, contributing to favorable binding and physicochemical properties.[4][9]

  • Halogens: The presence of a larger halogen like iodine at C7 or bromine at C6 demonstrates that these positions can tolerate steric bulk and that halogens can contribute positively to binding affinity.[6][8] This supports the rationale for the 6-bromo substitution in our target scaffold.

  • Solubilizing Groups: The addition of larger, more polar groups like a morpholino-ethyl chain is a common strategy to improve solubility and pharmacokinetic properties.[9] This suggests that in a this compound series, derivatization at other positions (e.g., C7 or C2) with such groups could be a fruitful avenue for optimization.

Logical Relationship of SAR

The following diagram illustrates the key relationships between structural modifications and their expected impact on kinase inhibitory activity, based on the comparative data.

SAR_Logic cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_outcomes Predicted Outcomes Core N1 C3-F C4 C6-Br C4_Mod C4-Anilino Substitutions - Electron Donating (e.g., OMe) - Small/Rigid (e.g., Ethynyl) - Halogens (e.g., Br, Cl) Core:c4->C4_Mod Modify Other_Mod Other Position Mods (e.g., C7) - Solubilizing Groups (e.g., Morpholine) - Small H-bond donors/acceptors Core->Other_Mod Modify Potency Increased Potency C4_Mod->Potency Selectivity Modulated Selectivity C4_Mod->Selectivity Other_Mod->Selectivity PK Improved PK Profile (Metabolic Stability, Solubility) Other_Mod->PK

Caption: Key structure-activity relationships for quinoline-based kinase inhibitors.

Recommended Experimental Workflows

To systematically evaluate a library of novel this compound derivatives, a tiered screening approach is recommended.

In Vitro Kinase Inhibition Assay Protocol (Example: EGFR)
  • Preparation: Prepare a stock solution of each test compound in 100% DMSO.

  • Reaction Mixture: In a 96-well plate, combine recombinant human EGFR kinase, a suitable kinase buffer, ATP, and a biotinylated peptide substrate.

  • Incubation: Add serial dilutions of the test compounds or a reference inhibitor (e.g., Gefitinib) to the wells. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Transfer the mixture to a streptavidin-coated plate. After washing, add a europium-labeled anti-phosphotyrosine antibody.

  • Signal Reading: Read the time-resolved fluorescence (TRF) signal. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, a human lung cancer cell line with EGFR expression) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, the key to unlocking its potential lies in the systematic exploration of substituents at the C4-anilino position. Introducing electron-donating groups or small, rigid functionalities is predicted to be a successful strategy for enhancing potency. Furthermore, modifications at other positions, such as C7, with solubilizing moieties will be critical for optimizing the drug-like properties of lead compounds.

The experimental protocols and comparative data provided in this guide offer a solid foundation for initiating such a drug discovery program. By combining rational design, efficient synthesis, and a tiered biological evaluation strategy, researchers can effectively navigate the complex SAR landscape and identify novel this compound derivatives with the potential to become next-generation therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 6-Bromo-3-fluoroquinoline are routine. However, the lifecycle of such chemicals extends beyond the reaction vessel. Responsible management and disposal of chemical waste are not merely regulatory hurdles; they are foundational pillars of laboratory safety, environmental stewardship, and scientific integrity. Mishandling halogenated organic compounds can lead to significant safety incidents, environmental contamination, and severe regulatory penalties.[1]

Hazard Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step in handling it safely. Based on data from similar quinoline compounds, this compound should be presumed to be hazardous.[4][5][6]

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4]

  • Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[4][6]

  • Harmful if Swallowed (H302): May be harmful if ingested.[7]

These potential hazards dictate the need for stringent personal protective equipment (PPE) to prevent exposure during handling and disposal.

Protection TypeSpecific EquipmentStandard / Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles. Conforms to OSHA 29 CFR 1910.133 or EN 166 standards.[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves must be inspected before use and removed properly to avoid contamination.
Body Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling dust or aerosols.[8]

Waste Classification: A Halogenated Organic Compound

The molecular structure of this compound, containing both a carbon-bromine and a carbon-fluorine bond, places it unequivocally in the category of halogenated organic compounds .[9] Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), many spent halogenated solvents and compounds are listed as hazardous waste.[10][11] Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.[12][13]

Core Directive: Do not dispose of this compound, or any materials contaminated with it, in the regular trash or down the sewer drain.[2][4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely collect and store this compound waste prior to its removal by trained EHS personnel.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[14]

  • Designate a specific waste stream: Create a dedicated waste container for "Halogenated Organic Waste."[9][15]

  • Avoid mixing: Never combine halogenated waste with other waste streams. Incompatible wastes include:

    • Non-halogenated organic solvents

    • Acids and bases[14]

    • Oxidizers (e.g., sodium nitrate, peroxides)[13]

    • Aqueous or metal-containing wastes[16]

Step 2: Containerization

The integrity of the waste container is essential for safe storage.

  • Select a compatible container: Use a clean, sealable container made of a material compatible with halogenated organics, such as a glass bottle or a high-density polyethylene (HDPE) carboy.[1][16] The container must be in good condition with no leaks or cracks.

  • Ensure a secure closure: The container must have a tight-fitting, screw-top lid to prevent spills and the release of vapors.[15]

  • Leave headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[2]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and ensures the safety of everyone in the laboratory.[10][14]

  • Attach a hazardous waste tag: Before adding any waste, affix your institution's official hazardous waste label or tag to the container.[15]

  • Provide complete information: The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound" (avoid formulas or abbreviations).[15]

    • An accurate estimation of the concentration and volume.

    • The associated hazard information (e.g., "Irritant," "Harmful").

    • The date accumulation started (the day the first drop of waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is typically located within or near the point of generation.[1][10]

  • Provide secondary containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[16]

  • Keep containers closed: Waste containers must remain sealed at all times, except when actively adding waste.[1][15] This is a common regulatory violation.

  • Adhere to quantity limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[10][12]

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.[1]

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste company, likely through high-temperature incineration with flue gas scrubbing, which is an effective method for destroying halogenated organic compounds.[4][5][17]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G Diagram 1: Disposal Decision Workflow for this compound cluster_prep Preparation & Identification cluster_action Collection & Storage Protocol cluster_disposal Final Disposition A Identify Waste: Unused this compound or contaminated materials B Assess Hazards: Halogenated Organic, Irritant, Harmful A->B Consult SDS/ Analog Data C Select Compatible Container (Glass or HDPE) B->C D Affix 'Hazardous Waste' Label & List Constituents C->D E Segregate as 'Halogenated Waste' D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Keep Container Tightly Closed F->G H Container Full or Project Complete? G->H I Request Pickup from Environmental Health & Safety (EHS) H->I Yes J EHS transports to licensed waste facility for incineration I->J

Caption: Disposal workflow from identification to final EHS handoff.

Contingency Planning: Spills and Exposures

Accidents can happen, and preparation is key to a safe response.

Small Spill Cleanup:

  • Alert personnel in the immediate area.

  • Wear the appropriate PPE as listed in the table above.

  • Contain the spill using an absorbent material like vermiculite or a spill pillow.[12]

  • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[4]

  • Clean the spill area with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.[12]

First Aid for Exposure (based on analogous compounds): [5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Management of Empty Containers

An "empty" container that held a hazardous chemical must still be managed properly.

  • Triple Rinse: For containers that did not hold acutely toxic (P-listed) waste, triple rinse with a suitable solvent (e.g., acetone or ethanol).[14]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also require collection depending on local regulations.

  • Deface Label: Completely remove or deface the original manufacturer's label.[10]

  • Dispose of Container: Once clean and dry, the container may be disposed of in the appropriate glass or plastic recycling bin, as permitted by your institution.[10][14]

References

A Comprehensive Safety and Handling Guide for 6-Bromo-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 6-Bromo-3-fluoroquinoline. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment

This compound is anticipated to present several key hazards based on the profiles of its isomers.[1][2] A thorough risk assessment is the cornerstone of safe laboratory practice.

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Understanding these risks is the first step in mitigating them. The brominated and fluorinated heterocyclic structure necessitates careful handling to prevent inadvertent exposure through ingestion, skin contact, or inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to prevent exposure. The following table outlines the minimum requirements for handling this compound.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Safety GogglesANSI Z87.1 compliant or EN 166 (EU)Protects against chemical splashes and airborne particles.[3]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term contact.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned.Protects skin and personal clothing from contamination.
Full-Length PantsCovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.
Respiratory NIOSH-approved RespiratorWith appropriate cartridges for organic vapors and particulates.Required when handling the powder outside of a fume hood or if aerosolization is likely.[3]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE AreaPrep Prepare Fume Hood Prep->AreaPrep Weigh Weighing AreaPrep->Weigh Begin work Solution Solution Preparation Weigh->Solution Reaction Use in Reaction Solution->Reaction Decon Decontaminate Glassware Reaction->Decon Waste Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff End End Doff->End End of Procedure

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedures:

  • Engineering Controls: All handling of solid this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to control airborne particulates.[3]

  • Preparation: Before handling, ensure all required PPE is donned correctly. Cover the work surface within the fume hood with disposable, absorbent bench paper.

  • Weighing and Transfer: To minimize dust generation, use anti-static weigh paper or a tared container. A spatula should be used for all transfers.

  • Solution Preparation: When preparing a solution, slowly add the solid compound to the solvent to prevent splashing. Keep the container capped when not in use.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

  • Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Storage and Disposal: Responsible Management

Proper storage and disposal are not just about safety, but also environmental responsibility.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Store away from incompatible materials and foodstuff containers.[1]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste.[3] This should be done through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or the environment.[1] Contaminated packaging should be triple-rinsed and disposed of appropriately.[1]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.